molecular formula C12H27ClSn B142039 Tributyltin chloride CAS No. 1461-22-9

Tributyltin chloride

Cat. No.: B142039
CAS No.: 1461-22-9
M. Wt: 325.50 g/mol
InChI Key: GCTFWCDSFPMHHS-UHFFFAOYSA-M
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Description

Tributyltin chloride (TBT) is a potent endocrine-disrupting chemical (EDC) and a recognized epigenetic modifier, serving as a critical tool for investigating the molecular interface between environmental exposure and cellular function. Its primary research value lies in its ability to induce specific toxicological and epigenetic responses across biological models, making it indispensable for mechanistic studies. A key application is in reproductive toxicology, where TBT exposure has been shown to compromise post-ejaculatory sperm integrity, negatively affecting acrosome and DNA integrity in mammalian models, while whole-genome methyl-seq analyses reveal approximately 750 differentially methylated regions (DMRs) linked to crucial pathways in embryo development, cell signaling, and transcriptional regulation . Furthermore, TBT is a robust inducer of oxidative stress, a mechanism central to its toxicity. Studies in fish models demonstrate that TBT exposure depletes antioxidant defenses by reducing the activity of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to lipid peroxidation, histopathological damage in tissues such as the liver, and triggered apoptosis . This oxidative stress pathway is also implicated in the compound's developmental toxicity, where exposure in zebrafish embryos leads to significant damage in the developing cardiovascular system, including impaired heart function and vascular formation, reduced heart rate, and pericardial edema . Researchers also utilize TBT to study its neurotoxic potential, as it can cross the blood-brain barrier and inhibit acetylcholinesterase activity, and to investigate its role in metabolic disruption, including altered bile acid pool composition and lipid metabolism . Despite global restrictions, its environmental persistence ensures continued relevance in ecological and biomedical research, particularly for understanding the epigenetic and transgenerational inheritance of disease states .

Properties

IUPAC Name

tributylstannanylium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWCDSFPMHHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-22-9
Record name Tributyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyltin Chloride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of tributyltin chloride (TBTCl). It also delves into its toxicological profile and associated signaling pathways, offering valuable information for professionals in research and development.

Chemical Identity and Structure

Tributyltin chloride, an organotin compound, is recognized by the IUPAC name chlorotri(butyl)stannane.[1][2] It consists of a central tin (Sn) atom covalently bonded to three butyl groups and one chlorine atom.[1] This structure results in a colorless to light yellow, viscous liquid at room temperature.[1][3]

Key Identifiers:

  • CAS Number: 1461-22-9[4]

  • Molecular Formula: C₁₂H₂₇ClSn[5]

  • SMILES: CCCC--INVALID-LINK--(CCCC)Cl[2]

Caption: Molecular structure of Tributyltin Chloride.

Physicochemical Properties

The physicochemical properties of tributyltin chloride are critical for its handling, application, and environmental fate. It is readily soluble in common organic solvents like alcohol, benzene, and toluene, but has low solubility in water, hydrolyzing in hot water.[3][5][6]

PropertyValueReference
Molecular Weight 325.51 g/mol [5][7]
Appearance Colorless or light yellow clear liquid[1][5]
Density 1.20 g/cm³ (at 20 °C)[1]
Melting Point -9 °C (16 °F; 264 K)[1]
Boiling Point 171 °C (340 °F; 444 K)[1]
Solubility Soluble in organic solvents; insoluble in cold water[5][8]
Refractive Index 1.491 (at 20°C)[9][10]
Flash Point 108 °C (226.4 °F) - closed cup

Synthesis and Reactions

Synthesis

The primary industrial preparation of tributyltin chloride involves a redistribution reaction, also known as a comproportionation reaction, between tetrabutyltin ((C₄H₉)₄Sn) and tin(IV) chloride (SnCl₄).[1][5]

Reaction: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl[1]

G TBT Tetrabutyltin (3 equivalents) Reaction Redistribution Reaction TBT->Reaction SnCl4 Tin(IV) Chloride (1 equivalent) SnCl4->Reaction Product Tributyltin Chloride (4 equivalents) Reaction->Product

Caption: Synthesis workflow for Tributyltin Chloride.

Key Reactions

Tributyltin chloride is a versatile precursor for synthesizing other organotin compounds.[1] A notable reaction is its reduction to form tributyltin hydride ((C₄H₉)₃SnH), a useful reagent in organic synthesis.[1] It also serves as a catalyst for transesterification reactions.[6]

Experimental Protocols & Analytical Methodologies

Accurate quantification of tributyltin chloride, especially at trace levels in environmental samples, requires sophisticated analytical techniques.

General Analytical Workflow for Organotins

The analysis of organotin compounds typically involves four main stages: extraction from the sample matrix, derivatization to a more volatile form, separation via chromatography, and finally, detection and quantification.[11]

G Sample Sample Collection (e.g., Seawater, Sediment) Extraction Extraction (Solid Phase or Liquid-Liquid) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Ethylation, Hydride Generation) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Detection & Quantification (MS, ICP-MS, FPD) Separation->Detection

Caption: General analytical workflow for organotin compounds.

Protocol: LC-APCI-MS for Seawater Analysis

This method allows for the simultaneous determination of tributyltin (TBT) and its degradation products.[12]

  • Sample Preparation & Extraction: A liquid-liquid extraction is performed on seawater samples using a mixture of n-hexane and ethyl acetate. This procedure yields average recovery rates of 72% to 96%.[12]

  • Chromatography:

    • Technique: Reversed-phase liquid chromatography.[12]

    • Column: Cyanopropyl-bonded silica column.[12]

    • Mobile Phase: A gradient elution using an optimal composition of methanol, water, formic acid, and tropolone as a complexing agent.[12]

  • Detection:

    • Technique: Ion trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) source (LC-APCI-MS).[12]

    • Limits of Detection (LOD): 35 ng/mL for TBT.[12]

Protocol: GC-EC for Seawater Analysis

This procedure is designed for determining trace levels of TBTCl in seawater without the need for derivatization.[13]

  • Sample Preparation & Extraction:

    • Step 1: Solid-phase extraction of TBTCl from 100 mL of water using 100 mg of C-18 bonded porous silica.[13]

    • Step 2: Elution with HCl-treated ethyl acetate to collect a 50 µL eluate.[13]

  • Chromatography & Detection:

    • Technique: On-column injection into a capillary gas chromatograph.[13]

    • Detection: Electron Capture (EC) detector.[13]

Toxicological Profile and Signaling Pathways

Tributyltin compounds are recognized as highly toxic and are considered persistent organic pollutants, particularly hazardous to marine ecosystems.[2][14] TBTCl is toxic if swallowed, harmful in contact with skin, and causes damage to organs through prolonged or repeated exposure.[15][16]

Exposure can lead to skin irritation, dizziness, and respiratory difficulties.[14][17] Mechanistically, TBTCl is an endocrine disruptor and an inhibitor of V-ATPases, which are potential targets in diseases like cancer and osteoporosis.[5] Studies have shown that TBTCl induces apoptosis and cell cycle arrest, with activation of endoplasmic reticulum stress being a key factor.[5]

Oxidative Stress and Apoptosis Pathway

A significant mechanism of TBTCl toxicity involves the induction of oxidative stress. Exposure to TBTCl leads to an increase in reactive oxygen species (ROS). ROS can act as an upstream signaling molecule that activates the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to cellular apoptosis and dysfunction.[14][18]

G TBTCl Tributyltin Chloride Exposure ROS Increased Reactive Oxygen Species (ROS) TBTCl->ROS Induces JNK Activation of JNK Pathway ROS->JNK Activates Apoptosis Apoptosis & Cell Dysfunction JNK->Apoptosis Leads to

Caption: TBTCl-induced oxidative stress and apoptosis pathway.

Safety, Handling, and Storage

Due to its high toxicity, tributyltin chloride must be handled with extreme caution using appropriate personal protective equipment (PPE).[15][19]

  • Handling: Work should be conducted in a well-ventilated area or under a fume hood.[16] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[16][20] Use chemical-impermeable gloves, safety glasses, and a face shield.[16]

  • Storage: Store in a cool, well-ventilated, and locked-up place.[15] Keep containers tightly closed and away from moisture, as it is sensitive to hydrolysis.[6][15]

  • Spills: In case of a spill, absorb the material with an inert substance, place it in a suitable closed container, and dispose of it as hazardous waste.[16] Do not let the product enter drains.[16]

  • First Aid: In case of skin contact, wash immediately with soap and water.[20] For eye contact, rinse cautiously with water for several minutes.[20] If swallowed, call a poison control center or doctor immediately.[20]

References

An In-depth Technical Guide to the Synthesis and Reactions of Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and key reactions of tributyltin chloride (TBTC). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where organotin compounds are utilized. This document details the primary synthetic routes to TBTC, including the Grignard reaction, the Wurtz reaction, and the Kocheshkov redistribution reaction. Each method is presented with a detailed reaction mechanism, a summary of quantitative data in tabular format for easy comparison, and a comprehensive experimental protocol. Furthermore, this guide illustrates key pathways and workflows using Graphviz diagrams and explores the subsequent chemical transformations of tributyltin chloride.

Synthesis of Tributyltin Chloride

Tributyltin chloride is a versatile organotin compound widely used as an intermediate in chemical synthesis.[1] Several methods have been developed for its preparation, with the most common being the Grignard reaction, the Wurtz reaction, and the redistribution reaction of tetrabutyltin with tin(IV) chloride.

Grignard Reaction

The Grignard reaction is a widely used method for the formation of carbon-tin bonds. In this process, a Grignard reagent, typically butylmagnesium chloride or bromide, reacts with tin(IV) chloride. The stoichiometry of the reactants can be controlled to favor the formation of tributyltin chloride, though mixtures of mono-, di-, tri-, and tetrabutyltin compounds are often produced.[2]

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution steps where the butyl group from the Grignard reagent displaces chloride ions from the tin center.

Step 1: Formation of the Grignard Reagent CH3CH2CH2CH2Cl + Mg -> CH3CH2CH2CH2MgCl

Step 2: Alkylation of Tin(IV) Chloride SnCl4 + 3 CH3CH2CH2CH2MgCl -> (CH3CH2CH2CH2)3SnCl + 3 MgCl2

It is important to note that the reaction can proceed further to produce tetrabutyltin if an excess of the Grignard reagent is used.[3]

Quantitative Data for Grignard Synthesis of Tributyltin Chloride Precursors

ParameterValueReference
Reactants
Magnesium28 g (1.15 gram-moles)[2]
Butyl Chloride106.5 g (1.15 gram-moles)[2]
Anhydrous Stannic Chloride130.5 g (0.5 gram-moles)[2]
Solvent
Dry Ether500 ml[2]
Dry Benzene500 ml[2]
Reaction Conditions
Grignard Formation Time~2 hours[2]
Addition of Grignard to SnCl430-60 minutes (with cooling)[2]
Work-up
Quenching Solution500 ml aqueous ammonium chloride[2]
Product
Yield of crude tributyltin chloride86.8 g[2]

Experimental Protocol: Grignard Synthesis

  • Grignard Reagent Preparation: In a 3-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 28 g of magnesium turnings and 500 ml of dry diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 106.5 g of butyl chloride in 150 ml of dry ether to the flask at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1.5 hours.[4]

  • Reaction with Tin(IV) Chloride: In a separate 3-liter flask, prepare a solution of 130.5 g of anhydrous stannic chloride in 500 ml of dry benzene. Cool the solution in an ice bath. Slowly add the prepared Grignard reagent to the stannic chloride solution with vigorous stirring, maintaining the temperature below 35°C.[4] A violent reaction may occur, so the addition should be slow.[2]

  • Work-up: After the addition is complete, stir the reaction mixture overnight at room temperature. Cool the mixture in an ice-water bath and slowly add a saturated aqueous solution of ammonium chloride until no further exothermic reaction is observed.[4]

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with a second portion of ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent by distillation. The crude product is a mixture of butyltin chlorides.[2]

  • Purification via Redistribution (if necessary): The crude product often contains dibutyltin dichloride. To obtain purer tributyltin chloride, a redistribution reaction can be performed by adding a calculated amount of tetrabutyltin and refluxing the mixture for two hours. The final product can be purified by vacuum distillation.[2]

Grignard_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Mg Magnesium Grignard_Formation Grignard Reagent Formation Mg->Grignard_Formation BuCl Butyl Chloride BuCl->Grignard_Formation SnCl4 Tin(IV) Chloride Alkylation Alkylation of SnCl4 SnCl4->Alkylation Grignard_Formation->Alkylation Workup Aqueous Work-up (NH4Cl) Alkylation->Workup Extraction Extraction & Drying Workup->Extraction Distillation Distillation Extraction->Distillation TBTC Tributyltin Chloride Distillation->TBTC

Wurtz Reaction

The Wurtz reaction provides an alternative route for the synthesis of organotin compounds, particularly for preparing tetraalkyltins.[5] For tributyltin chloride, this method is less direct and typically involves the synthesis of tetrabutyltin followed by a redistribution reaction. The Wurtz reaction involves the coupling of an alkyl halide with an alkali metal, such as sodium, in the presence of a tin halide.[6]

Reaction Mechanism:

The mechanism of the Wurtz reaction is thought to involve the formation of an organosodium intermediate, which then reacts with the tin halide.[7]

Step 1: Formation of Organosodium Reagent (in situ) CH3CH2CH2CH2Cl + 2 Na -> CH3CH2CH2CH2Na + NaCl

Step 2: Alkylation of Tin(IV) Chloride SnCl4 + 4 CH3CH2CH2CH2Na -> (CH3CH2CH2CH2)4Sn + 4 NaCl

Step 3: Redistribution to Tributyltin Chloride 3 (CH3CH2CH2CH2)4Sn + SnCl4 -> 4 (CH3CH2CH2CH2)3SnCl

Quantitative Data for Wurtz Reaction (for Tetrabutyltin precursor)

ParameterValueReference
Reactants
Stannic ChlorideVaries[5]
Butyl ChlorideVaries[5]
SodiumVaries[5]
Solvent
Diethyl ether or THFVaries[6]
Conditions
TemperatureRefluxing solvent[6]
Product
Yield of TetrabutyltinCan be >80% for higher alkyls[3]

Experimental Protocol: Wurtz-type Synthesis of Tetrabutyltin

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, place finely dispersed sodium metal in an inert solvent like dry diethyl ether or tetrahydrofuran.[6]

  • Addition of Reactants: A mixture of butyl chloride and stannic chloride is added dropwise to the sodium dispersion while stirring and heating to reflux.[5]

  • Reaction Completion: The reaction is typically refluxed for several hours to ensure complete conversion.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove sodium chloride and any unreacted sodium. The solvent is then removed from the filtrate by distillation.

  • Purification: The resulting crude tetrabutyltin is purified by vacuum distillation.

  • Redistribution: The purified tetrabutyltin is then reacted with a stoichiometric amount of tin(IV) chloride to yield tributyltin chloride, as described in the following section.

Kocheshkov Redistribution Reaction

The redistribution reaction, also known as the Kocheshkov reaction, is a highly effective and common industrial method for producing tributyltin chloride.[8] This process involves the reaction of tetrabutyltin with tin(IV) chloride. The stoichiometry of the reactants determines the final product distribution.

Reaction Mechanism:

The reaction involves the exchange of alkyl and halide groups between the two tin centers, likely through a four-centered transition state.

3 (C4H9)4Sn + SnCl4 -> 4 (C4H9)3SnCl

By adjusting the molar ratio of the reactants, other butyltin chlorides can also be synthesized. For instance, a 1:1 molar ratio of tetrabutyltin to tin(IV) chloride favors the formation of dibutyltin dichloride.[1]

Kocheshkov_Reaction TBT 3 (C4H9)4Sn Tetrabutyltin TransitionState [Four-centered Transition State] TBT->TransitionState SnCl4 SnCl4 Tin(IV) Chloride SnCl4->TransitionState TBTC 4 (C4H9)3SnCl Tributyltin Chloride TransitionState->TBTC

Quantitative Data for Kocheshkov Redistribution Reaction

ParameterValueReference
Reactants
Tetrabutyltin500 g (82.6% purity)[1]
Tin(IV) Chloride310 g (99.9% purity)[1]
Reaction Conditions
TemperatureBelow 0°C[1]
Reaction Time30 minutes after addition[1]
Work-up
Washing500 g distilled water[1]
DryingVacuum drying at 90-110°C[1]
Product
Yield495 g[1]
Purity99.59%[1]

Experimental Protocol: Kocheshkov Redistribution Reaction

  • Reaction Setup: In a jacketed reaction vessel equipped with a stirrer and a dropping funnel, place 500 g of tetrabutyltin (82.6% purity). Cool the vessel to below 0°C using a chiller.[1]

  • Addition of Tin(IV) Chloride: Weigh 310 g of tin(IV) chloride (99.9% purity) into the dropping funnel. Add the tin(IV) chloride dropwise to the tetrabutyltin while maintaining the reaction temperature below 0°C.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.[1]

  • Work-up: Transfer the reaction mixture to a washing vessel. Add 500 g of distilled water and stir for 30 minutes. Allow the phases to separate. The lower aqueous layer containing monobutyltin trichloride is removed.[1]

  • Drying and Isolation: The upper organic phase is heated to 90-110°C under vacuum to remove any residual water. After drying, the material is cooled to obtain the final tributyltin chloride product.[1]

Reactions of Tributyltin Chloride

Tributyltin chloride is a key precursor for the synthesis of a variety of other organotin compounds due to the reactivity of the tin-chlorine bond.

Reduction to Tributyltin Hydride

Tributyltin chloride can be readily reduced to tributyltin hydride (Bu3SnH), a versatile reagent in organic synthesis, particularly for radical-mediated reactions.[9] Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[9][10]

4 (C4H9)3SnCl + LiAlH4 -> 4 (C4H9)3SnH + LiCl + AlCl3 (C4H9)3SnCl + NaBH4 -> (C4H9)3SnH + NaCl + 1/2 B2H6

The in-situ generation of tributyltin hydride from tributyltin chloride and sodium borohydride is often employed in radical cyclization reactions.[11]

Nucleophilic Substitution

The chloride in tributyltin chloride is a good leaving group and can be displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of tributyltin derivatives.[12][13]

  • Reaction with Alkoxides: (C4H9)3SnCl + NaOR -> (C4H9)3SnOR + NaCl

  • Reaction with Organolithium or Grignard Reagents: (C4H9)3SnCl + R'Li -> (C4H9)3SnR' + LiCl

  • Reaction with Sodium Azide: (C4H9)3SnCl + NaN3 -> (C4H9)3SnN3 + NaCl

TBTC_Reactions cluster_products Reaction Products TBTC (C4H9)3SnCl Tributyltin Chloride TBTH (C4H9)3SnH Tributyltin Hydride TBTC->TBTH + [H-] (e.g., NaBH4) TBTOAlkoxide (C4H9)3SnOR Tributyltin Alkoxide TBTC->TBTOAlkoxide + NaOR TBT_R (C4H9)3SnR' Mixed Tributyltin Compound TBTC->TBT_R + R'Li or R'MgX TBTAzide (C4H9)3SnN3 Tributyltin Azide TBTC->TBTAzide + NaN3

Safety Precautions

Tributyltin compounds are toxic and should be handled with appropriate safety precautions.[14] They can be absorbed through the skin and are harmful if swallowed or inhaled.[14] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

References

Tributyltin Chloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tributyltin chloride (TBTCl) in various organic solvents. This document is intended to be a valuable resource for laboratory professionals who require information on the dissolution characteristics of this organotin compound for experimental design, formulation, and synthesis applications.

Core Topic: Solubility Profile of Tributyltin Chloride

Tributyltin chloride, a colorless to pale yellow liquid, is well-recognized for its high solubility in a wide range of common organic solvents.[1][2][3][4][5][6] This characteristic is attributed to its molecular structure, which features three nonpolar butyl chains, making it compatible with many organic media.[3] Conversely, it is practically insoluble in water, although it undergoes hydrolysis in hot water.[2][6]

While precise quantitative solubility data is not extensively documented in readily available literature, the qualitative solubility of tributyltin chloride in various organic solvents is consistently reported. The following table summarizes the known solubility of tributyltin chloride in several common organic solvents.

Solvent FamilySolvent NameQualitative SolubilityCitation(s)
Alcohols MethanolSoluble[6]
EthanolSoluble[6]
Hydrocarbons HeptaneSoluble[1][6]
BenzeneSoluble[1][6]
TolueneSoluble[1][3][6]
HexaneSoluble[3]
Ethers Diethyl EtherSoluble[7]
Ketones AcetoneSoluble[8]

It is generally understood that an increase in temperature is likely to improve the solubility of tributyltin chloride in organic solvents.[3]

Experimental Protocols: Determination of Solubility

While specific, published experimental protocols for determining the solubility of tributyltin chloride were not identified, a general methodology can be established based on standard laboratory practices for determining the solubility of a liquid in an organic solvent.

General Procedure for Solubility Determination:
  • Preparation: A known volume of the desired organic solvent is placed into a sealable, temperature-controlled vessel equipped with a stirring mechanism.

  • Titration: A calibrated dispensing instrument, such as a burette or syringe pump, is used to incrementally add known volumes of tributyltin chloride to the solvent.

  • Equilibration: After each addition, the mixture is stirred vigorously for a sufficient period to ensure thorough mixing and to allow the system to reach equilibrium. The temperature of the vessel should be maintained at the desired experimental value.

  • Observation: The solution is visually inspected for any signs of insolubility, such as the formation of a separate layer, cloudiness (turbidity), or the presence of undissolved droplets.

  • Endpoint Determination: The addition of tributyltin chloride is continued until the point of saturation is reached, which is identified by the first persistent sign of insolubility.

  • Quantification: The total volume of tributyltin chloride added to the known volume of the solvent at the saturation point is recorded. This allows for the calculation of the solubility, which can be expressed in various units such as volume/volume percent (v/v%), grams per 100 mL, or moles per liter.

  • Temperature Variation: To investigate the effect of temperature on solubility, the entire procedure can be repeated at different controlled temperatures.[3]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the experimental determination of tributyltin chloride solubility in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_titration Titration & Equilibration cluster_analysis Analysis cluster_results Results start Start prep_solvent Add known volume of solvent to vessel start->prep_solvent temp_control Set and maintain experimental temperature prep_solvent->temp_control add_tbtc Incrementally add known volume of TBTCl temp_control->add_tbtc stir Stir to reach equilibrium add_tbtc->stir observe Visually inspect for insolubility (e.g., cloudiness) stir->observe check_saturation Saturated? observe->check_saturation check_saturation->add_tbtc No record_volume Record total volume of TBTCl added check_saturation->record_volume Yes calculate Calculate solubility record_volume->calculate end End calculate->end

A generalized workflow for determining the solubility of tributyltin chloride.

References

Tributyltin Chloride: A Technical Guide to Its Decomposition Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin chloride (TBT-Cl), an organotin compound, has been widely utilized as a biocide, particularly in anti-fouling paints for marine vessels. Its high toxicity to a broad spectrum of organisms has raised significant environmental and health concerns. Understanding the decomposition of TBT-Cl is crucial for assessing its environmental fate, toxicological impact, and for the development of remediation strategies. This technical guide provides an in-depth overview of the decomposition products and pathways of tributyltin chloride, detailed experimental protocols for its analysis, and insights into the signaling pathways it perturbs.

Decomposition Pathways of Tributyltin Chloride

The environmental degradation of tributyltin (TBT) proceeds through a primary pathway of sequential dealkylation, where butyl groups are progressively cleaved from the tin atom. This process, occurring through both biotic and abiotic mechanisms, transforms TBT into less toxic inorganic tin. The principal decomposition products are dibutyltin (DBT) and monobutyltin (MBT).[1][2]

The primary decomposition pathways include:

  • Biodegradation: This is the major route for TBT degradation in aquatic environments.[3] Various microorganisms, including bacteria, algae, and fungi, can metabolize TBT, cleaving the carbon-tin bonds.[4]

  • Photodegradation (Photolysis): Sunlight can induce the breakdown of TBT, particularly in the surface microlayer of water bodies.[5]

  • Chemical Cleavage: Abiotic chemical reactions in the environment can also contribute to the degradation of TBT.[4]

The general degradation pathway can be summarized as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

The toxicity of these compounds decreases with the number of butyl groups, with TBT being the most toxic, followed by DBT, and then MBT.[6]

Quantitative Data on Tributyltin Decomposition

The rate of tributyltin decomposition is highly dependent on environmental conditions. The following tables summarize key quantitative data on the half-life of TBT under various conditions.

Table 1: Half-life of Tributyltin (TBT) in Water

ConditionHalf-lifeReference
Marine Water1-2 weeks[7]
Freshwater (Estuarine)5-11 days[8]
Photolysis (depending on conditions)18 to >89 days[5]

Table 2: Half-life of Tributyltin (TBT) in Sediment

ConditionHalf-lifeReference
Aerobic Sediment4-5 months[8]
Anaerobic SedimentNo degradation observed over 330 days[3]
General SedimentApproximately 2 years[7]

Experimental Protocols

The analysis of tributyltin and its degradation products in environmental samples typically involves extraction, derivatization, and chromatographic separation coupled with a sensitive detection method.

Sample Extraction

1. Water Samples:

  • Method: Liquid-liquid extraction.

  • Protocol:

    • Acidify the water sample to an appropriate pH.

    • Add a complexing agent, such as tropolone, to the sample.

    • Extract the organotin compounds with an organic solvent like hexane.

    • Collect the organic phase for further processing.

2. Sediment Samples:

  • Method: Pressurized solvent extraction (PSE) or ultrasonic extraction.

  • Protocol (Ultrasonic Extraction):

    • Mix the sediment sample with an extraction solvent, typically a mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., methanol) along with an acid (e.g., hydrochloric acid).[9]

    • Soncate the mixture to facilitate the extraction of organotins from the sediment particles.

    • Separate the liquid extract from the solid sediment by centrifugation or filtration.

Derivatization

Due to the low volatility of organotin compounds, a derivatization step is necessary for gas chromatography (GC) analysis. This involves converting the polar organotin chlorides into more volatile tetra-alkyltin compounds.

1. Grignard Alkylation:

  • Reagents: Grignard reagents such as methylmagnesium bromide, ethylmagnesium bromide, or pentylmagnesium bromide.[10][11]

  • Protocol:

    • Add the Grignard reagent to the organic extract containing the organotins.

    • The Grignard reagent reacts with the organotin chlorides, replacing the chlorine atom with an alkyl group.

    • After the reaction, carefully quench the excess Grignard reagent with water or a dilute acid.

    • The resulting tetra-alkylated organotins are then ready for GC analysis.

2. Ethylation with Sodium Tetraethylborate (NaBEt4):

  • Reagent: Sodium tetraethylborate (NaBEt4).[12][13]

  • Protocol:

    • Add a solution of NaBEt4 to the sample extract.

    • The NaBEt4 ethylates the butyltin compounds.

    • This method can often be performed in-situ in aqueous samples, combining derivatization and extraction.[12]

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column, such as an HP-5MS (cross-linked 5% phenyl methyl siloxane), is commonly used.[14]

  • Injector: Programmed Temperature Vaporization (PTV) with large volume injection can be employed to achieve low detection limits.[15]

  • Carrier Gas: Helium at a constant flow rate.[14]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute all compounds.[14]

  • Mass Spectrometer: Can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.[15][16] Electron ionization (EI) at 70 eV is a common ionization method.[14]

Signaling Pathways and Molecular Mechanisms

Tributyltin is a potent endocrine disruptor that exerts its toxicity by interacting with several key signaling pathways.

RXR-PPARγ Pathway Activation

TBT has been identified as a high-affinity ligand for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][17][18] TBT can activate the RXR-PPARγ heterodimer, leading to the induction of adipogenesis (fat cell formation).[2][19][20] This interaction is a key mechanism behind TBT's obesogenic effects. Dibutyltin compounds have also been shown to act as partial agonists of PPARγ.[18]

RXR_PPARg_Pathway TBT Tributyltin (TBT) RXR RXR TBT->RXR Binds PPARg PPARγ TBT->PPARg Binds Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer Coactivators Coactivator Recruitment Heterodimer->Coactivators Activates TargetGenes Target Gene Expression Coactivators->TargetGenes Induces Adipogenesis Adipogenesis TargetGenes->Adipogenesis

TBT activation of the RXR-PPARγ signaling pathway.
Mechanism of Imposex Induction

In female gastropods, TBT induces a condition known as imposex, the development of male sexual characteristics. This is primarily mediated through the activation of the RXR pathway.[21][22][23] TBT's binding to RXR is thought to mimic the natural ligand, leading to the inappropriate expression of genes involved in male sexual development.[23] Another proposed mechanism involves the inhibition of aromatase, an enzyme that converts androgens to estrogens, leading to an accumulation of androgens.[4][24]

Imposex_Pathway TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) in Females TBT->RXR Activates Aromatase Aromatase Inhibition TBT->Aromatase GeneExpression Altered Gene Expression RXR->GeneExpression Androgen Increased Androgen Levels Aromatase->Androgen MaleDevelopment Male Sexual Characteristic Development GeneExpression->MaleDevelopment Androgen->MaleDevelopment Imposex Imposex MaleDevelopment->Imposex

Proposed mechanisms of TBT-induced imposex in gastropods.
Apoptosis Induction

Tributyltin can induce programmed cell death (apoptosis) through multiple pathways.

  • Endoplasmic Reticulum (ER) Stress Pathway: TBT can cause the release of calcium from the ER, leading to the activation of calpain and caspase-12, initiating an apoptotic cascade.[25][26]

  • Mitochondrial Pathway: TBT can induce the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria, leading to changes in mitochondrial membrane permeability and the release of cytochrome c, which activates the intrinsic apoptosis pathway.[26][27][28]

  • NLRP3 Inflammasome Activation: TBT has been shown to activate the NLRP3 inflammasome in chondrocytes, leading to inflammation and pyroptosis, a form of programmed cell death.[29]

Apoptosis_Pathways cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Pathway cluster_nlrp3 NLRP3 Inflammasome TBT_ER Tributyltin (TBT) ER_Ca Ca²⁺ Release from ER TBT_ER->ER_Ca Calpain Calpain Activation ER_Ca->Calpain Caspase12 Caspase-12 Activation Calpain->Caspase12 Apoptosis Apoptosis Caspase12->Apoptosis TBT_Mito Tributyltin (TBT) BaxBad Bax/Bad Translocation to Mitochondria TBT_Mito->BaxBad MitoPerm Mitochondrial Permeability Transition BaxBad->MitoPerm CytoC Cytochrome c Release MitoPerm->CytoC CytoC->Apoptosis TBT_NLRP3 Tributyltin (TBT) NLRP3 NLRP3 Inflammasome Activation TBT_NLRP3->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis

TBT-induced apoptosis and pyroptosis signaling pathways.

Conclusion

Tributyltin chloride undergoes a stepwise degradation in the environment to less toxic dibutyltin, monobutyltin, and finally inorganic tin. The rate of this degradation is influenced by various environmental factors. The analysis of these compounds requires specialized extraction and derivatization techniques followed by sensitive analytical instrumentation. TBT exerts its significant toxic effects by disrupting key signaling pathways, most notably the RXR-PPARγ pathway, leading to endocrine disruption, and by inducing apoptosis through multiple mechanisms. A thorough understanding of these decomposition pathways and molecular mechanisms is essential for mitigating the environmental risks associated with tributyltin contamination and for the development of targeted therapeutic strategies in cases of exposure.

References

Tributyltin Chloride: An In-Depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin chloride (TBT-Cl), a persistent and highly toxic organotin compound, has been a significant environmental concern due to its widespread use as a biocide, particularly in anti-fouling paints for marine vessels. Despite regulations restricting its use, its legacy of contamination in aquatic ecosystems continues to pose a threat. This technical guide provides a comprehensive overview of the environmental fate and transport of TBT-Cl, detailing its physicochemical properties, degradation pathways, partitioning behavior, and bioaccumulation potential. Detailed experimental protocols for its analysis in environmental matrices are also provided to support further research and monitoring efforts.

Physicochemical Properties of Tributyltin Chloride

The environmental behavior of TBT-Cl is largely dictated by its physicochemical properties. It is a colorless to pale yellow liquid with low solubility in water and a high affinity for organic matter and lipids.[1][2] This lipophilic nature is a key factor in its partitioning into sediments and bioaccumulation in aquatic organisms.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇ClSn[3]
Molecular Weight 325.51 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Melting Point -9 °C[4]
Boiling Point 193 °C[4]
Density 1.20 g/mL at 20 °C[4]
Water Solubility Low; reacts with water. Solubilities for TBTO are reported as 1.4 mg/L in saltwater and 19.4 mg/L in distilled water.[2]
Vapor Pressure Low[2]
Log Kₒw (Octanol-Water Partition Coefficient) 3.19 - 4.76[4][5]

Environmental Fate of Tributyltin Chloride

The fate of TBT-Cl in the environment is a complex interplay of degradation, partitioning, and transport processes.

Degradation

TBT-Cl undergoes both abiotic and biotic degradation in the environment, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.

  • Photodegradation: TBT-Cl can be degraded by ultraviolet (UV) radiation in surface waters. However, the half-life for photolysis due to sunlight is generally long, often exceeding 89 days, suggesting it is not the primary degradation pathway in most aquatic environments.[6] The presence of photosensitizing substances in the water can influence the rate of photodegradation.[2]

  • Hydrolysis: The carbon-tin bond in TBT is stable to hydrolysis under normal environmental pH conditions.[6] Hydrolysis is more evident under extreme pH conditions.[2]

Biodegradation is the major breakdown pathway for TBT in both water and sediment.[6] Various microorganisms, including bacteria, fungi, and algae, are capable of sequentially removing the butyl groups from the tin atom (debutylation).[6][7] This process is generally faster under aerobic conditions.[6]

Environmental CompartmentDegradation Half-lifeConditionsReference(s)
Marine Water 1-2 weeks-[5]
Freshwater Several days to weeks-[6]
Aerobic Sediments 360 - 775 daysVaries with initial concentration[6]
Anaerobic Sediments No significant degradation over 330 days-[6]
Marina Sediment 2.1 years (for TBT)First-order kinetic model[8]
Environmental Transport and Partitioning

Due to its low water solubility and hydrophobic nature, TBT-Cl strongly adsorbs to suspended particulate matter and sediments.[9] This partitioning behavior makes sediments a major sink and a long-term source of TBT in aquatic systems.[9]

Partition CoefficientValue RangeEnvironmental ConditionsReference(s)
Sediment-Water Partition Coefficient (K_d) 100 - 10,000 L/kgVaries with sediment type, organic carbon content, pH, and salinity.[10][11]
Sediment-Water Partition Coefficient (K_d) 3288 L/kgGeneral reported value.
Organic Carbon-Normalized Partition Coefficient (K_oc) 10⁴ - 10⁵ L/kg-[12]

Bioaccumulation and Ecotoxicity

TBT-Cl's high lipophilicity leads to significant bioaccumulation in aquatic organisms, with bioconcentration factors (BCFs) reaching into the thousands.[10][13] Uptake from contaminated food can be a more significant pathway than direct uptake from water.[13] This bioaccumulation can lead to biomagnification through the food web, although this is more pronounced in lower trophic levels.

Organism/GroupBioaccumulation/Bioconcentration Factor (BCF)Reference(s)
Molluscs and Fish (Lab) Up to 7,000[10]
Microorganisms Up to 30,000 (may reflect adsorption)[10]
Snail (Nucella lapillus) Up to 250,000

TBT-Cl is highly toxic to a wide range of aquatic organisms, even at very low concentrations.[14] Its most well-known toxic effect is the induction of "imposex," the imposition of male sexual characteristics on female gastropods, at concentrations in the nanogram per liter range.

Organism96-hour LC₅₀ (μg/L)Reference(s)
Freshwater Fish (various) 2.6 - 13
Rainbow Trout (Salmo gairdneri) 0.96 - 24.0[14]
Zebrafish (Danio rerio) Embryo 5.2[15]
Marine Invertebrates (various) 0.42 - 19.5
Crustaceans (various) 0.1 - 18.6 (as tin)[16]
Bivalves (various) 15.2 - 748 (as tin)[16]

Experimental Protocols

Accurate determination of TBT-Cl in environmental samples is crucial for monitoring and risk assessment. The following sections provide detailed methodologies for key experiments.

Analysis of Tributyltin in Water and Sediment by GC-MS

This protocol is a synthesis of methodologies described in various sources, including EPA Method 8323 and other published literature.[7][11][17][18]

4.1.1. Sample Preparation and Extraction (Water)

  • Sample Collection and Preservation: Collect water samples in acid-washed glass bottles. Acidify to pH < 2 with hydrochloric acid (HCl). Store at 4°C.

  • Extraction:

    • To a 1 L water sample, add a surrogate standard (e.g., tripentyltin chloride).

    • Perform a liquid-liquid extraction with a nonpolar solvent (e.g., hexane) containing a chelating agent like tropolone.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge. Elute the retained organotins with an appropriate solvent.

4.1.2. Sample Preparation and Extraction (Sediment)

  • Sample Collection and Storage: Collect sediment samples and freeze-dry or air-dry them. Store at -20°C.

  • Extraction:

    • Weigh approximately 10-15 g of wet sediment into a vial.

    • Add an internal standard (e.g., deuterated TBT).

    • Add a mixture of glacial acetic acid, sodium acetate buffer (pH 4.5), and a sodium chloride solution.

    • Extract with a solvent mixture such as diethyl ether:hexane (80:20) containing tropolone by shaking for at least one hour.[18]

    • Alternatively, use pressurized liquid extraction (PLE) with a hexane/tropolone mixture.[19]

4.1.3. Derivatization

Due to their low volatility, organotin compounds require derivatization before GC analysis. Ethylation is a common method.

  • To the extracted sample, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄).

  • This converts the ionic organotin species into their more volatile ethylated analogues.

4.1.4. Cleanup

  • Pass the derivatized extract through a silica gel or Florisil column to remove interfering compounds.

  • Elute with a suitable solvent (e.g., hexane).

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

4.1.5. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 300°C.

    • Inlet: Split/splitless injector in splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the ethylated derivatives of TBT, DBT, and MBT.

Determination of Sediment-Water Partition Coefficient (K_d)

This protocol is based on batch equilibrium experiments.

  • Sediment and Water Preparation: Use site-specific sediment and water or standardized artificial sediment and water. Characterize the sediment for properties like organic carbon content and particle size distribution.

  • Spiking: Prepare a stock solution of TBT-Cl in a water-miscible solvent (e.g., methanol). Spike a series of aqueous solutions to create a range of initial TBT concentrations.

  • Equilibration: Add a known mass of sediment to each aqueous solution in centrifuge tubes. Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the tubes to separate the sediment from the water.

  • Analysis: Analyze the TBT concentration in the supernatant (aqueous phase) using the GC-MS method described above.

  • Calculation:

    • Calculate the amount of TBT sorbed to the sediment by subtracting the equilibrium aqueous concentration from the initial concentration.

    • The sediment-water partition coefficient (K_d) is calculated as the ratio of the TBT concentration in the sediment (µg/kg) to the TBT concentration in the water (µg/L) at equilibrium.

Determination of Biodegradation Rate

This protocol outlines a laboratory microcosm study.

  • Microcosm Setup: Prepare microcosms using water and sediment from the site of interest. Include both sterile (autoclaved or poisoned) and non-sterile replicates to distinguish between abiotic and biotic degradation.

  • Spiking: Spike the microcosms with a known concentration of TBT-Cl.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light, aeration).

  • Sampling: Collect water and sediment samples at regular time intervals over an extended period.

  • Analysis: Analyze the concentrations of TBT, DBT, and MBT in the samples using the GC-MS method.

  • Data Analysis: Plot the concentration of TBT over time for both sterile and non-sterile microcosms. The difference in the degradation rate between the two treatments represents the biotic degradation. Calculate the degradation rate constant and the half-life from the concentration-time data, often assuming first-order kinetics.

Visualizations

Degradation Pathway of Tributyltin

TBT_Degradation TBT Tributyltin (TBT) (C₄H₉)₃Sn⁺ DBT Dibutyltin (DBT) (C₄H₉)₂Sn²⁺ TBT->DBT Debutylation MBT Monobutyltin (MBT) (C₄H₉)Sn³⁺ DBT->MBT Debutylation InorganicTin Inorganic Tin Sn⁴⁺ MBT->InorganicTin Debutylation

Caption: Sequential debutylation of tributyltin to less toxic forms.

Experimental Workflow for TBT Analysis in Sediment

References

Toxicological Profile of Tributyltin Chloride in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of tributyltin chloride (TBTC) in mammalian species. The information is curated for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative data, details representative experimental methodologies, and visualizes critical signaling pathways involved in TBTC-induced toxicity.

Executive Summary

Tributyltin chloride (TBTC), an organotin compound, has been widely used as a biocide, particularly in anti-fouling paints for marine vessels. Its persistence in the environment and detection in the food chain have raised significant concerns about its potential adverse effects on human health. In mammals, TBTC is a multi-organ toxicant, exhibiting a range of effects including immunotoxicity, neurotoxicity, hepatotoxicity, and reproductive and developmental toxicity. It is also recognized as a potent endocrine disruptor. The toxicity of TBTC is mediated through various mechanisms, including the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways. This guide provides an in-depth analysis of these toxicological endpoints.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of tributyltin chloride in mammalian models.

Table 2.1: Acute Toxicity of Tributyltin Chloride
SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Citation(s)
RatOral129 mg/kg[1][2]
Rat (male)Oral101 mg/kg[1][3]
Rat (female)Oral113 mg/kg[1]
MouseOral60 mg/kg[4]
Rat (male)Inhalation (4h)< 0.078 mg/L[1][2]
Table 2.2: Subchronic and Chronic Toxicity of Tributyltin Chloride
SpeciesDurationRouteDose/ConcentrationObserved EffectsNOAEL (mg/kg/day)LOAEL (mg/kg/day)Citation(s)
Rat (male)28 daysOral (gavage)0.5, 4, 20 mg/kg/dayThymus and spleen atrophy, suppression of humoral and cellular immunity.0.54[5]
Rat (male, Wistar)1 monthOral (gavage)1 and 5 mg/kg/dayIncreased tin concentration in liver, kidney, and blood; altered organo-somatic indices; histological damage in liver, kidney, and lungs.< 11[6][7]
Rat (Sprague-Dawley)45 daysOral (gavage)10-2000 µg/kg B.W.Disrupted neurotransmitters, elevated indicators of amyloid genic pathway, inflammation, and apoptosis; altered brain tissue architecture.< 0.010.01[4][8][9]
Table 2.3: Reproductive and Developmental Toxicity of Tributyltin Chloride
SpeciesStudy TypeRouteDose/ConcentrationKey FindingsNOAELLOAELCitation(s)
RatTwo-generationDietary5, 25, 125 ppmMales: Decreased testis, epididymis, and ventral prostate weight; reduced sperm count; delayed spermiation. Females: Decreased number and body weight of pups; delayed vaginal opening; impaired estrous cyclicity; increased anogenital distance in neonates.5 ppm25 ppm[8][10][11][12][13]
Rat (Sprague-Dawley)Pubertal exposure (10 days)Oral (gavage)5, 10, 20 mg/kg B.W.Decreased testicular and caudal epididymal sperm counts; decreased sperm motility.5 mg/kg B.W.10 mg/kg B.W.[14]

Experimental Protocols

This section provides an overview of representative experimental methodologies for assessing the toxicity of tributyltin chloride.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 401)

This protocol outlines a typical acute oral toxicity study in rats.[15][16][17][18]

  • Animal Model: Young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.

  • Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Preparation and Administration:

    • Tributyltin chloride is dissolved in a suitable vehicle (e.g., olive oil or corn oil).

    • Animals are fasted overnight prior to dosing.

    • A single dose is administered by oral gavage using a stomach tube. The volume administered is based on the animal's body weight (typically not exceeding 10 mL/kg).[14]

    • Control animals receive the vehicle only.

  • Observation:

    • Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weights are recorded weekly.

  • Necropsy: All animals (those that die during the study and survivors at the end of 14 days) undergo a gross necropsy. All pathological changes are recorded.

Immunotoxicity Assessment: Thymocyte Apoptosis via Flow Cytometry

This protocol describes a method to assess TBTC-induced apoptosis in thymocytes.[5][19]

  • Animal Treatment: Male mice are treated with TBTC (e.g., 0, 0.5, 4, and 20 mg/kg by oral gavage) for a specified period (e.g., 28 days).[5]

  • Thymocyte Isolation:

    • At the end of the treatment period, animals are euthanized, and the thymus is aseptically removed.

    • A single-cell suspension of thymocytes is prepared by gently teasing the thymus in a suitable buffer (e.g., RPMI-1640 medium).

    • The cell suspension is filtered through a nylon mesh to remove debris.

  • Apoptosis Staining (Propidium Iodide Method):

    • Thymocytes are washed with phosphate-buffered saline (PBS).

    • Cells are fixed in cold 70% ethanol and stored at -20°C until analysis.

    • On the day of analysis, cells are washed with PBS and resuspended in a hypotonic buffer containing propidium iodide (PI) and RNase A. PI stains the DNA of cells with compromised membranes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram, representing cells with fragmented DNA.[19]

    • The percentage of apoptotic cells in each treatment group is quantified.

Two-Generation Reproductive Toxicity Study

This protocol is based on a two-generation study of TBTC in rats.[8][10][13]

  • Animal Model: Wistar rats.

  • Dietary Administration:

    • F0 generation (parental) male and female rats are fed a diet containing TBTC at various concentrations (e.g., 5, 25, and 125 ppm) starting from pre-mating, through mating, gestation, and lactation.

    • The F1 generation is exposed to the same diet from conception through adulthood.

  • Endpoints for F0 and F1 Generations:

    • Reproductive Performance: Mating and fertility indices, gestation length, litter size, and pup viability are recorded.

    • Growth and Development of Offspring: Body weight, anogenital distance, day of vaginal opening (females), and preputial separation (males) are monitored.

    • Estrous Cyclicity: Vaginal smears are collected daily from F1 females to assess the regularity of the estrous cycle.

    • Organ Weights and Histopathology: At necropsy, reproductive organs (testes, epididymides, prostate, uterus, ovaries) and endocrine organs are weighed and examined for histopathological changes.

    • Sperm Analysis: For F1 males, sperm count, motility, and morphology are assessed.

    • Hormone Levels: Serum levels of testosterone, estradiol, and luteinizing hormone (LH) are measured.

Mechanisms of Toxicity and Signaling Pathways

Tributyltin chloride exerts its toxic effects through multiple mechanisms at the cellular and molecular levels. Key mechanisms include the induction of apoptosis, oxidative stress, and disruption of critical signaling pathways.

Immunotoxicity: Fas-Mediated Apoptosis in Thymocytes

TBTC is a potent immunotoxicant, with the thymus being a primary target. A key mechanism of TBTC-induced thymic atrophy is the induction of apoptosis in thymocytes through the Fas-mediated pathway.[20][21] TBTC exposure leads to increased expression of the Fas receptor (CD95) on thymocytes. The binding of Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) protein and pro-caspase-8. This leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis.[5][6][22]

Tributyltin-induced Fas-mediated apoptosis in thymocytes.
Cellular Stress and Apoptosis: JNK and p38 MAPK Pathways

TBTC induces cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[23][24][25] These pathways are activated in response to various stressors, including oxidative stress generated by TBTC. Activation of JNK and p38 MAPK can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis. For instance, activated JNK can phosphorylate and activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.

JNK_p38_Pathway TBTC Tributyltin Chloride ROS Oxidative Stress (ROS) TBTC->ROS MKK4_7 MKK4/7 ROS->MKK4_7 MKK3_6 MKK3/6 ROS->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Promotes p38 p38 MAPK MKK3_6->p38 Phosphorylates Apoptosis_p38 Apoptosis p38->Apoptosis_p38 Promotes

Activation of JNK and p38 MAPK pathways by tributyltin.
Endocrine Disruption: PPARγ/RXRα Pathway

Tributyltin chloride is a potent endocrine disruptor that can act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) and the retinoid X receptor alpha (RXRα).[1][2][26][27][28] These nuclear receptors form a heterodimer that regulates gene expression involved in adipogenesis (fat cell differentiation) and lipid metabolism. By binding to and activating the PPARγ/RXRα heterodimer, TBTC can promote the differentiation of preadipocytes into mature adipocytes, potentially contributing to obesity. This activation involves the recruitment of coactivators and the initiation of transcription of target genes.

PPARg_RXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBTC_cyto Tributyltin Chloride PPARg PPARγ TBTC_cyto->PPARg Binds & Activates RXR RXRα TBTC_cyto->RXR Binds & Activates Heterodimer PPARγ/RXRα Heterodimer PPARg->Heterodimer RXR->Heterodimer Coactivators Coactivators Heterodimer->Coactivators Recruits PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Adipogenesis Adipogenesis Transcription->Adipogenesis

Tributyltin-mediated activation of the PPARγ/RXRα pathway.
General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for conducting an in vivo toxicity study of a chemical like tributyltin chloride.

Experimental_Workflow cluster_analysis Data Analysis Dose_Selection Dose Range Finding Animal_Acclimatization Animal Acclimatization (e.g., Rats, 5-7 days) Dose_Selection->Animal_Acclimatization Grouping Randomization and Grouping (Control & Treatment) Animal_Acclimatization->Grouping Dosing TBTC Administration (e.g., Oral Gavage) Grouping->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation Sample_Collection Sample Collection at Necropsy (Blood, Tissues) Observation->Sample_Collection Biochemistry Serum Biochemistry Sample_Collection->Biochemistry Hematology Hematology Sample_Collection->Hematology Histopathology Histopathology Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (e.g., Gene Expression) Sample_Collection->Molecular_Analysis

General workflow for an in vivo toxicity study.

Conclusion

The toxicological profile of tributyltin chloride in mammals is characterized by its multi-organ toxicity, with significant effects on the immune, nervous, and reproductive systems. Its action as an endocrine disruptor, particularly through the activation of the PPARγ/RXRα pathway, is a key concern. The underlying mechanisms of TBTC toxicity are complex, involving the induction of apoptosis via pathways such as the Fas-mediated cascade and the activation of cellular stress responses through JNK and p38 MAPK signaling. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development for risk assessment and further investigation into the adverse health effects of this environmental contaminant. Continued research is essential to fully elucidate the long-term consequences of low-level exposure to tributyltin chloride and to develop strategies to mitigate its impact on human health.

References

Mechanism of Tributyltin Chloride Neurotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin chloride (TBT), an organotin compound, has been widely used as a biocide in antifouling paints, wood preservatives, and agricultural pesticides. Its persistence in the environment and subsequent accumulation in the food chain pose a significant threat to both wildlife and human health. Of particular concern is its potent neurotoxicity, which has been linked to a range of neurological disorders. This technical guide provides a comprehensive overview of the core mechanisms underlying TBT-induced neurotoxicity, focusing on key cellular and molecular events. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand, mitigate, and develop therapeutic interventions for TBT-induced neurotoxicity.

Core Neurotoxic Mechanisms of Tributyltin Chloride

The neurotoxicity of tributyltin chloride is a multifaceted process involving the disruption of several critical neuronal functions. The primary mechanisms include the induction of oxidative stress, mitochondrial dysfunction, dysregulation of intracellular calcium homeostasis, activation of inflammatory pathways, and the initiation of apoptotic cell death. These processes are interconnected and often act synergistically to produce the observed neurotoxic effects.

Oxidative Stress

TBT is a potent inducer of oxidative stress in neuronal cells.[1][2] This is characterized by an excessive production of reactive oxygen species (ROS), leading to cellular damage.

Data Presentation: TBT-Induced Oxidative Stress

ParameterCell TypeTBT ConcentrationExposure TimeObservationFold Change/Percentage IncreaseReference
ROS ProductionRat Cortical Neurons10, 20, 30 mg/kg (in vivo)3 and 7 daysIncreased ROS generationSignificant increase[1][2]
ROS ProductionPC12 Cells0.5 µM24 hIncreased ROS productionNot specified[3]
ROS ProductionOyster Hemocytes≥ 80 ppb1 and 20 hInhibition of ROS activitySignificant inhibition[4]
Lipid PeroxidationRat Brain Regions10, 20, 30 mg/kg (in vivo)7 daysDose-dependent increase in TBARSSignificant increase[5]
Protein CarbonylationRat Brain Regions10, 20, 30 mg/kg (in vivo)7 daysEnhanced protein carbonyl contentSignificant increase[5]
Mitochondrial Dysfunction

Mitochondria are primary targets of TBT-induced toxicity. TBT disrupts mitochondrial function by dissipating the mitochondrial membrane potential (ΔΨm), inhibiting the electron transport chain, and impairing ATP synthesis.

Data Presentation: TBT-Induced Mitochondrial Dysfunction

ParameterCell TypeTBT ConcentrationExposure TimeObservationChange in JC-1 Ratio (Red/Green)Reference
Mitochondrial Membrane PotentialPrimary NeuronsNot specifiedNot specifiedLoss of ΔΨmNot specified[6]
Mitochondrial Membrane PotentialL1210 CellsNot specifiedNot specifiedDecrease in J-aggregatesNot specified[7]
Mitochondrial RespirationMussel Digestive Gland MitochondriaMicromolar concentrationsNot specifiedInhibition of oxygen consumptionSignificant inhibition
Disruption of Calcium Homeostasis

TBT disrupts intracellular calcium (Ca²⁺) homeostasis by promoting the release of Ca²⁺ from intracellular stores and increasing its influx from the extracellular space.[8] This sustained elevation of intracellular Ca²⁺ can trigger a cascade of neurotoxic events.

Data Presentation: TBT-Induced Disruption of Calcium Homeostasis

ParameterCell TypeTBT ConcentrationObservationQuantitative MeasurementReference
Intracellular Ca²⁺Rat Hepatocytes4.0 µMRelease of stored Ca²⁺Very low Fura-2 fluorescence ratio (340/380 nm)[8]
Intracellular Ca²⁺Dorsal Root Ganglion Neurons50-200 nMIncrease in cytosolic and mitochondrial Ca²⁺ levelsNot specified[9]
Neuroinflammation

TBT can induce neuroinflammatory responses by activating glial cells, such as astrocytes and microglia.[10] However, some studies suggest that TBT's primary effect is on the immune system rather than direct microglial activation in the presence of astrocytes.[11][12]

Data Presentation: TBT-Induced Neuroinflammation

ParameterCell TypeTBT ConcentrationObservationQuantitative MeasurementReference
Astrocyte Activation (GFAP expression)Rat Cerebral CortexNot specifiedIncreased GFAP expressionNot specified[13][14][15]
Microglial ActivationCo-cultures of Microglia and AstrocytesNot specifiedNo significant activation by TBTNot specified[11][12]
Apoptosis

The culmination of TBT-induced cellular stress is often apoptosis, or programmed cell death.[16] TBT activates both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent neuronal death.

Data Presentation: TBT-Induced Apoptosis

ParameterCell TypeTBT ConcentrationExposure TimeObservationFold Change/Percentage IncreaseReference
Caspase-3 ActivationSertoli-germ cell co-culture600 nMNot specifiedIncreased caspase-3 activationNot specified[17]
Caspase-3 ActivationSH-SY5Y CellsNot specified48 hDose-dependent reduction in cell viabilityIC50: 0.769 µM (Doxorubicin control)[18]
Neuronal DeathImmature Cortical Neurons30 nM3 daysIncreased neuronal deathNot specified

Signaling Pathways in TBT Neurotoxicity

TBT exerts its neurotoxic effects through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.

MAPK Signaling

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in mediating TBT-induced apoptosis and inflammation.[17][19][20]

  • p38 MAPK: TBT exposure leads to the phosphorylation and activation of p38 MAPK, which is implicated in the apoptotic cascade.[16][17]

  • JNK: TBT activates the JNK signaling pathway, contributing to oxidative stress and neuronal apoptosis.[3][19]

  • ERK: The role of ERK in TBT neurotoxicity is more complex, with some studies suggesting its involvement in cell death pathways.[19][21]

Data Presentation: TBT and MAPK Signaling

ParameterCell TypeTBT ConcentrationExposure TimeObservationFold Change/Percentage IncreaseReference
Phospho-p38Human NK Cells300 nM1 hIncreased phosphorylation~50% increase[20]
Phospho-p44/42 (ERK)Human NK Cells300 nM1 hIncreased phosphorylation~50% increase[20]
JNK ActivationSH-SY5Y CellsNot specifiedNot specifiedHigh level of activated JNKNot specified[19]
Akt Signaling

The Akt signaling pathway is a critical regulator of cell survival. TBT has been shown to impair Akt signaling, leading to a downregulation of pro-survival mechanisms and promoting apoptosis.[22]

TBT_Neurotoxicity_Signaling cluster_upstream Upstream Triggers cluster_mapk MAPK Signaling cluster_akt Akt Signaling cluster_downstream Downstream Effects TBT Tributyltin Chloride (TBT) ROS Reactive Oxygen Species (ROS) TBT->ROS induces Ca2_increase ↑ Intracellular Ca²⁺ TBT->Ca2_increase induces Mito_dysfunction Mitochondrial Dysfunction TBT->Mito_dysfunction induces Akt Akt TBT->Akt inhibits p38 p38 MAPK ROS->p38 activates JNK JNK ROS->JNK activates Ca2_increase->p38 activates Ca2_increase->JNK activates Apoptosis Apoptosis Mito_dysfunction->Apoptosis initiates p38->Apoptosis promotes JNK->Apoptosis promotes ERK ERK Neuronal_death Neuronal Death ERK->Neuronal_death contributes to Akt->Apoptosis inhibits Apoptosis->Neuronal_death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_death

Core signaling pathways in TBT neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tributyltin chloride neurotoxicity.

Assessment of Cell Viability (MTT Assay)

This protocol is adapted for the SH-SY5Y neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Expose the cells to various concentrations of TBT (e.g., 0.1 µM to 10 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere for 24h seed_cells->adhere treat Treat with TBT and controls adhere->treat incubate_treat Incubate for 24/48h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.
Measurement of Reactive Oxygen Species (DCFDA Assay)

This protocol is a general guideline for cultured neurons.

  • Cell Culture and Treatment: Culture neuronal cells and treat with TBT as described for the MTT assay.

  • DCFDA Loading: Wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is a general guideline for cultured neurons.

  • Cell Culture and Treatment: Culture neuronal cells and treat with TBT as described for the MTT assay.

  • JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Wash: Wash the cells twice with warm PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~550/600 nm) using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[23][24]

Caspase-3 Activity Assay

This protocol is a general guideline for a colorimetric assay.

  • Cell Lysis: After treatment with TBT, lyse the cells in a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

  • Caspase Assay: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the vehicle-treated control.

Conclusion

Tributyltin chloride is a potent neurotoxin that disrupts multiple fundamental cellular processes in neurons. Its ability to induce oxidative stress, trigger mitochondrial dysfunction, dysregulate calcium signaling, and activate apoptotic pathways underscores the complexity of its neurotoxic mechanism. A thorough understanding of these core mechanisms and the involved signaling pathways is crucial for the development of effective strategies to prevent and treat TBT-induced neurotoxicity. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate details of TBT's effects on the nervous system and to screen for potential neuroprotective compounds.

References

An In-depth Technical Guide on Tributyltin Chloride as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research into tributyltin chloride (TBTCl) as an endocrine-disrupting chemical. It covers its multifaceted effects on reproductive, neurological, and immune systems, its role as an obesogen, and the underlying molecular mechanisms of its toxicity. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes complex biological pathways and workflows to support further research and drug development efforts.

Introduction to Tributyltin Chloride (TBTCl)

Tributyltin (TBT) compounds, including tributyltin chloride, are organotin compounds that have seen widespread use as biocides in antifouling paints for ships, as wood preservatives, and as stabilizers in PVC plastics.[1][2] Due to their persistence in the environment and tendency to bioaccumulate, TBT compounds are now recognized as significant environmental pollutants with potent endocrine-disrupting effects in a wide range of organisms, from marine invertebrates to mammals.[2][3][4] Human exposure can occur through the consumption of contaminated seafood.[5] This guide focuses on the endocrine-disrupting properties of TBTCl, its mechanisms of action, and the methodologies employed to study its effects.

Core Mechanisms of Endocrine Disruption

TBTCl exerts its endocrine-disrupting effects primarily by targeting nuclear receptors, which are key regulators of development, metabolism, and reproduction. The main molecular targets identified are the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[4][6][7]

2.1. Activation of RXR and PPARγ

TBT is a potent agonist for both RXR and PPARγ, activating them at nanomolar concentrations.[4][6] It can activate the RXR-PPARγ heterodimer, a key regulator of adipogenesis (fat cell development).[8][9] This activation occurs even in the presence of PPARγ antagonists, suggesting that TBT can act through the RXR partner of the heterodimer.[9] TBT has been shown to bind covalently to cysteine 432 in the ligand-binding domain of RXRα.[6] The activation of these receptors by TBT disrupts normal endocrine signaling and is the basis for many of its toxic effects, including its obesogenic properties.[8][9]

2.2. Aromatase Inhibition

In some species, particularly gastropods, TBT is known to inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens.[3][10] This disruption of steroid metabolism is a key factor in the phenomenon of "imposex," where female snails develop male sexual characteristics.[11][12]

Quantitative Data on TBTCl Effects

The following tables summarize quantitative data from various studies on the effects of TBTCl exposure in different biological systems.

Table 1: Effects of TBTCl on the Male Reproductive System in Rodents

Species/StrainDoseExposure DurationObserved EffectsReference
Male Rats5, 25, 125 ppm in diet2 generationsDecreased testis and epididymis weights; reduced sperm count at 125 ppm. Decreased ventral prostate weight at 25 and 125 ppm. Decreased serum 17β-estradiol at 25 and 125 ppm.[10]
KM Mice1, 10, 100 µg/kg/day (gavage to pregnant dams)Gestation Day 6 through lactationDramatically decreased sperm counts and motility on postnatal days 49 and 152. Increased sperm abnormality on postnatal day 49. Decreased intratesticular 17β-estradiol at 10 µg/kg on postnatal day 49.[13]
Sprague-Dawley Rats5, 10, 20 mg/kg/day (oral gavage)10 consecutive days during pubertySignificantly decreased testicular sperm counts at 20 mg/kg. Significantly decreased caudal epididymal sperm counts at 10 and 20 mg/kg. Decreased sperm motility parameters at 20 mg/kg.[14]

Table 2: Effects of TBTCl on the Female Reproductive System in Rodents

Species/StrainDoseExposure DurationObserved EffectsReference
Female Mice500 ng/kg/day (gavage)12 daysAltered estrous cyclicity, impaired ovarian follicular reserve, uterine inflammation, and oxidative stress.[15]
Female RatsNot specifiedNot specifiedTBT exposure leads to irregular estrous cyclicity, decreased LH surge, and abnormal Kisspeptin/Leptin signaling.[16]

Table 3: In Vitro Cytotoxicity and Apoptosis induced by TBTCl

Cell LineConcentrationExposure DurationObserved EffectsReference
Sertoli Cells200 nM24 hoursInduced apoptosis and cell cycle arrest.[17]
TM3 Mouse Leydig CellsNot specifiedNot specifiedInduced apoptosis and cell cycle arrest.[5]
MCF-7 and MDA-MB-231 (Human Breast Cancer)200 nMNot specifiedInduced apoptosis.[18][19]
J774.1 (Murine Macrophage)Dose-dependentNot specifiedDose-dependent decrease in viability and increase in apoptosis. Increased TNFα mRNA expression.[20]
Rat Hepatocytes1 to 10 µMUp to 24 hoursInduction of apoptosis.[21]

Signaling Pathways and Experimental Workflows

4.1. TBTCl-Induced RXR-PPARγ Signaling Pathway

TBTCl acts as an agonist for the RXR-PPARγ heterodimer, leading to the transcription of genes involved in adipogenesis. This pathway is central to TBTCl's obesogenic effects.

TBT_RXR_PPARG_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT Tributyltin Chloride (TBTCl) RXR RXR TBT->RXR Binds & Activates PPARG PPARγ TBT->PPARG Binds & Activates RXR_PPARG_Heterodimer RXR-PPARγ Heterodimer RXR->RXR_PPARG_Heterodimer PPARG->RXR_PPARG_Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR_PPARG_Heterodimer->PPRE Binds Transcription Transcription PPRE->Transcription Adipogenic_Genes Adipogenic Genes (e.g., Fabp4) Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Transcription->Adipogenic_Genes Upregulates

TBTCl activation of the RXR-PPARγ pathway leading to adipogenesis.

4.2. TBTCl-Induced Apoptosis via Endoplasmic Reticulum and Mitochondria

TBTCl can induce apoptosis through both the endoplasmic reticulum (ER) stress pathway and the mitochondrial pathway in cells like hepatocytes.

TBT_Apoptosis_Pathway cluster_er ER Pathway cluster_mito Mitochondrial Pathway TBT Tributyltin Chloride (TBTCl) ER_Stress ER Stress TBT->ER_Stress Bax_Bad Bax/Bad Translocation to Mitochondria TBT->Bax_Bad Calpain Calpain Activation ER_Stress->Calpain Caspase12 Caspase-12 Cleavage Calpain->Caspase12 Caspase_Cascade Caspase Cascade Activation Caspase12->Caspase_Cascade Mito_Perm Mitochondrial Permeability Transition Bax_Bad->Mito_Perm Mito_Perm->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis InVivo_Workflow cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Mice) Group_Assignment Random Group Assignment (Control & TBTCl Doses) Animal_Acclimation->Group_Assignment Dosing TBTCl Administration (e.g., Oral Gavage, Diet) Group_Assignment->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice Sacrifice at Endpoint Monitoring->Sacrifice Blood_Collection Blood Collection (Hormone Analysis) Sacrifice->Blood_Collection Organ_Weights Organ Weight Measurement (Testis, Prostate, etc.) Sacrifice->Organ_Weights Sperm_Analysis Sperm Analysis (Count, Motility, Morphology) Sacrifice->Sperm_Analysis Histopathology Histopathology (Tissue Examination) Sacrifice->Histopathology Data_Analysis Statistical Data Analysis Blood_Collection->Data_Analysis Organ_Weights->Data_Analysis Sperm_Analysis->Data_Analysis Histopathology->Data_Analysis

References

The Legacy of a Potent Biocide: A Technical History of Tributyltin Chloride in Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin chloride (TBT-Cl), a highly effective organotin compound, revolutionized the maritime industry in the mid-20th century as the active ingredient in antifouling paints. Its unparalleled efficacy in preventing the growth of marine organisms on ship hulls significantly reduced operational costs and improved vessel performance. However, the widespread use of TBT-Cl led to severe, unintended ecological consequences, culminating in a global ban. This technical guide provides an in-depth history of TBT-Cl's use in antifouling applications, presenting a comprehensive overview of its development, peak usage, and the scientific evidence that led to its prohibition. It details the quantitative data on its effectiveness and toxicity, outlines key experimental protocols used in its study, and visualizes the molecular signaling pathways through which it exerts its toxic effects.

Introduction: The Rise of a Double-Edged Sword

The battle against marine biofouling—the accumulation of organisms on submerged surfaces—has been a persistent challenge for maritime operations. Biofouling increases drag, leading to higher fuel consumption and maintenance costs. In the 1950s, the biocidal properties of organotin compounds were discovered, and by the mid-1960s, paints containing tributyltin (TBT) compounds had become the most popular antifouling solution globally.[1] For approximately four decades, TBT was the premier biocide used in antifouling paints applied to the hulls of ocean-going vessels.[2]

TBT-based paints work by slowly leaching the toxicant into the surrounding water, creating a hostile environment for settling organisms like barnacles, algae, and mollusks. This slow-release mechanism provided long-lasting protection, extending the operational life of ships and reducing the frequency of dry-docking. The economic benefits were substantial, cementing TBT's position as the industry standard.

However, the very properties that made TBT an effective antifouling agent also made it a potent environmental contaminant. The continuous leaching of TBT from countless vessels led to its accumulation in marine ecosystems, particularly in coastal areas with high shipping traffic. By the late 1970s and early 1980s, scientists began to observe alarming effects on non-target marine organisms, even at very low concentrations.

A Chronology of Use and Regulation

The history of TBT in antifouling paints is marked by a rapid rise in popularity followed by a gradual and then complete regulatory phase-out as the scientific evidence of its environmental harm mounted.

Time Period Key Developments
1950s The antifouling properties of tributyltin compounds are discovered in the Netherlands.
Mid-1960s TBT-based antifouling paints become the most widely used antifouling technology worldwide.[2]
1970s Widespread use of TBT on vessels of all sizes. First reports of imposex (the imposition of male sexual characteristics on female snails) emerge.
Late 1970s - Early 1980s Severe declines in oyster populations in Arcachon Bay, France, are linked to TBT contamination. Growing scientific evidence of TBT's toxicity to a wide range of marine organisms.
1982 France becomes the first country to prohibit the use of TBT paints on small vessels.
1988 The United States partially bans the use of TBT on non-aluminum hulled vessels less than 25 meters in length.
1990 The International Maritime Organization's (IMO) Marine Environment Protection Committee (MEPC) recommends that governments ban the use of TBT-containing antifouling paints on non-aluminum hulled vessels less than 25 meters in length.
2001 The IMO adopts the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention), calling for a global ban on TBT.
January 1, 2003 The application of organotin-based antifouling systems is prohibited under the AFS Convention.
January 1, 2008 A complete ban on the presence of organotin-based antifouling systems on ship hulls comes into force. Ships must either have the TBT paint removed or have it covered with a sealer coat to prevent leaching.

Quantitative Efficacy and Environmental Impact

The effectiveness of TBT as an antifouling agent and its detrimental environmental impact are well-documented through extensive quantitative data.

Leaching Rates and Antifouling Efficacy

The efficacy of TBT paints is directly related to the rate at which the biocide leaches from the paint matrix into the water. This "leaching rate" is a critical parameter in paint formulation.

Parameter Value Reference
Typical Leaching Rate 1-4 µg/cm²/day[3]
Steady-State Leaching Rate (ASTM/EPA method) 1-3 µg/cm²/day[4]
Steady-State Leaching Rate (Bubbling method) 1-2 µg/cm²/day[5]

These leaching rates were sufficient to prevent the settlement of a broad spectrum of fouling organisms.

Environmental Concentrations

The continuous leaching of TBT resulted in its accumulation in various marine compartments, with the highest concentrations found in marinas, harbors, and shipping lanes.

Marine Compartment Concentration Range Reference
Seawater (Marinas & Harbors) Up to 1.58 µg/L[6]
Seawater (Coastal & Estuarine) 0.2 ng/L - 6.40 ng(TBT)/L[7]
Freshwater Up to 7.1 µg/L[6]
Coastal Sediments Up to 26,300 µg/kg[6]
Freshwater Sediments Up to 3,700 µg/kg[6]
Bivalves (e.g., Oysters, Mussels) Up to 6.39 mg/kg[6]
Gastropods (e.g., Snails) Up to 1.92 mg/kg[6]
Fish Up to 11 mg/kg[6]
Toxicological Data

TBT is highly toxic to a wide range of marine organisms, with effects observed at nanogram-per-liter concentrations.

Organism Group Toxicity Endpoint Concentration Reference
Freshwater Fish 96-hour LC502.6 - 13 µg/L[8]
Marine Fish 96-hour LC501.46 - 25.9 µg/L[9]
Freshwater Crustaceans (Daphnia magna) 21-day Chronic (Reduced young survival)0.2 µg/L[8]
Marine Invertebrates 96-hour LC500.42 - 19.5 µg/L[8]
Marine Molluscs (Dog-whelk) Imposex Induction0.019 µg/L[8]
Marine Algae (Porphyria yezoensis) 96-hour EC50 (Population growth)27 - 33 µg/L[10]
Marine Diatoms 92-96-hour EC50 (Growth)0.13 - 376 µg/L[10]

Mechanisms of Action

Tributyltin's potent biological activity stems from its ability to interfere with fundamental cellular and physiological processes in both target and non-target organisms.

Antifouling Mechanism

The primary antifouling mechanism of TBT is its broad-spectrum biocidal activity. At the cellular level, TBT is known to:

  • Inhibit Mitochondrial ATP Synthase: TBT disrupts cellular energy production by inhibiting the F0F1-ATPase (ATP synthase) in mitochondria, leading to cell death.

  • Disrupt Calcium Homeostasis: TBT can interfere with intracellular calcium signaling, a critical process for many cellular functions, including muscle contraction, neurotransmission, and enzyme activation.[11][12]

  • Alter Membrane Permeability: TBT can increase the permeability of cell membranes, leading to a loss of ionic gradients and cell lysis.[11]

These cellular effects are non-selective, impacting a wide range of marine organisms that come into contact with the leached biocide.

Endocrine Disruption: The Case of Imposex

One of the most well-documented and sensitive indicators of TBT pollution is the phenomenon of "imposex" in female gastropods. This condition involves the development of male sexual characteristics, such as a penis and vas deferens, which can ultimately lead to sterility and population decline. The molecular mechanisms underlying imposex are complex and involve the disruption of endocrine signaling pathways.

Tributyltin acts as a potent agonist for the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in various developmental and physiological processes. RXR forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor (PPAR).

TBT_RXR_Activation cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT_ext Tributyltin (TBT) TBT_intra TBT TBT_ext->TBT_intra Enters Cell RXR Retinoid X Receptor (RXR) TBT_intra->RXR Binds and Activates Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer Forms Heterodimer with PPAR PPAR Peroxisome Proliferator- Activated Receptor (PPAR) PPAR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to DNA Gene_Expression Altered Gene Expression (e.g., Masculinization) DNA->Gene_Expression Regulates Transcription

TBT activates the RXR signaling pathway.

TBT binds to RXR, causing a conformational change that promotes the formation of an RXR-PPAR heterodimer. This complex then binds to specific DNA sequences known as hormone response elements, leading to the altered expression of genes involved in sexual development and differentiation, ultimately causing masculinization in female snails.[2][8][11][13][14]

Another proposed mechanism for TBT-induced imposex is the inhibition of the enzyme aromatase. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.

TBT_Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion HighAndrogens Increased Androgen Levels LowEstrogens Decreased Estrogen Levels TBT Tributyltin (TBT) TBT->Aromatase Inhibits Masculinization Masculinization (Imposex) HighAndrogens->Masculinization LowEstrogens->Masculinization

TBT inhibits the aromatase enzyme, leading to hormonal imbalance.

By inhibiting aromatase, TBT disrupts the normal androgen-to-estrogen ratio, leading to an accumulation of androgens. This hormonal imbalance is believed to be a contributing factor to the development of male characteristics in female gastropods.

Key Experimental Protocols

The scientific understanding of TBT's effects is built upon a foundation of standardized experimental protocols. The following are summaries of key methodologies.

Assessment of Imposex in Gastropods

Objective: To quantify the degree of masculinization in female gastropods as a bioindicator of TBT exposure.

Methodology:

  • Sample Collection: Collect a representative sample of the target gastropod species from the study site. A minimum of 50 individuals is recommended.

  • Anesthetization and Shell Removal: Anesthetize the snails (e.g., using a 7% MgCl₂ solution) and carefully crack the shell to extract the soft body.

  • Sex Determination: Examine the gonad to determine the sex of each individual.

  • Imposex Assessment: In females, examine for the presence and developmental stage of a penis and vas deferens.

  • Vas Deferens Sequence Index (VDSI): Classify the degree of imposex using the Vas Deferens Sequence (VDS) index, a scale that ranks the development of male sexual organs in females (typically from stage 0 to 6).

  • Calculation: Calculate the Vas Deferens Sequence Index (VDSI) as the average VDS stage for the female population. A higher VDSI indicates a greater degree of imposex and, by extension, higher TBT exposure.

Imposex_Assessment_Workflow Start Start: Sample Collection Anesthetize Anesthetize and Extract Soft Body Start->Anesthetize Sexing Determine Sex (Gonad Examination) Anesthetize->Sexing Imposex_Check Assess Females for Imposex (Penis and Vas Deferens) Sexing->Imposex_Check VDS_Staging Classify Imposex Stage (VDS 0-6) Imposex_Check->VDS_Staging Imposex Present Calculate_VDSI Calculate Vas Deferens Sequence Index (VDSI) Imposex_Check->Calculate_VDSI No Imposex (VDS=0) VDS_Staging->Calculate_VDSI End End: Report VDSI Calculate_VDSI->End

Workflow for the assessment of imposex in gastropods.
Determination of Biocide Leaching Rate (Adapted from ASTM D6442)

Objective: To measure the rate at which a biocide leaches from a coated surface in a controlled laboratory setting. While the standard is for copper, the methodology is applicable to other biocides like TBT with appropriate analytical methods.

Methodology:

  • Specimen Preparation: Apply the antifouling coating to cylindrical test specimens according to the manufacturer's instructions.

  • Leaching Apparatus: Place the coated cylinder in a container with a known volume of substitute ocean water. The apparatus is designed to rotate the cylinder at a constant speed to simulate water flow.

  • Leaching Period: Rotate the cylinder in the substitute ocean water for a specified period (e.g., 1 hour) at defined intervals over a longer exposure period (e.g., 45 days).

  • Water Sampling: At the end of each leaching period, collect a water sample from the container.

  • Chemical Analysis: Analyze the concentration of the biocide (in this case, TBT) in the water sample using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation: Calculate the leaching rate (in µg/cm²/day) based on the concentration of the biocide in the water, the volume of the water, the surface area of the coated cylinder, and the duration of the leaching period.

Algal Growth Inhibition Test (Adapted from OECD 201)

Objective: To determine the toxicity of a chemical substance to freshwater or marine algae by measuring the inhibition of growth.

Methodology:

  • Test Organism: Use a standardized algal species (e.g., Selenastrum capricornutum for freshwater or Skeletonema costatum for marine environments).

  • Test Solutions: Prepare a series of test solutions with different concentrations of the test substance (TBT-Cl) in a suitable growth medium. Include a control group with no test substance.

  • Inoculation: Inoculate each test container with a known initial concentration of algal cells.

  • Incubation: Incubate the test containers under controlled conditions of light, temperature, and pH for a period of 72 to 96 hours.

  • Growth Measurement: At regular intervals (e.g., every 24 hours), measure the algal biomass in each container. This can be done by cell counts using a microscope, or by measuring absorbance with a spectrophotometer.

  • Data Analysis: For each concentration, calculate the percentage of growth inhibition compared to the control. From this data, determine the EC₅₀ (the concentration that causes a 50% reduction in growth).

Conclusion: A Lesson in Environmental Stewardship

The history of tributyltin chloride in antifouling paints serves as a stark reminder of the potential for unintended and far-reaching consequences of chemical use. While TBT-Cl provided an effective solution to a significant industrial problem, its persistence and high toxicity led to widespread ecological damage. The global ban on TBT represents a landmark in environmental regulation and highlights the importance of rigorous, long-term environmental impact assessments for new chemical technologies. The scientific research into the effects of TBT has not only driven this regulatory change but has also significantly advanced our understanding of ecotoxicology and the subtle ways in which chemical contaminants can disrupt biological systems at the molecular level. For researchers and professionals in drug development and related fields, the story of TBT underscores the critical need for a holistic approach that balances efficacy with environmental safety.

References

Methodological & Application

Application Notes and Protocols for Tributyltin Chloride as a Wood Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds, including tributyltin chloride (TBT-Cl), have historically been utilized as highly effective broad-spectrum biocides in wood preservation. Their application is primarily due to their potent fungicidal and insecticidal properties. However, the use of TBT compounds has been significantly curtailed due to their high toxicity to non-target aquatic organisms and their persistence in the environment. These notes provide an overview of the application of tributyltin chloride as a wood preservative, detailing its mechanism of action, efficacy data, and standardized protocols for its evaluation in a research setting. It is crucial to note that the handling and disposal of tributyltin compounds are subject to strict regulatory guidelines due to their environmental and health risks.

Mechanism of Action

Tributyltin compounds exert their toxic effects on wood-destroying fungi and insects primarily by disrupting mitochondrial function, which leads to apoptosis (programmed cell death). At the molecular level, tributyltin targets the mitochondrial inner membrane, inducing the mitochondrial permeability transition (MPT). This process involves the opening of a non-specific pore, the permeability transition pore complex (PTPC), which is partly formed by the adenine nucleotide translocator (ANT).[1][2]

The interaction of tributyltin with critical thiol residues on ANT is a key event.[1] This interaction leads to a loss of mitochondrial membrane potential and the uncoupling of oxidative phosphorylation, effectively halting ATP synthesis.[3] The opening of the PTPC allows for the influx of water and solutes into the mitochondrial matrix, causing swelling and the eventual rupture of the outer mitochondrial membrane. This rupture releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][4]

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. The activation of these effector caspases orchestrates the dismantling of the cell through the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] This cascade of events effectively eliminates the fungal or insect cells, thereby protecting the wood from biodeterioration.

TBT_Mechanism cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events TBT Tributyltin Chloride Mitochondrion Mitochondrion TBT->Mitochondrion Enters Cell ANT Adenine Nucleotide Translocator (ANT) Mitochondrion->ANT Interacts with PTPC Permeability Transition Pore Complex (PTPC) Opening ANT->PTPC Induces MMP_Loss Loss of Mitochondrial Membrane Potential PTPC->MMP_Loss CytoC Cytochrome c PTPC->CytoC Release from Mitochondrion Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-caspase-3 ProCasp3->Casp9 Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 1: Proposed mechanism of tributyltin-induced apoptosis.

Quantitative Efficacy Data

The following tables summarize available data on the efficacy of tributyltin compounds against common wood-destroying organisms. It is important to note that data specifically for tributyltin chloride is limited in publicly accessible literature; therefore, data for closely related tributyltin compounds are included for reference.

Table 1: Antifungal Efficacy of Tributyltin Compounds

CompoundFungal SpeciesTest MethodToxic Threshold ( kg/m ³)
Tributyltin ChloroacetateSerpulalacrymans (Brown Rot)Soil-Block0.41 - 1.35
Tributyltin ChloroacetateTrametes versicolor (White Rot)Soil-Block1.32 - 3.60
Tributyltin Oxide (TBTO)--4.8 (minimum retention with insecticide)

Data for Tributyltin Chloroacetate is indicative of the performance of the tributyltin moiety. Further testing is required to establish specific thresholds for Tributyltin Chloride.

Table 2: Insecticidal Efficacy of Tributyltin Chloride (Indicative)

OrganismExposure DurationLC50
Coryphaena hippurus (Mahi-mahi) embryos48 hours16.7 µg/L[5]
Sparus aurata (Gilthead seabream) eggs24 hours28.3 µg/L

Experimental Protocols

The following protocols are based on standardized methods from the American Wood Protection Association (AWPA) and European Norm (EN) standards and are adapted for the evaluation of tributyltin chloride.

Wood Sample Preparation and Treatment

This protocol describes the laboratory-scale pressure treatment of wood samples for subsequent efficacy testing.

Experimental_Workflow start Start wood_selection Wood Sample Selection & Preparation start->wood_selection solution_prep TBT-Cl Solution Preparation wood_selection->solution_prep treatment Vacuum-Pressure Impregnation solution_prep->treatment conditioning Post-Treatment Conditioning treatment->conditioning efficacy_testing Efficacy Testing (Fungal/Insect) conditioning->efficacy_testing data_analysis Data Analysis efficacy_testing->data_analysis end End data_analysis->end

Fig. 2: General experimental workflow for preservative evaluation.

Materials:

  • Tributyltin chloride (reagent grade)

  • Appropriate solvent (e.g., ethanol, white spirit)

  • Wood blocks (e.g., Pinus spp. sapwood), cut to standard sizes for the intended test (e.g., 19x19x19 mm for AWPA E10)

  • Laboratory-scale pressure treatment vessel

  • Vacuum pump and pressure source

  • Analytical balance

Procedure:

  • Wood Sample Preparation: Condition wood blocks to a constant weight at a specified temperature and relative humidity (e.g., 23°C and 50% RH). Record the initial dry weight of each block.

  • Solution Preparation: Prepare a series of treatment solutions of tributyltin chloride at different concentrations in the chosen solvent. A solvent-only control should also be prepared.

  • Impregnation: a. Place the wood blocks in the treatment vessel. b. Apply an initial vacuum (e.g., -85 kPa for 30 minutes) to remove air from the wood structure. c. Introduce the treatment solution into the vessel while maintaining the vacuum until the blocks are fully submerged. d. Release the vacuum and apply pressure (e.g., 700 kPa for 60 minutes) to force the preservative solution into the wood. e. Release the pressure and remove the blocks from the vessel.

  • Post-Treatment: a. Lightly wipe the surface of the blocks to remove excess solution and weigh them immediately to determine the wet uptake. b. Place the treated blocks on a rack to air-dry in a fume hood for a specified period (e.g., 48 hours). c. Further condition the blocks to a constant weight to allow for solvent evaporation and preservative fixation.

  • Retention Calculation: Calculate the preservative retention in kilograms per cubic meter ( kg/m ³) for each block based on the weight gain and the volume of the block.

Antifungal Efficacy Testing (Adapted from AWPA E10 Soil-Block Culture Test)

Materials:

  • Treated and untreated control wood blocks

  • Cultures of wood-destroying fungi (e.g., Gloeophyllum trabeum, Postia placenta, Trametes versicolor)

  • Test bottles with a soil substrate and feeder strips

  • Autoclave

  • Incubator

Procedure:

  • Test Bottle Preparation: Prepare soil-block bottles according to the AWPA E10 standard, which involves adding soil, moisture, and a feeder strip of untreated wood. Sterilize the prepared bottles by autoclaving.

  • Inoculation: Inoculate the feeder strips in the bottles with the selected test fungus and incubate until the feeder strip is well-colonized.

  • Exposure: Place the conditioned and weighed treated and untreated control wood blocks onto the colonized feeder strips.

  • Incubation: Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).

  • Evaluation: a. At the end of the incubation period, remove the blocks from the bottles, carefully clean off any fungal mycelium, and condition them to a constant weight. b. Calculate the percentage of weight loss for each block. c. The toxic threshold is determined as the range between the lowest retention that prevents significant weight loss and the highest retention that allows significant weight loss.

Insecticidal Efficacy Testing (Adapted from EN 117 Termite Test)

Materials:

  • Treated and untreated control wood blocks

  • Colonies of subterranean termites (e.g., Reticulitermes spp.)

  • Test containers with a sand or soil substrate

Procedure:

  • Test Assembly: Place a conditioned and weighed treated or untreated control wood block in a container with a moistened substrate.

  • Termite Introduction: Introduce a specified number of termites into each container.

  • Incubation: Maintain the containers in the dark at a controlled temperature and humidity (e.g., 25°C and 80% RH) for a specified period (e.g., 8 weeks).

  • Evaluation: a. At the end of the test period, carefully dismantle the containers and assess termite mortality. b. Clean the wood blocks of any debris, condition them to a constant weight, and calculate the percentage of weight loss. c. The lethal concentration is determined based on the preservative retention that results in a high level of termite mortality and minimal wood weight loss.

Safety and Environmental Considerations

Tributyltin chloride is highly toxic and poses significant health and environmental risks.[6]

  • Handling: Always handle tributyltin chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Environmental Hazard: Tributyltin compounds are extremely toxic to aquatic life. Prevent any release into waterways.

  • Disposal: All waste materials, including treated wood, unused solutions, and contaminated labware, must be disposed of as hazardous waste according to institutional and governmental regulations.

Due to these concerns, research into and the use of tributyltin-based wood preservatives have been largely replaced by less toxic alternatives. These application notes are intended for research and informational purposes only, within a controlled laboratory setting.

References

Application Notes and Protocols: The Use of Tributyltin Chloride in Marine Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyltin chloride (TBTCl) in marine biology research. TBTCl, a potent biocide formerly used in antifouling paints, is a significant environmental pollutant known for its high toxicity to marine life, even at very low concentrations.[1][2][3] Understanding its effects is crucial for environmental monitoring, toxicology studies, and the development of remediation strategies. These notes detail the toxicological effects, endocrine-disrupting mechanisms, and bioaccumulation of TBTCl, and provide standardized protocols for its study.

Toxicological Effects of Tributyltin Chloride

TBTCl exhibits acute and chronic toxicity to a wide range of marine organisms, including molluscs, crustaceans, fish, and algae.[1][4] Its effects are observed at concentrations in the nanogram per liter (ng/L) range, highlighting its extreme potency.[1]

Quantitative Toxicological Data

The following table summarizes the median lethal concentration (LC50) values of TBTCl for various marine organisms, providing a comparative view of its toxicity.

OrganismLife StageExposure DurationLC50 ValueReference
Brine Shrimp (Artemia salina)Adult Male24 hours146.99 ng/L[5][6]
Brine Shrimp (Artemia salina)Adult Female24 hours94.72 ng/L[5][6]
Gilthead Seabream (Sparus aurata)Embryo (morula/blastula)24 hours28.3 µg/L[7]
Gilthead Seabream (Sparus aurata)Embryo (gastrula)24 hours38.6 µg/L[7]
Freshwater Bivalve (Lamellidens marginalis)Adult96 hours0.98 ppm (mg/L)[4]
Inland Silverside (Menidia beryllina)Larva-0.93 µg/L (Growth reduction)
Copepod (Acanthomysis sculpta)-96 hours0.42 µg/L
Experimental Protocol: Acute Toxicity Testing with Artemia salina

This protocol outlines a static non-renewal acute toxicity test to determine the LC50 of TBTCl using the brine shrimp Artemia salina, a common model organism in marine toxicology.

Materials:

  • Tributyltin chloride (TBTCl) stock solution

  • Artificial seawater (ASW)

  • Artemia salina cysts

  • Hatching cone

  • Aeration system

  • 24-well microplates

  • Microscope

  • Incubator or temperature-controlled room (25°C)

Procedure:

  • Hatching of Artemia salina:

    • Add Artemia salina cysts to a hatching cone filled with ASW.

    • Provide continuous aeration and illumination.

    • Hatch for 24-48 hours until nauplii are free-swimming.

    • Collect the nauplii and rinse with fresh ASW.

  • Preparation of Test Solutions:

    • Prepare a series of TBTCl dilutions from the stock solution using ASW. A logarithmic series of concentrations is recommended (e.g., 10, 50, 100, 150, 200 ng/L).

    • Include a control group with only ASW.

  • Exposure:

    • Add 10-15 healthy, free-swimming nauplii to each well of a 24-well microplate.

    • Add 1 mL of the respective TBTCl test solution or control ASW to each well.

    • Incubate the microplates at 25°C for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, count the number of dead and live nauplii in each well under a microscope. Nauplii that do not move for 10 seconds after gentle prodding are considered dead.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value and its 95% confidence limits using a suitable statistical method (e.g., Probit analysis).

Endocrine Disruption: Imposex in Marine Gastropods

TBTCl is a well-documented endocrine-disrupting chemical.[8] Its most notable effect is the imposition of male sexual characteristics on female marine gastropods, a phenomenon known as imposex.[2][9][10] This can lead to sterilization and population decline in sensitive species.[9]

Experimental Protocol: Assessment of Imposex in Hexaplex trunculus

This protocol describes the methodology for assessing the degree of imposex in the marine snail Hexaplex trunculus, a sensitive bioindicator for TBT pollution.[11]

Materials:

  • Collected Hexaplex trunculus specimens

  • Calipers

  • Dissecting microscope

  • Dissecting tools (forceps, scissors)

  • Ethanol (for preservation)

Procedure:

  • Sample Collection and Preparation:

    • Collect adult Hexaplex trunculus snails from the study area.

    • Measure the shell length of each individual.

    • Carefully crack the shell to extract the soft tissues.

  • Sex Determination and Imposex Staging:

    • Examine the snails under a dissecting microscope to determine their sex. Females possess a capsule gland and a genital papilla, while males have a penis and a vas deferens.

    • In females, look for the presence of male characteristics (a penis and/or a vas deferens).

    • Classify the degree of imposex using the Vas Deferens Sequence Index (VDSI), which ranges from stage 0 (normal female) to higher stages indicating the progressive development of the vas deferens and penis.[11][12]

  • Data Analysis:

    • Calculate the percentage of females exhibiting imposex.

    • Calculate the average VDSI for the population.

    • These indices can be used to compare the level of TBT contamination between different locations.

Molecular Mechanisms of TBTCl Action

TBTCl exerts its toxic and endocrine-disrupting effects through various molecular mechanisms. A key pathway involves the activation of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) heterodimer.[13][14][15] TBT binds to RXR, leading to the activation of the RXR-PPARγ complex, which in turn promotes adipogenesis and disrupts normal endocrine function.[13][14][16]

Signaling Pathway Diagram

TBT_Signaling TBT Tributyltin (TBTCl) RXR RXR TBT->RXR Binds Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ PPARg->Heterodimer Coactivator Coactivator Recruitment Heterodimer->Coactivator Activates GeneExpression Target Gene Expression Coactivator->GeneExpression Promotes Adipogenesis Adipogenesis GeneExpression->Adipogenesis EndocrineDisruption Endocrine Disruption GeneExpression->EndocrineDisruption

Caption: TBTCl activation of the RXR-PPARγ signaling pathway.

Experimental Protocol: Luciferase Reporter Assay for RXR-PPARγ Activation

This protocol details a cell-based luciferase reporter assay to quantify the activation of the RXR-PPARγ heterodimer by TBTCl.

Materials:

  • Mammalian cell line (e.g., COS-7, HEK293)

  • Cell culture medium and supplements

  • Expression vectors for RXR and PPARγ

  • Luciferase reporter plasmid with a PPAR response element (PPRE)

  • Transfection reagent

  • TBTCl solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the RXR and PPARγ expression vectors and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • TBTCl Exposure:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of TBTCl.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARγ agonist like rosiglitazone).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration.

    • Express the results as fold induction over the vehicle control.

    • Generate a dose-response curve to determine the EC50 of TBTCl for RXR-PPARγ activation.

Bioaccumulation and Analytical Methods

Due to its lipophilic nature, TBTCl readily bioaccumulates in the tissues of marine organisms.[17][18] This leads to biomagnification through the food web, posing a threat to higher trophic level organisms, including marine mammals and humans who consume contaminated seafood.[18][19]

Experimental Workflow: TBTCl Analysis

TBT_Analysis_Workflow Start Sample Collection (Tissue, Sediment, Water) Extraction Extraction Start->Extraction Derivatization Derivatization Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for the analysis of TBTCl in marine samples.

Protocol: Extraction and Analysis of TBTCl from Marine Tissue

This protocol describes a general method for the extraction, derivatization, and analysis of TBTCl in marine biological tissues using gas chromatography-mass spectrometry (GC-MS).[20][21]

Materials:

  • Marine tissue sample (e.g., mussel, oyster)

  • Homogenizer

  • Soxhlet extraction apparatus or pressurized liquid extraction (PLE) system

  • Hexane

  • Tropolone

  • Grignard reagent (e.g., n-hexylmagnesium bromide) or sodium tetraethylborate

  • Florisil or silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., tripentyltin chloride)

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Dessicate the sample using anhydrous sodium sulfate.[21]

    • Spike the sample with an internal standard.

  • Extraction:

    • Extract the TBT from the sample using Soxhlet extraction or PLE with a suitable solvent, such as hexane, often in the presence of a complexing agent like tropolone.[21][22]

  • Derivatization:

    • Derivatize the TBT to a more volatile form for GC analysis. This is typically done by ethylation with sodium tetraethylborate or by reaction with a Grignard reagent to form a tetra-alkyltin compound.[20][21]

  • Clean-up:

    • Clean the extract using column chromatography with Florisil or silica gel to remove interfering compounds.[21]

  • GC-MS Analysis:

    • Analyze the cleaned extract using a GC-MS system. The GC separates the derivatized TBT from other compounds, and the MS provides sensitive and selective detection and quantification.

  • Quantification:

    • Quantify the TBT concentration in the original sample by comparing the peak area of the TBT derivative to that of the internal standard.

Disclaimer: Tributyltin chloride is a highly toxic substance and should be handled with appropriate safety precautions in a laboratory setting. All experimental procedures should be conducted in accordance with institutional and national safety guidelines.

References

Application Note: Determination of Tributyltin (TBT) Chloride in Seawater by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the determination of tributyltin (TBT) chloride in seawater using gas chromatography-mass spectrometry (GC-MS) is presented below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the necessary steps from sample collection to data analysis.

1. Introduction

Tributyltin (TBT) compounds have been extensively used as biocides in antifouling paints for marine vessels.[1][2] Due to their high toxicity and adverse effects on marine ecosystems, their use has been restricted.[2][3] Consequently, monitoring TBT levels in seawater is crucial for environmental assessment. This application note describes a robust and sensitive method for the determination of tributyltin chloride in seawater using gas chromatography coupled with mass spectrometry (GC-MS). The method involves liquid-liquid extraction (LLE), derivatization to a more volatile form, and subsequent GC-MS analysis. Isotope dilution techniques are recommended for enhanced accuracy and precision.[4][5]

2. Principle of the Method

Due to the low volatility and polar nature of TBT chloride, a derivatization step is necessary prior to GC analysis.[6] The method involves the ethylation of TBT in the aqueous sample using sodium tetraethylborate (NaBEt4).[1][6] The resulting volatile tetra-substituted tin compound is then extracted into an organic solvent, separated by gas chromatography, and detected by a mass spectrometer. The use of an isotopically labeled internal standard, such as Tributyltin-d27 (TBT-d27), is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.[1]

3. Experimental Protocols

3.1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Autosampler vials (2 mL) with inserts

    • Volumetric flasks and pipettes

    • Centrifuge

    • Vortex mixer

    • Glassware (should be soaked in HCl solution, pH <2, for 24 hours to prevent TBT adsorption)[7]

  • Reagents:

    • Tributyltin chloride (TBTCl) standard, >95% purity[6]

    • Tributyltin-d27 chloride (TBT-d27) internal standard[1]

    • Sodium tetraethylborate (NaBEt4), ~97% purity[1]

    • Dichloromethane (DCM), analytical grade[1]

    • n-Hexane, analytical grade[6]

    • Methanol, analytical grade[6]

    • Acetic acid, glacial[1]

    • Sodium acetate[1]

    • Anhydrous sodium sulfate[6]

    • Deionized water

3.2. Sample Collection and Preservation

Collect seawater samples in amber glass bottles. To ensure stability, samples should be filtered through a 0.2 µm filter and stored at 4°C.[4] Acidification to pH 4.5 using acetic acid is also recommended.[1] TBT concentrations have been shown to be stable for up to three months under these conditions.[4]

3.3. Standard and Reagent Preparation

  • Acetate Buffer (pH 4.5): Dissolve 82 g of sodium acetate in 1 L of deionized water and adjust the pH to 4.5 with glacial acetic acid.[6]

  • Derivatizing Agent (2% w/v NaBEt4): Freshly prepare a 2% solution of sodium tetraethylborate in methanol.[6] Note: some protocols use a 0.05% solution.[4]

  • Stock Solutions: Prepare individual stock solutions of TBTCl and TBT-d27 in methanol or dichloromethane. Store at 4°C in the dark.[8]

  • Working Standards: Prepare working standards by diluting the stock solutions to the desired concentrations for calibration.

3.4. Sample Preparation: Extraction and Derivatization

  • Transfer a 100 mL aliquot of the seawater sample to a separatory funnel.

  • Spike the sample with a known amount of TBT-d27 internal standard.

  • Add 10 mL of acetate buffer (pH 4.5).

  • Add 1 mL of freshly prepared 2% NaBEt4 solution to the sample.[6]

  • Immediately add 10 mL of n-hexane (or dichloromethane) and shake vigorously for 30 minutes.[1][6]

  • Allow the phases to separate.

  • Collect the organic (upper) layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.[6]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3.5. GC-MS Analysis

The instrumental analysis is performed using a GC-MS system. The following table provides typical parameters, which should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph
ColumnAgilent VF-XMS (or equivalent), 60 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.5 mL/min
Injector TypeSplitless
Injector Temperature200 - 250°C[8][9]
Injection Volume1 µL
Oven ProgramInitial 60°C for 1 min, ramp to 250°C at 10°C/min, hold for 4 min[9]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[5]
Ion Source Temp.230 - 300°C[5]
Transfer Line Temp.280 - 310°C[5]
Acquisition ModeSelected Ion Monitoring (SIM) or MS/MS (MRM)[1]

3.6. Quantification and Quality Control

Quantification is performed using the internal standard method with an isotope dilution approach.[1][5] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Selected Ions for Monitoring (SIM): For ethylated TBT, characteristic ions should be monitored. For example, the M-29 molecular ion (loss of an ethyl group) can be used.[5] At least two ions should be monitored for each compound to ensure identity, with their ratio being within 25% of the theoretical value.[1]

  • Quality Control: Method performance should be verified through the analysis of method blanks, laboratory control samples (LCS), and matrix spikes. Accuracy, measured as average recovery, should typically be within 75-125%. Precision, measured as relative standard deviation (RSD), should be ≤ 20%.[1]

4. Data Presentation

The performance of the method is summarized in the table below, with values collated from various studies.

ParameterTypical ValueReference
Limit of Detection (LOD)0.015 ng/L - 20 pg/µL[4][10]
Limit of Quantification (LOQ)< 1.5 ng/g (for sediment)
Recovery65% - 103%[4][6]
Precision (%RSD)2.8% - 6.7%[4]

5. Visualization of Experimental Workflow

The overall workflow for the determination of TBT in seawater is depicted in the following diagram.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Seawater Sample Collection (Amber Glass, Store at 4°C) Spiking 2. Spike with TBT-d27 Internal Standard SampleCollection->Spiking Buffering 3. Add Acetate Buffer (pH 4.5) Spiking->Buffering Derivatization 4. Add NaBEt4 Solution (Ethylation) Buffering->Derivatization Extraction 5. Liquid-Liquid Extraction (n-Hexane) Derivatization->Extraction Drying 6. Dry with Na2SO4 Extraction->Drying Concentration 7. Concentrate to 1 mL Drying->Concentration GCMS 8. GC-MS Analysis (SIM or MS/MS Mode) Concentration->GCMS Quantification 9. Quantification (Isotope Dilution Calibration) GCMS->Quantification Report 10. Report Results (ng/L) Quantification->Report

References

Application Note: Sample Preparation for the Analysis of Tributyltin Chloride in Sediment by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT) compounds, historically used as biocides in marine anti-fouling paints, are persistent environmental pollutants that accumulate in aquatic sediments.[1][2][3] Due to their high toxicity to marine organisms even at low concentrations, sensitive and accurate analytical methods are required for their determination.[2] The analysis of TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), in complex sediment matrices presents significant challenges. These organotin compounds are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC).[2][4][5] Therefore, a critical sample preparation workflow involving extraction, derivatization, and cleanup is necessary to convert them into volatile species and remove interfering matrix components prior to GC-MS analysis.[2]

This application note provides a detailed protocol for the extraction, derivatization, and cleanup of tributyltin chloride from sediment samples for subsequent quantification by GC-MS.

Principle

The overall method involves the extraction of organotin compounds from a sediment sample using an organic solvent mixture containing a complexing agent, tropolone, which improves the extraction efficiency of polar species like DBT and MBT.[1][6] The extracted organotins are then derivatized via ethylation using sodium tetraethylborate (NaBEt₄) to form their volatile tetra-alkylated analogues.[1][2][6] A cleanup step using a silica gel column is employed to remove matrix interferences.[1][6] Isotope-labeled internal standards are used to ensure accurate quantification.[1][7][8]

Experimental Workflow Diagram

G cluster_sample 1. Sample Preparation cluster_extraction 2. Extraction cluster_derivatization 3. Derivatization (Ethylation) cluster_cleanup 4. Cleanup & Concentration cluster_analysis 5. Instrumental Analysis A Weigh ~10 g Wet Sediment B Spike with Internal Standard (e.g., TBT-d27) A->B C Add Acetic Acid, NaOAc Buffer (pH 4.5), and NaCl Solution B->C D Add Diethyl Ether:Hexane (80:20) with 0.2% Tropolone C->D E Shake Mechanically (1 hour) D->E F Centrifuge and Collect Organic Supernatant E->F G Repeat Extraction & Combine Extracts F->G H To Combined Extract Add Acetate Buffer (pH 4.5) G->H I Add Freshly Prepared NaBEt4 Reagent H->I J Shake and React (30 min) I->J K Extract Derivatized Analytes into Hexane J->K L Dry Hexane Extract (Anhydrous Na2SO4) K->L M Apply to Activated Silica Gel Column L->M N Elute with Hexane M->N O Concentrate Eluate under Nitrogen N->O P Add Recovery Standard (e.g., TePT) O->P Q Inject Final Extract into GC-MS P->Q

Caption: Workflow for TBT analysis in sediment.

Detailed Experimental Protocol

4.1. Reagents and Materials

  • Solvents: Hexane, Diethyl Ether, Methanol (all distilled-in-glass or equivalent purity).

  • Reagents: Glacial Acetic Acid, Sodium Acetate (NaOAc), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄), Tropolone, Sodium Tetraethylborate (NaBEt₄), Hydrochloric Acid (HCl).

  • Standards: Tributyltin chloride (TBT), Deuterated TBT (TBT-d27) or Tripropyltin (TPT) as internal standard, Tetrapropyltin (TePT) or another suitable compound as recovery standard.

  • Apparatus: Mechanical shaker, centrifuge, rotary evaporator or nitrogen evaporation system, glass vials with Teflon-lined caps, silica gel for column chromatography (activated at 180°C).

4.2. Sample Preparation and Extraction

  • Accurately weigh approximately 10-15 g of wet sediment into a 60 mL glass vial.[1]

  • Spike the sample with a known amount of internal standard (e.g., TBT-d27).[1]

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (adjusted to pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]

  • Add 5 mL of the extraction solvent: 80:20 (v/v) Diethyl Ether:Hexane containing 0.2% (w/v) tropolone.[1] Tropolone acts as a ligand to improve the extraction efficiency of more polar organotins.[1]

  • Cap the vial tightly and shake vigorously on a mechanical shaker for 1 hour.[1]

  • Centrifuge the sample to separate the organic and aqueous/solid phases.

  • Carefully transfer the top organic layer to a clean test tube.

  • Repeat the extraction (steps 4-7) with an additional 5 mL of the extraction solvent and combine the organic layers.[1]

4.3. Derivatization (Ethylation) Note: The derivatizing reagent, NaBEt₄, is moisture-sensitive. Prepare the solution fresh before use.[4][6]

  • Prepare a 20% (w/v) solution of NaBEt₄ in methanol.[6]

  • To an aliquot (e.g., 1 mL) of the combined organic extract, add 1 mL of acetate buffer (pH 4.5).[6]

  • Add 50 µL of the freshly prepared 20% NaBEt₄ solution.[6]

  • Shake the mixture and allow it to react for 30 minutes.[6] This reaction replaces the chloride on the organotin with an ethyl group, creating a more volatile compound suitable for GC analysis.[2]

  • Add 5 mL of purified water and 1 mL of hexane. Vortex the mixture to extract the now derivatized (ethylated) organotins into the hexane layer.[6]

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new vial for cleanup.

4.4. Extract Cleanup

  • Prepare a cleanup column by plugging a glass column with glass wool and packing it with activated silica gel, topped with a layer of anhydrous sodium sulfate.[1][6]

  • Pre-elute the column with 25 mL of hexane and discard the eluate.[1]

  • Pass the hexane extract from the derivatization step through anhydrous sodium sulfate to remove any residual water.

  • Load the dried extract onto the prepared silica gel column.[1]

  • Elute the column with 50 mL of hexane and collect the eluate.[1] This step separates the target analytes from more polar matrix interferences.

  • Concentrate the collected eluate to a final volume of 1-2 mL using a gentle stream of nitrogen or a rotary evaporator.[1]

  • Add a known amount of recovery standard (e.g., Tetrapropyltin) to the final extract before analysis.[1]

4.5. Instrumental Analysis The final extract is ready for injection into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). Analysis is typically performed in Selected Ion Monitoring (SIM) mode to achieve the required sensitivity and selectivity, monitoring at least two characteristic ions for each target compound.[1]

Performance Characteristics

The performance of analytical methods for TBT in sediment can vary based on the specific extraction technique, derivatization method, and instrumentation used. The following table summarizes typical performance data from various validated methods.

ParameterMethodValueReference
Limit of Detection (LOD) Pressurized Solvent Extraction (PSE) - LC-MS/MS1.25 ng Sn g⁻¹[9]
Limit of Detection (LOD) Pressurized Liquid Extraction (PLE) - GC-IDMS~1.5 ng/g TBT as Sn[7][10]
Limit of Detection (LOD) Hexane/HCl Extraction - GC-PFPD6 µg/kg TBT as Sn[3]
Accuracy (Recovery) Solvent Extraction, Ethylation, GC-MS75-125% (Required Range)[1]
Accuracy (Recovery) Hydride Generation (Drug Substance)89% at 6 ppm[11]
Precision (RSD) Solvent Extraction, Ethylation, GC-MS≤ 20% (Required)[1]
Precision (CV) PLE-GC-IDMS1.9% (Repeatability)[7][10]
Precision (CV) PLE-GC-IDMS3.2% (Intermediate Precision)[7][10]

References

Application Note: Quantification of Tributyltin (TBT) Chloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tributyltin (TBT) is an organotin compound previously used extensively as a biocide in anti-fouling paints for marine vessels.[1] Due to its high toxicity and persistence in the environment, TBT has been identified as a significant environmental pollutant, acting as an endocrine disruptor with harmful effects on aquatic organisms even at low ng/L concentrations.[1] Consequently, its use is now heavily restricted or banned in many countries.[1] Accurate and sensitive quantification of TBT in various matrices is crucial for environmental monitoring and toxicological studies. While Gas Chromatography (GC) based methods have been traditionally used, they require a time-consuming derivatization step due to the low volatility of organotin compounds.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers a superior alternative, providing high selectivity and sensitivity, often without the need for derivatization, thus simplifying sample preparation and reducing run times.[1][2] This application note provides a detailed protocol for the quantification of tributyltin chloride in water and solid matrices using LC-MS/MS.

Principle This method relies on the extraction of tributyltin from the sample matrix, followed by separation using reverse-phase liquid chromatography. The analyte is then ionized, typically using Electrospray Ionization (ESI) in positive mode, and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for TBT. Quantification is achieved by comparing the analyte's response to a calibration curve generated from certified reference standards.

Experimental Protocols

Protocol 1: Sample Preparation - Water Matrix (via Solid-Phase Extraction)

This protocol is suitable for the pre-concentration of TBT from aqueous samples like seawater or environmental water.[3]

  • Sample Collection & Preservation: Collect water samples in clean glass bottles. Acidify the sample to pH < 2 with hydrochloric acid to stabilize the organotin compounds.[4]

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 100-500 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped TBT from the cartridge using 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.[6]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6] The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Solid Matrix (e.g., Sediment, Soil)

This protocol is adapted for the extraction of TBT from complex solid matrices.

  • Sample Preparation: Lyophilize (freeze-dry) the sediment or soil sample to remove water. Homogenize the dry sample using a mortar and pestle.

  • Extraction:

    • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

    • Add an internal standard, such as deuterated tributyltin (TBT-d27), to correct for matrix effects and recovery losses.[7]

    • Add 10 mL of an appropriate extraction solvent. A mixture of methanol and acetic acid is commonly used.[8] Alternatively, pressurized solvent extraction (PSE) can be employed for higher efficiency.[9]

    • Vortex the sample vigorously for 1 minute, followed by ultrasonication in a water bath for 15-30 minutes.[6][8]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.[1]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Concentration & Reconstitution: Evaporate the solvent and reconstitute in the mobile phase as described in Protocol 1, Step 6. If necessary, filter the final extract through a 0.22 µm syringe filter before analysis.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of tributyltin. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UFLC/UHPLC System[1]
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm)[1][6]
Mobile Phase A Water with 0.1% Formic Acid[6][7]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[6][7]
Flow Rate 0.4 - 0.8 mL/min[1]
Column Temperature 40 °C[1][7]
Injection Volume 10 - 50 µL[1][7]
Gradient Elution Start at 5-10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Source Electrospray Ionization (ESI)[1]
Polarity Positive (+)[1][6]
Scan Mode Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 4.5 - 5.2 kV[4]
Source Temperature ~200 °C[4]
Compound Precursor Ion (m/z)
Tributyltin (TBT)291.1
TBT-d27 (IS)318.1

Note: In the mass spectrometer, tributyltin chloride (C12H27ClSn) loses its chloride atom and is detected as the tributyltin cation [Bu3Sn]+, which has a characteristic isotopic pattern and a monoisotopic mass of approximately 291.1 m/z.[10]

Data Presentation: Method Performance

The performance of LC-MS/MS methods for TBT quantification varies by matrix and specific protocol. The following table summarizes performance data from various studies.

Table 3: Summary of Published LC-MS/MS Method Performance for TBT Quantification

MatrixExtraction MethodLC-MS/MS SystemLODLOQRecovery (%)Reference(s)
SeawaterLiquid-Liquid ExtractionLC-APCI-MS35 ng/mL-72 - 96[11]
Surface WaterSolid-Phase Extraction (SPE)LC-ESI-MS0.02 - 0.08 µg/L-62 - 98[3]
Marine SedimentPressurized Solvent Extraction (PSE)LC-MS/MS1.25 ng Sn/g--[9]
Food PackagingUltrasonic Extraction & SPELC-ESI-MS/MS0.1 µg/kg-68 - 113[6]
TextilesUltrasonic ExtractionUPLC-Orbitrap HRMS0.1 - 0.3 µg/kg-80.5 - 96.3[3]
Apple, PotatoAcetonitrile ExtractionLC-ESI-MS/MS-< 2 µg/kg-[1]

Visualized Workflows

G cluster_prep Protocol 1: Water Sample Preparation Sample 1. Water Sample Collection (& Acidification to pH < 2) Condition 2. SPE Cartridge Conditioning (Methanol & Water) Load 3. Sample Loading (100-500 mL) Condition->Load Wash 4. Cartridge Washing (Deionized Water) Load->Wash Elute 5. Analyte Elution (Methanol/Acetonitrile) Wash->Elute Recon 6. Evaporation & Reconstitution Elute->Recon Final Final Extract for Analysis Recon->Final

Caption: Workflow for water sample preparation using Solid-Phase Extraction (SPE).

G cluster_analysis LC-MS/MS Analysis Workflow Injection Autosampler Injection LC LC Separation (C18 Reverse Phase) Injection->LC ESI Ionization Source (ESI, Positive Mode) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 291.1 for TBT) ESI->Q1 CID Q2: Collision-Induced Dissociation (CID) Q1->CID Q3 Q3: Product Ion Selection (m/z 179.0 & 235.1) CID->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: General workflow for LC-MS/MS analysis in MRM mode.

References

Tributyltin chloride immunoassay protocol for water samples

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Tributyltin Chloride Immunoassay Protocol for Water Samples

Introduction

Tributyltin (TBT) compounds, including tributyltin chloride, are organotin compounds that have been widely used as biocides, particularly in anti-fouling paints for marine vessels.[1] Due to their high toxicity and endocrine-disrupting effects on aquatic organisms, their use has been restricted in many countries.[1] Monitoring TBT levels in water bodies is crucial for assessing environmental contamination and ensuring regulatory compliance. While chromatographic methods are standard for TBT analysis, immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) offer a rapid, sensitive, and cost-effective screening alternative.[2]

This application note provides a detailed protocol for the quantitative determination of tributyltin chloride in water samples using a competitive ELISA. This method is intended for use by researchers, scientists, and professionals in environmental monitoring and drug development who require a high-throughput screening method for TBT.

Principle of the Method

The assay is a competitive ELISA based on the competition between TBT in the sample and a TBT-enzyme conjugate for a limited number of anti-TBT antibody binding sites coated on a microplate. The sample is incubated with a specific anti-TBT antibody and a TBT-horseradish peroxidase (HRP) conjugate in the wells of the microplate. TBT present in the sample competes with the TBT-HRP conjugate for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in proportion to the amount of TBT-HRP bound to the antibody. The intensity of the color is inversely proportional to the concentration of TBT in the sample. The concentration of TBT is determined by comparing the absorbance of the samples with a standard curve.

Materials and Reagents

  • Anti-TBT antibody coated 96-well microplate

  • Tributyltin chloride standard solutions (0, 0.05, 0.1, 0.25, 0.5, 1.0 ng/mL)

  • TBT-HRP conjugate solution

  • Sample Diluent

  • Wash Buffer (20x concentrate)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Deionized water

  • Methanol (for sample extraction, if necessary)

  • Solid Phase Extraction (SPE) cartridges (if sample pre-concentration is needed)

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols

Sample Preparation
  • Direct Analysis: For clear water samples with expected low contamination, filtration through a 0.45 µm filter may be sufficient. Samples can then be diluted with the provided Sample Diluent as needed.

  • Solvent Extraction (for samples with high organic content):

    • To 100 mL of water sample, add 10 mL of methanol and mix thoroughly.

    • Perform a liquid-liquid extraction using a suitable organic solvent like hexane.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of Sample Diluent.

  • Solid Phase Extraction (for pre-concentration):

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Pass a known volume of the water sample (e.g., 250-500 mL) through the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the TBT with a small volume of a suitable solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in Sample Diluent.

Assay Procedure
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the Wash Buffer by diluting the 20x concentrate 1:20 with deionized water.

  • Standard and Sample Addition: Add 50 µL of each standard, prepared sample, and controls into the appropriate wells of the anti-TBT antibody coated microplate.

  • Competitive Reaction: Add 50 µL of the TBT-HRP conjugate to each well. Gently mix by tapping the plate.

  • Incubation: Cover the plate and incubate for 60 minutes at 37°C.

  • Washing: After incubation, discard the contents of the wells. Wash the plate five times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A semi-logarithmic plot is often used.

  • Determine the concentration of TBT in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original water sample.

Data Presentation

The performance of the tributyltin chloride immunoassay is summarized in the table below. These values are representative of typical competitive ELISA performance for environmental contaminants.

ParameterResult
Assay Range0.05 - 1.0 ng/mL
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
IC50 (50% Inhibition Conc.)0.25 ng/mL
Cross-Reactivity
Tributyltin Chloride100%
Dibutyltin Dichloride< 5%
Monobutyltin Trichloride< 1%
Triphenyltin Chloride< 2%
Recovery
Spiked Tap Water85-110%
Spiked River Water80-115%

Visualizations

Experimental Workflow Diagram

TBT_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition start Start: Bring reagents to RT prep_wash Prepare Wash Buffer start->prep_wash add_samples 1. Add 50µL Standards & Samples to Plate prep_wash->add_samples add_conjugate 2. Add 50µL TBT-HRP Conjugate add_samples->add_conjugate incubate1 3. Incubate 60 min @ 37°C add_conjugate->incubate1 wash1 4. Wash Plate 5 times incubate1->wash1 add_substrate 5. Add 100µL TMB Substrate wash1->add_substrate incubate2 6. Incubate 15-20 min @ RT add_substrate->incubate2 add_stop 7. Add 50µL Stop Solution incubate2->add_stop read_plate 8. Read Absorbance at 450 nm add_stop->read_plate analyze 9. Analyze Data: Standard Curve & Calculate Concentrations read_plate->analyze

Caption: Workflow of the competitive ELISA for TBT detection.

Logical Relationship of Competitive ELISA

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Sample & Reagents Added cluster_result Result Interpretation Ab Anti-TBT Antibody (Immobilized) TBT_sample TBT from Sample (Analyte) Ab->TBT_sample Binds TBT_HRP TBT-HRP Conjugate (Detector) Ab->TBT_HRP Competes for Binding High_TBT High TBT in Sample Low_Signal Low Color Signal (Low Absorbance) High_TBT->Low_Signal Leads to Low_TBT Low TBT in Sample High_Signal High Color Signal (High Absorbance) Low_TBT->High_Signal Leads to

Caption: Principle of the competitive immunoassay for TBT.

References

Application Notes and Protocols for Tributyltin Chloride-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyltin chloride as a catalyst in polymerization reactions, with a focus on the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) to synthesize poly(ε-caprolactone) (PCL), a biodegradable polyester with significant applications in the biomedical field.

Introduction

Tributyltin chloride ((C₄H₉)₃SnCl), a well-known organotin compound, has been investigated as a catalyst, more specifically as an initiator, for the ring-opening polymerization of cyclic esters like ε-caprolactone. The polymerization proceeds via a coordination-insertion mechanism, which allows for the formation of polyesters. While other tin-based catalysts, such as tin(II) octoate, are more commonly employed due to higher reactivity, tributyltin chloride offers a distinct catalytic profile. Understanding its application provides researchers with another tool for polyester synthesis.

Catalytic Activity and Mechanism

Tributyltin chloride acts as a Lewis acid catalyst in the ROP of ε-caprolactone. The proposed coordination-insertion mechanism involves the initial coordination of the monomer's carbonyl oxygen to the tin center. This is followed by the nucleophilic attack of a chloride or an alkoxide group (if an alcohol co-initiator is present) on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and the propagation of the polymer chain.

Studies have shown that the reactivity of tin chloride initiators in the ROP of ε-caprolactone follows the order: SnCl₂ > Bu₂SnCl₂ > Bu₃SnCl.[1] The lower reactivity of tributyltin chloride is attributed to the steric hindrance caused by the three butyl groups, which can impede the coordination of the monomer.[1]

Data Presentation

The following table summarizes the quantitative data from the bulk polymerization of ε-caprolactone using different tin chloride catalysts. This allows for a direct comparison of their effectiveness in producing poly(ε-caprolactone).

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDIYield (%)Reference
Tributyltin chloride 1000:1150241.8 x 10⁴N/AN/A[1]
Dibutyltin dichloride1000:1150244.5 x 10⁴N/AN/A[1]
Tin(II) chloride1000:1150241.1 x 10⁵N/AN/A[1]

N/A: Data not available in the cited source.

Experimental Protocols

Below is a detailed protocol for the bulk ring-opening polymerization of ε-caprolactone using tributyltin chloride as a catalyst. This protocol is synthesized from established procedures for similar tin-catalyzed polymerizations.

Protocol 1: Bulk Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (ε-CL), purified by vacuum distillation over CaH₂

  • Tributyltin chloride (Bu₃SnCl), used as received (≥96%)

  • Nitrogen gas (high purity)

  • Chloroform (anhydrous)

  • Methanol (cold)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Vacuum line and oil bath

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Charging the Reactants:

    • In a glovebox or under a nitrogen atmosphere, add the desired amount of ε-caprolactone monomer to the Schlenk flask.

    • Add the tributyltin chloride catalyst. For a monomer-to-catalyst ratio of 1000:1, use approximately 0.1 mol% of the catalyst relative to the monomer.

  • Polymerization:

    • The flask is sealed and placed in a preheated oil bath at 150 °C.

    • The reaction mixture is stirred for 24 hours under a nitrogen atmosphere.

  • Purification of the Polymer:

    • After the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature.

    • The crude polymer is dissolved in a minimal amount of chloroform.

    • The polymer solution is then precipitated by dropwise addition into a large volume of cold methanol with vigorous stirring.

    • The precipitated poly(ε-caprolactone) is collected by filtration.

    • The polymer is washed with fresh cold methanol and dried in a vacuum oven at 40 °C to a constant weight.

  • Characterization:

    • The number-average molecular weight (Mn) and polydispersity index (PDI) of the purified PCL can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

    • The chemical structure can be confirmed by ¹H NMR spectroscopy.

Mandatory Visualizations

G cluster_mechanism Coordination-Insertion Mechanism Catalyst Tributyltin Chloride (Bu₃SnCl) Coordination Coordination of Monomer to Tin Center Catalyst->Coordination Initiation Monomer ε-Caprolactone Monomer->Coordination Attack Nucleophilic Attack & Ring-Opening Coordination->Attack Propagation Chain Propagation Attack->Propagation Insertion Propagation->Coordination Next Monomer Polymer Poly(ε-caprolactone) Propagation->Polymer G cluster_workflow Experimental Workflow A Dry Schlenk Flask under Nitrogen B Add ε-Caprolactone and Bu₃SnCl Catalyst A->B C Heat at 150°C for 24h B->C D Dissolve Crude Polymer in Chloroform C->D E Precipitate in Cold Methanol D->E F Filter and Dry Purified PCL E->F G Characterize Polymer (GPC, NMR) F->G

References

Application Notes and Protocols for the Preparation of Tributyltin Chloride Standards in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin chloride (TBT-Cl) is an organotin compound that has been widely used as a biocide, particularly in anti-fouling paints for marine vessels. Due to its high toxicity and persistence in the environment, its use has been restricted in many countries. Accurate and reliable analytical methods are crucial for monitoring its presence in environmental samples and for various research applications. The preparation of accurate calibration standards is a fundamental prerequisite for the quantitative analysis of TBT-Cl. This document provides a detailed protocol for the preparation of TBT-Cl standard solutions for use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Precautions

Tributyltin chloride is highly toxic and requires strict safety protocols.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected before use), safety goggles with side shields, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.[2]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[2] Do not eat, drink, or smoke when handling the compound.[1]

  • Storage: Store TBT-Cl in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[1]

Quantitative Data

Accurate quantitative data is essential for the preparation and use of analytical standards. The following tables summarize key properties of tributyltin chloride.

Table 1: Physical and Chemical Properties of Tributyltin Chloride

PropertyValue
Molecular Formula C₁₂H₂₇ClSn
Molecular Weight 325.51 g/mol
Appearance Colorless to light yellow liquid
Density 1.2 g/mL at 25 °C
Boiling Point 171-173 °C at 25 mmHg
Solubility in Water Insoluble in cold water, hydrolyzes in hot water[3][4]

Table 2: Solubility of Tributyltin Chloride in Organic Solvents

SolventSolubility
Methanol Soluble
Ethanol Soluble
Isooctane Soluble
Heptane Soluble
Benzene Soluble
Toluene Soluble

Table 3: Recommended Concentration Range for GC-MS Calibration Curve

LevelConcentration (µg/L)
11.0
25.0
310.0
450.0
5100.0
6200.0

This calibration range is a general guideline and may need to be adjusted based on the specific analytical instrument and sample matrix.[5]

Table 4: Stability of Tributyltin Chloride Standard Solutions

Solution TypeSolventStorage ConditionsStability
Stock SolutionMethanolStored in the dark at 4 °CUp to 1 year
Working SolutionsMethanolStored in the dark at 4 °CPrepare fresh daily

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of tributyltin chloride standard solutions.

Materials and Equipment
  • Tributyltin chloride (analytical standard grade, ≥98% purity)

  • Methanol (HPLC or GC grade)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Amber glass vials with screw caps

  • Vortex mixer

  • Fume hood

Preparation of Stock Standard Solution (1000 mg/L)
  • Tare the Balance: In a fume hood, place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh TBT-Cl: Accurately weigh approximately 100 mg of pure tributyltin chloride into the weighing boat. Record the exact weight.

  • Dissolve: Carefully transfer the weighed TBT-Cl to a 100 mL volumetric flask.

  • Add Solvent: Add a small amount of methanol to the flask to dissolve the TBT-Cl. Gently swirl the flask to ensure complete dissolution.

  • Dilute to Volume: Once the solid is fully dissolved, dilute the solution to the 100 mL mark with methanol.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate Exact Concentration: Calculate the exact concentration of the stock solution using the following formula:

    Concentration (mg/L) = (Weight of TBT-Cl (mg) / 100 mL) * 1000 mL/L

  • Label and Store: Transfer the stock solution to a labeled amber glass vial and store it in the dark at 4 °C. The label should include the compound name, concentration, solvent, preparation date, and your initials.

Preparation of Intermediate and Working Calibration Standards

A series of calibration standards with concentrations ranging from 1.0 to 200 µg/L are prepared by serial dilution of the stock solution.[5]

  • Prepare an Intermediate Standard Solution (10 mg/L):

    • Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and mix thoroughly. This solution has a concentration of 10 mg/L (or 10,000 µg/L).

  • Prepare Working Calibration Standards:

    • Label a series of volumetric flasks for each calibration level.

    • Use the 10 mg/L intermediate standard solution to prepare the working standards as described in Table 5.

    • For each standard, pipette the required volume of the intermediate solution into the corresponding volumetric flask and dilute to the final volume with methanol.

    • Mix each standard thoroughly.

Table 5: Dilution Scheme for Working Calibration Standards

Target Concentration (µg/L)Volume of 10 mg/L Intermediate StandardFinal Volume (mL)
2002.0 mL100
1001.0 mL100
500.5 mL100
101.0 mL of a 1:10 dilution of the intermediate100
50.5 mL of a 1:10 dilution of the intermediate100
10.1 mL of a 1:10 dilution of the intermediate100

Note: For the lower concentrations, it may be necessary to perform an additional intermediate dilution step to maintain accuracy.

Mandatory Visualizations

Workflow for Tributyltin Chloride Standard Preparation and Analysis

The following diagram illustrates the overall workflow from the initial weighing of the standard to the final analysis.

Caption: Workflow for TBT-Cl Standard Preparation and Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Tributyltin Chloride (TBT-Cl) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the stability of tributyltin chloride (TBT-Cl) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of TBT-Cl aqueous solutions.

Problem Potential Cause(s) Recommended Solution(s)
Observed precipitation or cloudiness in the aqueous solution. TBT-Cl has low water solubility, which is further influenced by pH and the presence of other ions.[1] The solubility of related tributyltin compounds can vary significantly with pH.[2]- Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO before diluting it into the aqueous medium. - Ensure the final concentration in the aqueous solution does not exceed its solubility limit under your experimental conditions. - Adjust the pH of the aqueous medium; solubility can be higher at a lower pH.[2]
Inconsistent or lower-than-expected concentrations of TBT-Cl in prepared solutions. - Adsorption: TBT-Cl is known to adsorb to the surfaces of laboratory glassware and plastics.[3][4] - Degradation: TBT-Cl can degrade over time, especially when exposed to light or microbial contamination.[5][6]- Adsorption: Use silanized glassware or polypropylene containers to minimize adsorption. Pre-saturate the container with a TBT-Cl solution of the same concentration and discard it before filling it with the experimental solution. - Degradation: Prepare fresh solutions before each experiment. Store stock solutions in the dark at 4°C.[7] Use sterile, high-purity water to prepare solutions to minimize microbial degradation.
High variability in experimental results between replicates. - Inhomogeneous solution: Due to its low solubility, TBT-Cl may not be uniformly dissolved, especially at higher concentrations. - Differential degradation/adsorption: Inconsistent handling of individual replicates (e.g., different exposure to light, different containers) can lead to variability.- Inhomogeneous solution: Vigorously vortex or sonicate the solution after dilution to ensure homogeneity. - Differential degradation/adsorption: Maintain consistent experimental conditions for all replicates, including container type, light exposure, and temperature.
Formation of unknown peaks in analytical measurements (e.g., GC, HPLC). TBT-Cl degrades into dibutyltin (DBT) and monobutyltin (MBT) compounds.[8] These degradation products may be detected by your analytical method.- Confirm the identity of the unknown peaks using analytical standards for DBT and MBT. - Implement the stability precautions mentioned above to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for TBT-Cl in aqueous solutions?

A1: The two primary degradation pathways for TBT-Cl in aqueous environments are biodegradation and photodegradation.[5][6] Biodegradation occurs through the sequential removal of butyl groups by microorganisms, leading to the formation of less toxic dibutyltin (DBT) and monobutyltin (MBT), and eventually inorganic tin.[2][9] Photodegradation involves the breakdown of TBT-Cl upon exposure to light, particularly UV radiation.[8][10]

Q2: How does pH affect the stability of TBT-Cl in water?

A2: TBT-Cl is relatively stable in distilled, deionized water across a wide pH range (2.9 to 10.3) when kept in the dark at 20°C for over 63 days.[5] However, pH can influence its solubility and speciation, which in turn can affect its bioavailability and adsorption characteristics.[2][11] Maximum sorption of tributyltin to sediments has been observed at a pH of 6.[11]

Q3: Is it necessary to use a solvent to dissolve TBT-Cl before preparing aqueous solutions?

A3: Yes, due to its low water solubility, it is highly recommended to first dissolve TBT-Cl in a water-miscible organic solvent such as ethanol or DMSO to prepare a concentrated stock solution.[1][12] This stock solution can then be diluted in the aqueous experimental medium to the desired final concentration.

Q4: How should I store my TBT-Cl stock and working solutions?

A4: Stock solutions of TBT-Cl in an organic solvent should be stored in amber glass bottles at 4°C to protect them from light.[7] Aqueous working solutions should be prepared fresh for each experiment to minimize degradation and adsorption. If short-term storage is necessary, keep the solutions in the dark at a low temperature.

Q5: Can TBT-Cl adsorb to my experimental containers?

A5: Yes, TBT-Cl is known to adsorb to various surfaces, including glassware and plastics.[3][4] This can lead to a significant decrease in the actual concentration in your solution. To mitigate this, it is advisable to use silanized glassware or polypropylene containers.

Quantitative Data Summary

The stability of TBT-Cl in aqueous solutions is influenced by several factors. The following tables summarize the available quantitative data.

Table 1: Half-life of Tributyltin (TBT) in Aqueous Environments

Condition Matrix Half-life Reference(s)
Natural AttenuationSpiked Sediment578 days[13]
Stimulated (pH 7.5, aeration, 28°C)Spiked Sediment11 days[13]
Stimulated with Nutrient AdditionSpiked Sediment9 days[13]
Stimulated with Enterobacter cloacaeSpiked Sediment10 days[13]
Sunlight PhotolysisDistilled and Lake Water>89 days[5]
Overall Removal (Biodegradation, Adsorption, Volatilization)Marine Mesocosm6-12 days[5]
BiodegradationWater and Water-Sediment Mixtures6 days to 35 weeks[5]
Abiotic ConditionsArtificial Sea Water~13.6 years[14]

Table 2: Factors Influencing TBT-Cl Stability and Behavior

Factor Effect Reference(s)
pH Stable in the dark in deionized water between pH 2.9 and 10.3.[5] Influences solubility and adsorption.[2][11][2][5][11]
Light Undergoes photodegradation, especially with UV light.[8][10] The half-life for sunlight photolysis is greater than 89 days.[5][5][8][10]
Microorganisms Biodegrades to DBT and MBT.[2][9] Half-lives can be as short as a few days in microbially active environments.[5][2][5][9]
Adsorption Strongly adsorbs to sediments and surfaces of labware.[3][4][11][3][4][11]
Temperature Higher temperatures may increase degradation rates. Half-lives can be several months at lower temperatures.[6][6]

Experimental Protocols

Protocol 1: Preparation of TBT-Cl Stock Solution

Objective: To prepare a stable, concentrated stock solution of TBT-Cl.

Materials:

  • Tributyltin chloride (TBT-Cl), ≥96% purity

  • Ethanol or DMSO, analytical grade

  • Volumetric flask, amber glass

  • Analytical balance

  • Pipettes

Procedure:

  • Handle TBT-Cl in a fume hood wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[15][16]

  • Weigh the desired amount of TBT-Cl using an analytical balance.

  • Transfer the weighed TBT-Cl to a clean, dry amber glass volumetric flask.

  • Add a small amount of the chosen solvent (ethanol or DMSO) to dissolve the TBT-Cl completely.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and mix thoroughly by inversion.

  • Store the stock solution in the dark at 4°C.[7]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare diluted aqueous solutions of TBT-Cl for experiments.

Materials:

  • TBT-Cl stock solution

  • High-purity, sterile water or desired buffer

  • Volumetric flasks or tubes (polypropylene or silanized glass recommended)

  • Calibrated pipettes

Procedure:

  • Allow the TBT-Cl stock solution to come to room temperature before use.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous medium.

  • Add the desired volume of the aqueous medium to a polypropylene or silanized glass volumetric flask.

  • Using a calibrated pipette, add the calculated volume of the TBT-Cl stock solution to the aqueous medium.

  • Cap the flask and mix the solution thoroughly by vortexing or brief sonication.

  • Prepare working solutions fresh on the day of the experiment. Do not store diluted aqueous solutions for extended periods.

Protocol 3: General Stability Test Workflow

Objective: To assess the stability of TBT-Cl in a specific aqueous medium over time.

Procedure:

  • Prepare a TBT-Cl aqueous solution of a known concentration in the desired matrix (e.g., buffer, cell culture medium) following Protocol 2.

  • Divide the solution into multiple aliquots in appropriate containers (polypropylene or silanized glass).

  • Establish different experimental conditions for different sets of aliquots (e.g., exposure to light vs. dark, different temperatures).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Immediately analyze the concentration of TBT-Cl in each sample using a validated analytical method (e.g., GC-MS, LC-MS).[7][17]

  • Plot the concentration of TBT-Cl as a function of time for each condition to determine its stability and degradation rate.

Visualizations

TBT_Degradation_Pathway cluster_processes Degradation Processes TBT Tributyltin (TBT) DBT Dibutyltin (DBT) TBT->DBT - Butyl group MBT Monobutyltin (MBT) DBT->MBT - Butyl group InorganicSn Inorganic Tin (Sn) MBT->InorganicSn - Butyl group Biodegradation Biodegradation (Microorganisms) Photodegradation Photodegradation (Light)

Caption: Degradation pathway of Tributyltin (TBT) in aqueous environments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare TBT-Cl Stock Solution prep_working Prepare Aqueous Working Solution prep_stock->prep_working setup Set up Experimental Conditions (Light, Temp) prep_working->setup sampling Collect Samples at Time Intervals setup->sampling quantification Quantify TBT-Cl (e.g., GC-MS) sampling->quantification data_analysis Analyze Data & Determine Stability quantification->data_analysis

Caption: General workflow for a TBT-Cl stability study.

References

Troubleshooting low yield in tributyltin chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in tributyltin chloride synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tributyltin chloride yield is significantly lower than expected. What are the common causes?

Low yields in tributyltin chloride synthesis can stem from several factors, primarily related to the chosen synthesis method and reaction conditions. The two most common synthesis routes are the Grignard reaction and the redistribution reaction.

  • Grignard Reaction Issues: This method involves reacting a butylmagnesium halide (e.g., BuMgCl) with tin tetrachloride (SnCl₄). Low yields can be attributed to:

    • Incomplete Grignard Reagent Formation: The Grignard reagent preparation is highly sensitive to moisture and oxygen. Any residual water in the solvent (typically THF or ether) or glassware will consume the Grignard reagent, reducing the amount available to react with SnCl₄.[1][2]

    • Side Reactions: The Grignard reaction can be difficult to control on a large scale.[3] Side reactions can lead to the formation of byproducts such as tetrabutyltin (Bu₄Sn), dibutyltin dichloride (Bu₂SnCl₂), and monobutyltin trichloride (BuSnCl₃).[1] The stoichiometry of the Grignard reagent to SnCl₄ is crucial in determining the product distribution.

    • Reaction Temperature: The temperature of the Grignard reaction can influence the formation of side products.[4][5] Running the reaction at too high a temperature can promote the formation of undesired byproducts.

  • Redistribution Reaction Issues: This method involves the reaction of tetrabutyltin (Bu₄Sn) with tin tetrachloride (SnCl₄).[6][7] Potential causes for low yield include:

    • Incorrect Stoichiometry: The molar ratio of Bu₄Sn to SnCl₄ directly influences the composition of the final product mixture. An incorrect ratio can lead to an excess of starting material or the formation of other butyltin chlorides.[6][8]

    • Incomplete Reaction: The redistribution reaction may not go to completion if the reaction time is too short or the temperature is not optimal.

    • Impure Starting Materials: The purity of the tetrabutyltin and tin tetrachloride used will directly impact the purity and yield of the final product.

Q2: I'm using the Grignard method and suspect issues with my Grignard reagent. How can I ensure its quality?

To ensure the quality of your Grignard reagent:

  • Use Dry Glassware and Solvents: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water. Solvents like THF or ether must be anhydrous.[1]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[2]

  • Initiation: A small amount of an initiator, like iodine or 1,2-dibromoethane, can be used to start the reaction between magnesium and the butyl halide.[1]

  • Titration: The concentration of the prepared Grignard reagent can be determined by titration before its use in the main reaction to ensure accurate stoichiometry.

Q3: My final product is contaminated with other butyltin compounds. How can I purify my tributyltin chloride?

Purification is essential to isolate tributyltin chloride from byproducts.

  • Distillation: Vacuum distillation is the most common method for purifying tributyltin chloride.[9][10] However, due to the close boiling points of tributyltin chloride and dibutyltin dichloride, separation can be challenging.[9]

  • Reactive Distillation: A process of reactive distillation can be employed to remove dibutyltin dichloride by adding alkali metal oxides or hydroxides, which selectively react with the dichloride.[9]

  • Washing: The crude product can be washed with aqueous solutions to remove certain impurities. For example, washing with an ammonium chloride solution is a common step in the workup of Grignard reactions.[1]

  • Chromatography: While less common for large-scale purification, column chromatography can be used for small-scale purification or to isolate highly pure samples for analytical purposes.[11]

Q4: How can I analyze the purity of my tributyltin chloride and identify contaminants?

Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile organotin compounds. It can be used to quantify the amounts of tributyltin chloride, dibutyltin dichloride, monobutyltin trichloride, and tetrabutyltin in a sample.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another effective method for the analysis of organotin compounds, particularly for less volatile or thermally sensitive compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy can provide detailed structural information and help in identifying the different butyltin species present in a mixture.

  • Titration: A simple titration with a standard alkali solution can be used to determine the overall chlorine content and estimate the relative amounts of the different butyltin chlorides.[1]

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution in the Redistribution Reaction

Molar Ratio (Bu₄Sn : SnCl₄)Expected Major ProductPotential ByproductsReference
3 : 1Bu₃SnCl Bu₂SnCl₂, BuSnCl₃, excess Bu₄Sn or SnCl₄[6]
1 : 1Bu₂SnCl₂Bu₃SnCl, BuSnCl₃[7]
1 : 3BuSnCl₃Bu₂SnCl₂, excess SnCl₄[7]

Table 2: Physical Properties of Common Butyltin Compounds for Distillation

CompoundBoiling Point (°C / mmHg)Density (g/mL at 20°C)Reference
Tributyltin chloride 171-173 / 251.20
Dibutyltin dichloride135 / 101.36N/A
Monobutyltin trichloride93 / 101.69N/A
Tetrabutyltin145 / 101.05N/A

Experimental Protocols

Protocol 1: Synthesis of Tributyltin Chloride via Grignard Reaction [1]

  • Grignard Reagent Preparation: In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.15 gram-moles) and dry ether (500 mL). Add a small amount of butyl iodide to initiate the reaction. Slowly add butyl chloride (1.15 gram-moles) at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional two hours.

  • Reaction with SnCl₄: In a separate flask, prepare a solution of anhydrous tin tetrachloride (0.5 gram-mole) in dry benzene (500 mL). Cool this solution and slowly add the prepared Grignard reagent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to manage the temperature.

  • Workup: After the addition is complete, treat the reaction mixture with a 50 g/L aqueous ammonium chloride solution (500 mL) with stirring. Separate the organic layer.

  • Purification: Wash the organic layer with a second portion of ammonium chloride solution, separate, and then remove the ether and benzene by distillation. The resulting crude product is then purified by vacuum distillation.

Protocol 2: Purification of Tributyltin Chloride by Reactive Distillation [9]

  • Setup: Place the crude tributyltin chloride containing dibutyltin dichloride into a three-necked flask equipped for vacuum distillation.

  • Reagent Addition: Add an alkali metal hydroxide (e.g., sodium hydroxide) to the crude mixture. The amount added should be stoichiometric to the amount of dibutyltin dichloride present.

  • Distillation: Evacuate the system to a pressure of approximately 1 hPa. Heat the mixture slowly. The tributyltin chloride will distill, leaving the non-volatile product of the reaction between the hydroxide and dibutyltin dichloride in the flask. Collect the purified tributyltin chloride distillate.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reaction cluster_redistribution Redistribution Reaction BuMgX Butylmagnesium Halide (Grignard Reagent) TBTCl Tributyltin Chloride (Bu3SnCl) BuMgX->TBTCl + SnCl4 SnCl4 Tin Tetrachloride (SnCl4) SnCl4->TBTCl Bu4Sn Tetrabutyltin (Bu4Sn) Bu4Sn->TBTCl + SnCl4 SnCl4_2 Tin Tetrachloride (SnCl4) SnCl4_2->TBTCl

Caption: Main synthesis pathways for tributyltin chloride.

Troubleshooting_Workflow Start Low Yield of Tributyltin Chloride CheckMethod Identify Synthesis Method Start->CheckMethod Grignard Grignard Reaction CheckMethod->Grignard Grignard Redistribution Redistribution Reaction CheckMethod->Redistribution Redistribution CheckGrignard Check Grignard Reagent Quality (Moisture, Inert Atmosphere) Grignard->CheckGrignard CheckStoich_R Verify Stoichiometry (Bu4Sn : SnCl4) Redistribution->CheckStoich_R CheckStoich_G Verify Stoichiometry (BuMgX : SnCl4) CheckGrignard->CheckStoich_G CheckTemp_G Control Reaction Temperature CheckStoich_G->CheckTemp_G Purify Purify Product (Distillation) CheckTemp_G->Purify CheckPurity_R Check Starting Material Purity CheckStoich_R->CheckPurity_R CheckCompletion_R Ensure Reaction Completion (Time, Temperature) CheckPurity_R->CheckCompletion_R CheckCompletion_R->Purify

Caption: Troubleshooting workflow for low yield of tributyltin chloride.

Cause_Solution_Relationship Cause1 Cause: Moisture/Air in Grignard Reaction Solution: Use anhydrous solvents and inert atmosphere Cause2 Cause: Incorrect Stoichiometry Solution: Titrate Grignard reagent; accurately weigh reactants Cause3 Cause: Impure Starting Materials Solution: Purify starting materials before reaction Cause4 Cause: Byproduct Formation (e.g., Bu2SnCl2) Solution: Optimize reaction conditions; purify by reactive distillation LowYield Low Yield LowYield->Cause1:f0 LowYield->Cause2:f0 LowYield->Cause3:f0 LowYield->Cause4:f0

Caption: Relationship between causes of low yield and their solutions.

References

Technical Support Center: GC-MS Analysis of Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tributyltin (TBT) and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during GC-MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter, from sample preparation to data analysis.

1. Sample Preparation & Derivatization

  • Q1: Why is derivatization necessary for TBT analysis by GC-MS, and which reagent should I use?

    • A: Tributyltin chloride and its degradation products (dibutyltin and monobutyltin) are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography[1][2]. Derivatization converts these polar compounds into more volatile, thermally stable, and less polar tetra-alkylated forms.

    • Common derivatization methods include:

      • Ethylation with Sodium Tetraethylborate (NaBEt4): This is a widely used, robust method that replaces the chloride with an ethyl group. It is often performed in-situ[1][3].

      • Grignard Reaction: This method uses reagents like pentylmagnesium bromide to form tetra-alkylated derivatives[1].

      • Hydride Generation: Using sodium borohydride (NaBH4), this method converts the organotins to their corresponding volatile hydrides[4]. The choice of reagent depends on the specific matrix, target analytes, and available laboratory resources. NaBEt4 is generally preferred for its ease of use and efficiency[3].

  • Q2: My TBT recoveries are low and inconsistent. What are the potential causes?

    • A: Low and inconsistent recoveries often stem from issues in the extraction and derivatization steps.

      • Incomplete Extraction: TBT can adsorb strongly to particulate matter in sediment and biological tissues. Ensure your extraction solvent is appropriate and that you are using sufficient agitation (e.g., sonication, shaking). The addition of a complexing agent like tropolone to the extraction solvent can improve efficiency[5].

      • Inefficient Derivatization: The derivatization reaction is sensitive to pH and the presence of water. Ensure the sample pH is properly buffered (typically pH 4.5-5.5 for ethylation)[3]. The derivatizing reagent should be fresh, as reagents like NaBEt4 can degrade over time[3].

      • Analyte Degradation: TBT can degrade during sample preparation[6]. Minimize exposure to light and high temperatures, and process samples promptly. Isotope dilution methods can help correct for losses during sample workup[7][8].

2. Chromatographic & Spectrometric Interference

  • Q3: I am observing significant peak tailing for my TBT derivative. How can I resolve this?

    • A: Peak tailing is a common problem in GC and can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and active sites within the GC system[9].

      • Active Sites in the Inlet: The glass liner in the injector is a common source of activity. Use a deactivated liner and consider placing some deactivated glass wool in the liner to trap non-volatile matrix components[10]. Perform regular inlet maintenance, including replacing the liner, septum, and O-ring[11].

      • Column Contamination/Activity: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites. Trim 10-20 cm from the front of the column to remove the contaminated section[9][10]. If the problem persists, the column may need replacement.

      • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence, leading to tailing for all peaks[9][11]. Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

  • Q4: What is "matrix effect" and how does it interfere with TBT quantification?

    • A: The matrix effect is the alteration of the analyte's signal (either suppression or enhancement) due to co-eluting compounds from the sample matrix[12][13]. In complex samples like sediment or biota, matrix components can affect the ionization efficiency of the TBT derivative in the MS source, leading to inaccurate quantification[14][15].

    • Mitigation Strategies:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to replicate the matrix effects seen in the actual samples.

      • Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself. It is a very effective way to compensate for matrix effects but is more labor-intensive[12][13][16].

      • Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard (e.g., 119Sn-enriched TBT) is the most accurate method for quantification as the standard and analyte are affected by the matrix in the same way[7][8].

      • Sample Cleanup: A thorough cleanup procedure using Solid Phase Extraction (SPE) or column chromatography can remove many interfering matrix components before GC-MS analysis[3][5].

  • Q5: I see "ghost peaks" in my blank runs after analyzing a series of high-concentration samples. What is the cause?

    • A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from previous injections[17]. TBT derivatives can be "sticky" and adsorb to surfaces in the injection port or the front of the column.

    • Solutions:

      • Injector Cleaning: Thoroughly clean the injector port.

      • Solvent Washes: Run several blank solvent injections after high-concentration samples to wash out the system.

      • Bakeout: Increase the final oven temperature and hold time during the run to ensure all compounds elute[17]. Also, perform a high-temperature bakeout of the column (while disconnected from the detector) to remove contaminants.

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and analytical performance for TBT analysis.

Table 1: Reported Matrix Effects in Butyltin Analysis by GC-MS

AnalyteMatrixDerivatization MethodMatrix Effect (%)Reference
TBTSedimentGrignard Reaction20.3[12],[16],[13]
TBTMussel TissueGrignard Reaction-32.0[12],[16],[13]
DBTSedimentGrignard Reaction13.6[12],[16],[13]
DBTMussel TissueGrignard Reaction59.4[12],[16],[13]
MBTSedimentGrignard Reaction-53.6[12],[16],[13]
MBTMussel TissueGrignard Reaction65.7[12],[16],[13]
A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Table 2: Example Method Performance Data

ParameterMatrixMethodValueReference
RecoveryDrug SubstanceHydride Generation89% (at 6 ppm)[4]
Limit of Detection (LOD)Drug SubstanceHydride Generation1 ppm[4]
Limit of Detection (LOD)SeawaterEthylation, PTV-LVI0.70 ng/L[18]
Limit of Quantification (LOQ)SeawaterEthylation, PTV-LVI2.1 ng/L[18]

Experimental Protocols

Protocol 1: Extraction and Ethylation of TBT from Sediment

This protocol is a generalized procedure based on common methodologies[3][5].

  • Sample Preparation: Weigh approximately 2-5 g of homogenized sediment into a centrifuge tube. If using an isotope-labeled internal standard, spike the sample at this stage.

  • Extraction: Add 10 mL of an extraction solvent mixture (e.g., hexane:diethyl ether 80:20) containing 0.1% tropolone.

  • Agitation: Tightly cap the tube and shake vigorously for 30 minutes or sonicate for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the sediment.

  • Derivatization: Carefully transfer the supernatant (organic extract) to a clean reaction vial. Add 5 mL of a sodium acetate buffer (pH 4.5).

  • Reagent Addition: Add 1 mL of a freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt4) solution in ethanol.

  • Reaction: Immediately cap the vial and shake for 30 minutes to allow the ethylation reaction to complete.

  • Phase Separation: After the reaction, allow the aqueous and organic layers to separate. The derivatized (ethylated) TBT will be in the upper organic layer.

  • Cleanup (Optional): If the extract is highly colored or complex, pass the organic layer through a small column packed with activated silica gel or Florisil to remove interferences[3][5].

  • Final Preparation: Transfer the final organic extract to an autosampler vial for GC-MS analysis.

Protocol 2: Typical GC-MS Instrumental Parameters

These are starting parameters and should be optimized for your specific instrument and application[7][19].

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)

    • Oven Program: 60 °C (hold 1 min), ramp at 30 °C/min to 300 °C (hold 5 min)

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM (for MS/MS)

    • Typical SIM Ions for Ethylated TBT (TBT-Et): m/z 263, 291, 321 (quantification and qualifier ions)[20]. Note: The characteristic tin isotope pattern should be visible for these fragments.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing Sample 1. Sample Collection (Sediment, Water, Biota) Spike 2. Spiking (Internal Standard) Sample->Spike Extract 3. Solvent Extraction (+ Tropolone) Spike->Extract Deriv 4. Derivatization (e.g., Ethylation) Extract->Deriv Clean 5. Extract Cleanup (SPE / Silica Gel) Deriv->Clean GCMS 6. GC-MS Injection (SIM or MRM Mode) Clean->GCMS Data 7. Data Acquisition GCMS->Data Process 8. Peak Integration & Identification Data->Process Quant 9. Quantification (Calibration Curve) Process->Quant Report 10. Final Report Quant->Report

Caption: General experimental workflow for GC-MS analysis of tributyltin.

Troubleshooting_Tree Start Problem: Poor Peak Shape Q_AllPeaks Do ALL peaks tail (including solvent)? Start->Q_AllPeaks A_Physical Cause: Physical Issue - Improper column installation - Poor column cut - Dead volume Q_AllPeaks->A_Physical Yes Q_ActivePeaks Do only POLAR / ACTIVE peaks tail? Q_AllPeaks->Q_ActivePeaks No S_Physical Solution: 1. Re-install column carefully 2. Re-cut column ends cleanly 3. Check all fittings A_Physical->S_Physical End Peak Shape Improved S_Physical->End A_Activity Cause: System Activity - Contaminated inlet liner - Active sites on column Q_ActivePeaks->A_Activity Yes Q_Fronting Are peaks FRONTING? Q_ActivePeaks->Q_Fronting No S_Activity Solution: 1. Replace inlet liner & septum 2. Trim 15cm from column inlet 3. Use Ultra Inert column A_Activity->S_Activity S_Activity->End A_Overload Cause: Column Overload - Sample too concentrated - Injection volume too large Q_Fronting->A_Overload Yes S_Overload Solution: 1. Dilute the sample 2. Reduce injection volume A_Overload->S_Overload S_Overload->End

Caption: Troubleshooting decision tree for common GC peak shape problems.

References

Technical Support Center: Optimizing Tributyltin Chloride Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of tributyltin chloride (TBT) from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting tributyltin (TBT) from soil?

A1: The most common method involves solvent extraction, often enhanced by a chelating agent, followed by a derivatization step to make the TBT volatile for gas chromatography (GC) analysis. A widely used approach is extraction with a solvent mixture like diethyl ether and hexane, supplemented with tropolone.[1] Tropolone acts as a ligand that aids in the extraction of organotin compounds, particularly the more polar degradation products like dibutyltin (DBT) and monobutyltin (MBT).[1][2]

Q2: Why is derivatization necessary for TBT analysis by GC?

A2: TBT and its degradation products are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography (GC).[3] Derivatization converts these polar compounds into more volatile, thermally stable tetraalkyltin compounds that can be readily analyzed by GC. The most common derivatization technique is ethylation using sodium tetraethylborate (NaBEt4).[1][3][4]

Q3: I am experiencing low recovery of TBT from my soil samples. What are the potential causes and solutions?

A3: Low recovery of TBT can be attributed to several factors:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For complex soil matrices, consider using more vigorous extraction techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to improve efficiency.[5][6][7] The addition of a chelating agent like tropolone is also crucial for enhancing the extraction of organotins.[1]

  • Improper pH: The pH of the extraction medium can significantly influence the speciation and solubility of TBT. An acidic extraction is often employed.[8][9] For derivatization with sodium tetraethylborate, a pH of around 4.5 to 5.4 is typically recommended.[3][8]

  • Matrix Interferences: Soil is a complex matrix containing various organic and inorganic components that can interfere with the extraction and analysis.[1] A clean-up step using silica gel columns can help remove these interferences.[1]

  • Analyte Loss during Concentration: Evaporation steps to concentrate the extract can lead to the loss of volatile TBT derivatives. Careful control of temperature and the use of a gentle stream of nitrogen for evaporation are recommended.[3]

  • Degradation of TBT: TBT can degrade during the extraction and analysis process, especially at high temperatures.[10] It is important to use appropriate temperatures during extraction and injection into the GC.

Q4: What are the advantages of using Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) for TBT?

A4: Both MAE and UAE offer several advantages over traditional solvent extraction methods:

  • Reduced Extraction Time: These techniques can significantly shorten the extraction time from hours to minutes.[11][12]

  • Lower Solvent Consumption: MAE and UAE often require smaller volumes of organic solvents, making them more environmentally friendly and cost-effective.[11]

  • Improved Extraction Efficiency: The use of microwave or ultrasonic energy can enhance the disruption of the soil matrix, leading to better analyte recovery.[5][6][7][12]

Q5: How can I be sure that my analytical results for TBT are accurate and precise?

A5: To ensure the quality of your results, it is essential to implement a robust quality control (QC) program. This should include:

  • Method Blanks: Analyzing a blank sample (without soil) through the entire process to check for contamination from reagents, glassware, or instruments.[1]

  • Laboratory Control Samples (LCS) or Certified Reference Materials (CRMs): Analyzing a sample with a known concentration of TBT to assess the accuracy of your method.[1][8]

  • Matrix Spikes: Adding a known amount of TBT to a real soil sample before extraction to evaluate the effect of the matrix on the recovery.

  • Surrogate Standards: Adding a compound that is chemically similar to TBT but not expected to be in the samples (e.g., tripropyltin) before extraction to monitor the efficiency of the entire analytical process for each sample.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No TBT Peak in GC-MS Incomplete derivatization.- Ensure the derivatizing agent (e.g., NaBEt4) is fresh and active.[3] - Optimize the pH of the reaction mixture (typically pH 4.5-5.4).[3][8] - Allow sufficient reaction time (e.g., 30 minutes).[3]
Poor extraction efficiency.- Use a more effective extraction solvent or a mixture of solvents.[1] - Add a chelating agent like tropolone to the extraction solvent.[1] - Consider using Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE).[5][6][7]
Loss of analyte during sample workup.- Avoid excessive heat during solvent evaporation.[3] - Use a gentle stream of nitrogen for concentration.[3]
TBT degradation in the GC inlet.- Ensure the GC inlet liner is clean and deactivated. - Optimize the injection temperature to minimize thermal degradation.[10]
Poor Peak Shape or Tailing Active sites in the GC system.- Deactivate the GC inlet liner and the analytical column. - Use a guard column to protect the analytical column from non-volatile matrix components.
Co-eluting interferences from the soil matrix.- Implement a clean-up step using a silica gel column.[1] - Optimize the GC temperature program to improve separation.
High Background Noise or Interfering Peaks Contamination from solvents, reagents, or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware before use. - Run method blanks to identify the source of contamination.[1]
Matrix interferences.- Employ a more selective clean-up procedure.[1] - Use a more selective detection method, such as tandem mass spectrometry (MS/MS).[1]
Inconsistent or Non-Reproducible Results Inhomogeneous soil sample.- Thoroughly homogenize the soil sample before taking a subsample.[13] - Ensure a representative subsample is taken for analysis.[13]
Variations in extraction or derivatization conditions.- Strictly adhere to the validated standard operating procedure (SOP). - Ensure consistent timing, temperature, and reagent volumes for all samples.
Instrument instability.- Perform regular maintenance and calibration of the GC-MS system. - Monitor instrument performance using quality control standards.

Experimental Protocols

Protocol 1: Solvent Extraction with Tropolone and Ethylation Derivatization

This protocol is based on a common method for the extraction and analysis of TBT in soil.[1]

1. Sample Preparation: a. Weigh approximately 10-15 g of the wet soil sample into a suitable vial. b. Add a known amount of a surrogate standard (e.g., tripropyltin). c. Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous NaCl solution.

2. Extraction: a. Add 5 mL of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone. b. Cap the vial and shake on a mechanical shaker for 1 hour. c. Allow the layers to separate and transfer the upper organic layer to a clean test tube. d. Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture. e. Combine the organic extracts.

3. Derivatization (Ethylation): a. Concentrate the combined extract to approximately 2 mL under a gentle stream of nitrogen. b. Add 1 mL of 1% sodium tetraethylborate (NaBEt4) in methanol and vortex. c. Add another 0.5 mL of the NaBEt4 solution and mix.

4. Clean-up: a. Prepare a silica gel clean-up column. b. Pre-elute the column with hexane. c. Load the derivatized extract onto the column. d. Elute the target analytes with hexane.

5. Analysis: a. Concentrate the cleaned extract to a final volume of 1-2 mL. b. Add an internal standard (e.g., tetrapropyltin). c. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general guideline for MAE of TBT from soil.[5][6]

1. Sample Preparation: a. Weigh approximately 1-2 g of the dried and homogenized soil sample into a microwave extraction vessel. b. Add a known amount of a surrogate standard.

2. Extraction: a. Add an appropriate extraction solvent, such as a mixture of methanol and an acidic solution (e.g., acetic acid or hydrobromic acid).[5][6] The addition of tropolone to the extraction solvent can improve recovery.[5] b. Seal the vessel and place it in the microwave extraction system. c. Program the microwave for a specific temperature, pressure, and time (e.g., 80-120°C for 10-20 minutes). These parameters need to be optimized for your specific soil type and instrument.

3. Post-Extraction: a. Allow the vessel to cool to room temperature. b. Filter or centrifuge the extract to separate the solid residue. c. Proceed with the derivatization, clean-up, and analysis steps as described in Protocol 1.

Data Presentation

Table 1: Comparison of TBT Extraction Methods from Soil

Parameter Solvent Extraction with Tropolone Microwave-Assisted Extraction (MAE) Ultrasonic-Assisted Extraction (UAE)
Principle Liquid-solid extraction with a chelating agent.Microwave energy heats the solvent and sample to accelerate extraction.High-frequency sound waves create cavitation bubbles that disrupt the sample matrix.
Typical Solvents Diethyl ether:Hexane, Methanol, Acetic Acid.[1][8]Methanol, Acetic Acid, Toluene.[5][6]Methanol, Toluene, Hydrochloric Acid.[3]
Extraction Time 1-2 hours.[1]10-30 minutes.[12]15-60 minutes.[3]
Advantages Well-established method, relatively simple equipment.Fast, reduced solvent consumption, high efficiency.[11][12]Fast, can be performed at lower temperatures, good for thermally sensitive compounds.[7][14]
Disadvantages Time-consuming, larger solvent volumes required.Requires specialized equipment, initial method development may be needed.Efficiency can be matrix-dependent, potential for analyte degradation at high power.
Typical Recovery 75-125% (for TBT).[1]69-123%.[5][6]Generally high, but can vary.[7]

Visualizations

TBT_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization & Clean-up cluster_analysis Analysis Soil_Sample Soil Sample Homogenization Homogenization Soil_Sample->Homogenization Weighing Weighing Homogenization->Weighing Surrogate_Spike Spike with Surrogate Standard Weighing->Surrogate_Spike Extraction Extraction (Solvent, MAE, or UAE) Surrogate_Spike->Extraction Separation Phase Separation (Centrifugation/Filtration) Extraction->Separation Derivatization Ethylation with Sodium Tetraethylborate Separation->Derivatization Cleanup Silica Gel Clean-up Derivatization->Cleanup Concentration Concentration Cleanup->Concentration Internal_Standard Add Internal Standard Concentration->Internal_Standard GCMS_Analysis GC-MS Analysis Internal_Standard->GCMS_Analysis

Caption: General workflow for the extraction and analysis of Tributyltin (TBT) from soil samples.

Troubleshooting_Logic Start Low or No TBT Peak Check_Derivatization Check Derivatization Step? Start->Check_Derivatization Check_Extraction Check Extraction Efficiency? Check_Derivatization->Check_Extraction No Solution_Derivatization Optimize pH, use fresh reagent, increase reaction time. Check_Derivatization->Solution_Derivatization Yes Check_Cleanup Check Clean-up & Concentration? Check_Extraction->Check_Cleanup No Solution_Extraction Use stronger solvent, add tropolone, consider MAE/UAE. Check_Extraction->Solution_Extraction Yes Check_GCMS Check GC-MS Performance? Check_Cleanup->Check_GCMS No Solution_Cleanup Minimize heat during concentration, ensure efficient clean-up. Check_Cleanup->Solution_Cleanup Yes Solution_GCMS Check for leaks, clean injector, verify instrument settings. Check_GCMS->Solution_GCMS Yes End Problem Resolved Solution_Derivatization->End Solution_Extraction->End Solution_Cleanup->End Solution_GCMS->End

References

Preventing degradation of tributyltin chloride during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tributyltin chloride (TBTC) during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of tributyltin chloride?

A1: The primary challenges in analyzing TBTC include its potential for degradation, its tendency to adsorb to surfaces, and the risk of contamination.[1] For gas chromatography (GC) methods, the required derivatization step can be inefficient and lead to inaccurate quantification, particularly for TBTC's degradation products, dibutyltin (DBT) and monobutyltin (MBT).[2][3] Furthermore, achieving the low detection limits required for environmental monitoring necessitates significant sample pre-concentration, which can amplify the presence of any contaminants.[1]

Q2: Which analytical technique is best suited for TBTC analysis?

A2: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for TBTC analysis.

  • GC-MS offers high resolution and sensitivity. However, it requires a derivatization step to make the polar organotin compounds volatile.[4] This step can be a source of error and variability.

  • LC-MS has the significant advantage of analyzing TBTC and its degradation products directly without derivatization.[5] This simplifies sample preparation and reduces the risk of analyte loss or alteration.[6]

The choice of technique often depends on the sample matrix, the required sensitivity, and the availability of instrumentation. For complex matrices and to avoid derivatization, LC-MS is often preferred.

Q3: What are the common degradation pathways for TBTC during analysis?

A3: TBTC can degrade through several pathways during analysis:

  • Debutylation: The sequential loss of butyl groups, transforming TBTC into the less toxic dibutyltin (DBT) and then monobutyltin (MBT).[2][4]

  • Thermal Degradation: This is a significant issue in GC analysis, where high temperatures in the injector port can cause TBTC to break down. The presence of water can enhance this thermal degradation.

  • Hydrolysis: Tributyltin chloride can hydrolyze to form tributyltin oxide.

Q4: How can I prevent TBTC from adsorbing to my labware?

A4: Adsorption to glassware and other surfaces can lead to significant analyte loss. To minimize this:

  • Thoroughly clean all glassware. A recommended procedure involves washing with a detergent, followed by soaking in hydrochloric acid (e.g., 12 M for 24 hours), rinsing with deionized water and then methanol, and finally drying at a high temperature (e.g., 60°C).[7] Baking glassware in a muffle furnace can also be effective.[1]

  • Use silanized glassware. Treating glassware with a silanizing agent can reduce the number of active sites available for adsorption. A SurfaSil treated glass liner is recommended for GC injectors.[3]

  • Minimize contact time. Prepare samples and proceed with the analysis as promptly as possible.

Q5: What are the best practices for storing TBTC standards and samples?

A5: Proper storage is crucial to maintain the integrity of your standards and samples.

  • Stock Solutions: Stock solutions of TBTC in methanol should be stored in amber bottles at 4°C and are generally stable for up to 6 months.[7][8]

  • Samples: For aqueous samples, storage in polycarbonate bottles in the dark at 4°C can preserve butyltins for several months.[9] For biological samples like freeze-dried tissues, storage at -20°C in the dark provides very good stability.[9] Urine samples spiked with TBT are stable for a maximum of 2 days at +4°C or -20°C.[10] Freeze-thaw cycles should be minimized as they can negatively impact stability.[10]

Troubleshooting Guides

Issue 1: Low or No Recovery of TBTC
Possible Cause Troubleshooting Step
Degradation during GC analysis - Optimize injector temperature to the lowest possible while maintaining good peak shape.- Ensure samples are completely dry before injection, as water can enhance thermal degradation.- Consider using LC-MS to avoid high temperatures.
Inefficient Derivatization (for GC) - Optimize the pH of the reaction mixture; a pH of around 4.2 to 5.4 is often recommended for ethylation with sodium tetraethylborate.[7][8]- Use freshly prepared derivatizing agent, as reagents like sodium tetraethylborate are not stable.[11]- Ensure thorough mixing and adequate reaction time (e.g., 10-30 minutes).[7][8]
Adsorption to Labware - Implement rigorous glassware cleaning procedures, including an acid wash and baking.[1][7]- Use silanized glassware, especially for injector liners and vials.[3]- Minimize sample transfer steps.
Degradation during Sample Preparation - Keep samples cool and protected from light.- Process samples promptly after collection and extraction.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Contamination - Analyze procedural blanks to identify sources of contamination.[1]- Test all reagents, including solvents, water, and derivatizing agents, for butyltin contamination.[1]- Avoid using PVC-containing lab materials, as they can be a source of dibutyltin.[1]- Ensure the laboratory environment is free from potential sources of butyltin contamination.
Variable Derivatization Efficiency - Precisely control the pH, temperature, and reaction time of the derivatization step.- Use an internal standard (e.g., a deuterated analog like TBT-d27 or a structurally similar compound like tripropyltin) to correct for variability.[5][12]
Instrumental Drift - Regularly perform instrument maintenance and calibration.- Monitor system suitability by injecting a standard at the beginning and end of each analytical run.
Issue 3: Peak Tailing or Poor Chromatography
Possible Cause Troubleshooting Step
Active Sites in GC System - Use a deactivated GC column and injector liner.[3]- Condition the column according to the manufacturer's instructions.- Trim the front end of the GC column if it has become contaminated.
Inappropriate LC Mobile Phase - For LC-MS, the addition of a complexing agent like tropolone and an acid like formic acid to the mobile phase can improve peak shape and sensitivity.[1][13]- Optimize the mobile phase gradient to ensure adequate separation from matrix components.
Co-eluting Interferences - Improve sample clean-up procedures. Solid-phase extraction (SPE) can be effective.[8]- Adjust the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC) to resolve the analyte from interferences.- Use high-resolution mass spectrometry or tandem MS (MS/MS) for more selective detection.[6]

Data Summary

Stability of Tributyltin Under Various Conditions

The following table summarizes the stability of tributyltin based on available literature. Quantitative data on degradation during specific analytical steps is limited, but the information provides guidance on optimal storage and handling.

Matrix Storage/Analysis Condition Stability/Degradation Observation Reference
Artificial Seawater 180 daysHighly stable with a calculated half-life of approximately 13.6 years.[14]
Human Urine 2 days at +4°C or -20°CSatisfactory stability.[10]
Human Urine 1 month at +4°CGreater variation in concentration observed.[10]
Human Urine 1 month at -20°CLower variation in concentration compared to +4°C storage.[10]
Freeze-dried Mussel Samples 1 year at -20°C in the darkVery good stability.[9]
Unacidified Seawater 7 months at 4°C in the dark in polycarbonate bottlesStable.[9]
Unacidified Seawater 540 days at 4°C in the dark in polycarbonate bottles50% loss of TBT concentration.[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of TBTC in Water Samples (with Ethylation Derivatization)

This protocol is a generalized procedure based on common practices.[3][7][8][11][12]

  • Sample Collection and Preservation: Collect water samples in clean glass or polycarbonate bottles. If not analyzed immediately, acidify to pH ~2 with a suitable acid (e.g., HCl) and store at 4°C.

  • Internal Standard Spiking: To a 250 mL water sample, add an appropriate amount of an internal standard (e.g., deuterated TBT-d27 or tripropyltin).

  • pH Adjustment: Adjust the sample pH to between 4.5 and 5.4 using an acetate buffer.[8][12]

  • Derivatization: Add 1-2 mL of a freshly prepared 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄). Shake vigorously for 10-30 minutes to convert the ionic organotins to their more volatile ethylated forms.[3][8]

  • Extraction: Perform a liquid-liquid extraction by adding a non-polar organic solvent (e.g., 50 mL of hexane or dichloromethane), shaking for 1-2 minutes, and allowing the layers to separate.[8][12] Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-2 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, temperature ~250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of ~280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the ethylated organotin compounds.

Protocol 2: LC-MS/MS Analysis of TBTC in Water Samples

This protocol is a generalized procedure based on common practices and avoids derivatization.[5][6][13]

  • Sample Collection and Preparation: Collect water samples as in the GC-MS protocol. For cleaner samples, direct injection may be possible. For more complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.

  • Internal Standard Spiking: Spike the sample with an internal standard (e.g., deuterated TBT-d27).

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.2% formic acid) and a salt (e.g., 5 mM ammonium formate).[6] The addition of tropolone to the mobile phase has also been shown to improve chromatography.[13]

    • Flow Rate: Typically in the range of 0.5-0.8 mL/min.[5][6]

    • Column Temperature: Maintained at around 40°C.[5][6]

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for TBTC and its degradation products. For TBTC, a common transition is m/z 291 → 179.[5]

Visualizations

G Troubleshooting Workflow for Low TBTC Recovery start Low or No TBTC Recovery Detected check_method Review Analytical Method: GC-MS or LC-MS? start->check_method gc_path GC-MS Method check_method->gc_path GC-MS lc_path LC-MS Method check_method->lc_path LC-MS check_derivatization Derivatization Issues? gc_path->check_derivatization fix_derivatization Optimize pH (4.5-5.4) Use Fresh Reagent Ensure Adequate Reaction Time check_derivatization->fix_derivatization Yes check_thermal_degradation Thermal Degradation in Injector? check_derivatization->check_thermal_degradation No fix_derivatization->check_thermal_degradation fix_thermal_degradation Lower Injector Temperature Ensure Sample is Anhydrous check_thermal_degradation->fix_thermal_degradation Yes check_adsorption Adsorption to Labware? check_thermal_degradation->check_adsorption No fix_thermal_degradation->check_adsorption fix_adsorption Implement Rigorous Glassware Cleaning (Acid Wash, Baking) Use Silanized Glassware check_adsorption->fix_adsorption Yes check_storage Improper Sample/Standard Storage? check_adsorption->check_storage No fix_adsorption->check_storage fix_storage Store at 4°C or -20°C (matrix dependent) Protect from Light Minimize Freeze-Thaw Cycles check_storage->fix_storage Yes end Re-analyze Sample check_storage->end No fix_storage->end check_lc_conditions Suboptimal LC Conditions? lc_path->check_lc_conditions check_lc_conditions->check_adsorption No fix_lc_conditions Optimize Mobile Phase (e.g., add formic acid, tropolone) Check Column Integrity check_lc_conditions->fix_lc_conditions Yes fix_lc_conditions->check_adsorption

Caption: Troubleshooting workflow for low recovery of tributyltin chloride.

References

Technical Support Center: LC-MS Analysis of Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the LC-MS analysis of tributyltin (TBT) chloride, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the analysis of tributyltin chloride?

A: The "matrix" refers to all components in a sample other than the analyte of interest, tributyltin chloride. These components can include salts, proteins, lipids, and other endogenous materials. Matrix effects occur when these co-eluting components interfere with the ionization of tributyltin chloride in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2]

Q2: I'm observing significant signal suppression for TBT in my seawater samples. What is the likely cause and how can I fix it?

A: High salt concentrations in seawater are a primary cause of ion suppression when using electrospray ionization (ESI). Directly injecting seawater can lead to the build-up of non-volatile salts on the ESI interface, which diminishes the signal over time.[3]

Troubleshooting Steps:

  • Sample Preparation: Implement a sample preparation step to remove salts. Effective techniques include:

    • Solid-Phase Extraction (SPE): Use a C18 cartridge to retain tributyltin while salts are washed away.[4]

    • Liquid-Liquid Extraction (LLE): Extract tributyltin into an organic solvent like n-hexane-ethyl acetate.[5]

  • Dilution: If detection limits allow, diluting the sample can reduce the concentration of interfering matrix components.[6]

  • Alternative Ionization: Consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to suppression from non-volatile salts compared to ESI.[4][5]

Q3: My calibration curve for tributyltin chloride is not linear. What could be the issue?

A: A non-linear calibration curve can be a result of uncorrected matrix effects that vary across the concentration range. It can also be caused by issues with sample preparation or the LC-MS system itself.

Troubleshooting Steps:

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as deuterated tributyltin (TBT-d27), into your samples and calibration standards.[7] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification by comparing the analyte-to-internal standard ratio. Other internal standards used for organotin analysis include triphenyl phosphate (TPP) and tripropyltin chloride.[6][8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., TBT-free seawater). This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, improving accuracy.[1]

  • Check for Contamination: Ensure all glassware is properly cleaned, as organotins can adhere to glass surfaces. Soaking glassware in an HCl solution (pH <2) for 24 hours is recommended.[3]

Q4: I am seeing poor peak shapes (tailing or fronting) for my tributyltin chloride peak. How can I improve this?

A: Poor peak shape can be caused by secondary interactions with the analytical column, column overload, or inappropriate mobile phase conditions.[9]

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a small amount of a complexing agent, like tropolone, and an acid, such as formic or acetic acid, to the mobile phase can improve peak shape by minimizing interactions with the column.[5]

  • Column Choice: A C18 reversed-phase column is commonly used and generally provides good peak shape for tributyltin analysis.[6][10]

  • Sample Concentration: If you observe peak fronting, it may be due to column overload. Try diluting your sample before injection.[9]

  • System Check: Ensure there are no blockages or contamination in the LC system, including the column, tubing, and injector.[11]

Quantitative Data Summary

The following table summarizes recovery data for tributyltin chloride from various matrices using different extraction methods, illustrating the effectiveness of these techniques in mitigating matrix effects.

AnalyteMatrixExtraction MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tributyltin (TBT)SeawaterLiquid-Liquid Extraction (n-hexane-ethyl acetate)72 - 96Not Specified[5]
Tributyltin (TBT)Plastic Food PackagingUltrasonic Extraction & MCX column cleanup68 - 1130.4 - 4.2[10]
Tributyltin (TBT)Apple & PotatoAcetonitrile Extraction85 - 115< 15[6]
Tributyltin (TBT)TextilesAcetonitrile Extraction & Sonication85 - 115< 15[6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Tributyltin from Sediment

This protocol is adapted from a method for determining organotin compounds in bottom sediments.[7]

  • Weigh 0.125 g of a dry sediment sample into a 2 mL Eppendorf tube.

  • Add 25 µL of a deuterated tributyltin (TBT-d27) internal standard solution.

  • Add 200 µL of Milli-Q water and vortex for 1 minute.

  • Add 250 µL of 5% formic acid in acetonitrile.

  • Place the tube in an ice bath and add 100 mg of ammonium acetate.

  • Sonicate for 5 minutes.

  • Shake for 15 minutes at 1500 rpm.

  • Centrifuge the sample.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Acetonitrile Extraction of Tributyltin from Food Matrices (e.g., Apple, Potato)

This protocol is based on a method for analyzing organotin compounds in various food and environmental matrices.[6]

  • Homogenize and weigh 10 g of the sample.

  • Add 50 µL of an internal standard solution (e.g., 10 µg/mL Triphenyl Phosphate).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Centrifuge for 5 minutes.

  • Transfer 100 µL of the extract into an autosampler vial.

  • Add 900 µL of water to the vial.

  • The diluted extract is ready for LC-MS/MS analysis.

Visualizations

Workflow_for_TBT_Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Sample (e.g., Seawater, Sediment) Add_IS Add Internal Standard (e.g., TBT-d27) Sample->Add_IS Extraction Extraction (LLE, SPE, or QuEChERS) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of tributyltin.

Troubleshooting_Matrix_Effects Problem Problem Identified: Signal Suppression / Poor Linearity SamplePrep Optimize Sample Preparation Problem->SamplePrep MethodDev Modify Analytical Method Problem->MethodDev DataAnalysis Adjust Data Analysis Strategy Problem->DataAnalysis SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Dilution Sample Dilution SamplePrep->Dilution Chromatography Optimize Chromatography (Gradient, Column) MethodDev->Chromatography Ionization Change Ionization Mode (e.g., APCI) MethodDev->Ionization InternalStd Use Stable Isotope-Labeled Internal Standard DataAnalysis->InternalStd MatrixMatched Use Matrix-Matched Calibration DataAnalysis->MatrixMatched Outcome Improved Accuracy & Sensitivity SPE->Outcome LLE->Outcome Dilution->Outcome Chromatography->Outcome Ionization->Outcome InternalStd->Outcome MatrixMatched->Outcome

References

Technical Support Center: Tributyltin Chloride (TBT-Cl) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tributyltin chloride (TBT-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your TBT-Cl detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting TBT-Cl?

A1: The most prevalent methods for TBT-Cl determination are chromatography-based techniques coupled with sensitive detectors. Gas chromatography (GC) is often paired with mass spectrometry (GC-MS), a flame photometric detector (FPD), or a pulsed flame photometric detector (PFPD).[1][2][3][4] Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful technique that is gaining popularity.[5][6] Electrochemical methods, such as adsorptive stripping voltammetry (ASV), offer a simpler and more rapid alternative for certain applications.[7]

Q2: Why is derivatization necessary for the GC analysis of TBT-Cl?

A2: TBT-Cl and its degradation products (dibutyltin and monobutyltin) are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography.[2][3][8][9] Derivatization converts these polar compounds into more volatile, less polar derivatives that can be readily separated and detected by GC.[3][8] Common derivatization agents include sodium tetraethylborate (NaBEt4) and Grignard reagents like pentylmagnesium bromide.[2][3][10]

Q3: What is Solid-Phase Microextraction (SPME), and how can it improve TBT-Cl detection?

A3: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and preconcentrate TBT-Cl from a sample matrix.[11][12] It can be coupled directly with GC or HPLC, offering several advantages such as simplicity, automation, and reduced analysis time.[13] In-tube SPME coupled with HPLC-ES-MS has been shown to increase sensitivity by as much as 20 times compared to direct injection.[13] Headspace SPME (HS-SPME) is particularly useful for analyzing organotin compounds in solid environmental matrices.[4]

Q4: Can TBT-Cl be analyzed directly by LC-MS without derivatization?

A4: Yes, one of the significant advantages of LC-MS/MS is its ability to analyze TBT-Cl and other organotin compounds directly without the need for a time-consuming derivatization step.[5] This simplifies the sample preparation process and shortens the overall analysis time.[5]

Troubleshooting Guide

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

Possible Cause Troubleshooting Step
Inefficient extraction from the sample matrix.Optimize the extraction method. For solid samples, consider Accelerated Solvent Extraction (ASE), which uses elevated temperature and pressure to improve efficiency.[9] For aqueous samples, techniques like in-tube Solid-Phase Microextraction (SPME) can significantly enhance preconcentration and sensitivity.[13]
Suboptimal derivatization (for GC methods).Ensure the derivatizing agent is fresh and used in the correct concentration.[2][3] Optimize reaction conditions such as pH, temperature, and time.[11]
Matrix effects in LC-MS.Dilute the sample extract to minimize the impact of co-eluting matrix components.[5] Implement robust sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering substances.
Low instrument sensitivity.Perform instrument maintenance and calibration as per the manufacturer's guidelines. For LC-MS, optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters.[13][14]

Issue 2: Peak Tailing or Poor Peak Shape in Chromatography

Possible Cause Troubleshooting Step
Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for trace analysis.
Incomplete derivatization (for GC methods).Review and optimize the derivatization protocol to ensure complete reaction.[2][3]
Inappropriate mobile phase composition (for LC methods).Optimize the mobile phase gradient, pH, and additives. For instance, the use of formic acid and tropolone as a complexing agent has been shown to improve the separation of butyltin compounds.[14]
Column overload.Reduce the injection volume or dilute the sample.

Issue 3: Contamination and Ghost Peaks

| Possible Cause | Troubleshooting Step | | Contaminated glassware. | Bake glassware in a muffle furnace to remove residual traces of butyltins. Avoid using polycarbonate containers if high concentrations of butyltins are expected.[15] | | Impure reagents. | Test all reagents, including solvents, derivatizing agents, and tropolone, to ensure they are free of butyltins.[15] Dibutyltin is a common stabilizer in PVC plastics, so avoid contact with PVC materials.[15] | | Carryover from previous injections. | Implement a rigorous wash cycle for the autosampler syringe. Run blank injections between samples to check for carryover. |

Issue 4: Poor Recovery During Sample Preparation

| Possible Cause | Troubleshooting Step | | Inefficient extraction from complex matrices (e.g., sediment, tissue). | For sediments, a triple extraction with hexane/acetic acid and tropolone complexes can be effective.[1] For water samples, Solid-Phase Extraction (SPE) can yield good recoveries.[2] | | Analyte loss during solvent evaporation steps. | Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. | | Suboptimal pH for extraction. | The pH of the sample can significantly affect extraction efficiency. Optimize the pH for your specific sample matrix and extraction method. For HS-SPME, a pH of 5 has been shown to provide the highest extraction yield.[11] |

Quantitative Data Summary

Table 1: Performance of Various TBT-Cl Detection Methods

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
In-tube SPME-HPLC-ES-MSAqueous0.05 ng/mL--[13]
GC-PFPDSediment5 µg Sn/kg-84.7 ± 6.3[1]
HS-SPME-GC-MSWaterLow ng/L range--[16]
LC-APCI-MSSeawater35 ng/mL-72 - 96[14]
GC-FPDWater65% (TBT), 70% (TPT)--[2]
LC-MS/MSSediment1.25 ng Sn/g--[6]
Electrochemical (ASV)Aqueous73 µg/L (TBT)--[17]

Experimental Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Water Samples

This protocol is a generalized procedure based on methodologies described in the literature.[4][11][16]

  • Sample Preparation: Place 10 mL of the water sample into a headspace vial. Adjust the pH to 5 using an appropriate buffer (e.g., acetic acid-sodium acetate).[11]

  • Derivatization: Add a freshly prepared solution of a derivatizing agent, such as sodium tetraethylborate (NaBEt4), to the vial.[16]

  • Extraction: Seal the vial and place it in a heating block or water bath at an optimized temperature (e.g., 45°C).[16] Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[11][16]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption (e.g., 260°C for 2 minutes).[16] The desorbed analytes are then separated on the GC column and detected by the mass spectrometer.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water and Sediment Samples

This protocol is a generalized procedure based on methodologies described in the literature.[5][6]

  • Extraction (for Sediment Samples): Use Pressurized Solvent Extraction (PSE) with an appropriate solvent mixture to extract TBT-Cl from the sediment matrix.[6]

  • Sample Preparation (for Water Samples): Water samples may be analyzed directly or after a simple dilution step.[5][6]

  • Chromatographic Separation: Inject the sample extract or prepared water sample into the LC system. Separation is typically achieved on a C18 or pentafluorophenyl (PFP) column using a gradient elution with a mobile phase consisting of methanol and an aqueous solution of formic acid and ammonium formate.[5][6]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. TBT-Cl is detected in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

Visualizations

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample pH_Adjust pH Adjustment (pH 5) Sample->pH_Adjust Derivatization In-situ Derivatization (e.g., NaBEt4) pH_Adjust->Derivatization HS_SPME Headspace SPME Derivatization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS

Caption: Workflow for TBT-Cl detection in water by HS-SPME-GC-MS.

Experimental_Workflow_LC_MS cluster_extraction Sample Extraction (for Solids) cluster_prep Sample Preparation cluster_analysis Analysis Sediment Sediment Sample PSE Pressurized Solvent Extraction (PSE) Sediment->PSE LC_MSMS LC-MS/MS Analysis PSE->LC_MSMS Water Water Sample Dilution Dilution (optional) Water->Dilution Dilution->LC_MSMS

Caption: Workflow for TBT-Cl detection by LC-MS/MS.

Troubleshooting_Logic Start Poor Sensitivity? Check_Extraction Optimize Extraction? Start->Check_Extraction Yes Check_Deriv Optimize Derivatization? (GC only) Check_Extraction->Check_Deriv Check_Matrix Address Matrix Effects? (LC-MS only) Check_Deriv->Check_Matrix Check_Instrument Calibrate Instrument? Check_Matrix->Check_Instrument End Sensitivity Improved Check_Instrument->End

Caption: Troubleshooting logic for poor sensitivity in TBT-Cl analysis.

References

Common contaminants in technical grade tributyltin chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with technical grade tributyltin chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of common contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade tributyltin chloride?

A1: Technical grade tributyltin chloride is typically of high purity, often exceeding 95%. However, due to the manufacturing process, which commonly involves the redistribution reaction of tetrabutyltin with tin tetrachloride, several related organotin compounds can be present as impurities. The most common contaminants are:

  • Dibutyltin dichloride (DBT)

  • Monobutyltin trichloride (MBT)

  • Tetrabutyltin (TBT) [1]

Other minor impurities that may be present include various isomers and related organotin compounds.[1]

Q2: Why is it important to be aware of these contaminants?

A2: The presence of organotin impurities, even at low levels, can significantly impact experimental outcomes. Dibutyltin dichloride, for example, is known to be toxic and can interfere with biological assays.[2][3] Tetrabutyltin, while generally less reactive, can lead to side reactions or complicate product purification, particularly in sensitive catalytic processes like the Stille coupling.[4][5] Understanding the potential contaminants in your starting material is crucial for accurate data interpretation and troubleshooting.

Q3: How can I identify and quantify the contaminants in my technical grade tributyltin chloride?

A3: Several analytical techniques can be employed for the speciation and quantification of organotin impurities. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). These methods typically involve a derivatization step to increase the volatility of the organotin compounds for GC analysis.

Quantitative Data on Impurities

The table below summarizes the typical purity and impurity levels found in technical grade tributyltin chloride based on available data. Please note that these values can vary between suppliers and batches.

CompoundTypical Purity/Concentration RangeReference
Tributyltin chloride >95% (Technical Grade)[6]
>97%[7]
99.2% (by titration)[6]
Dibutyltin dichloride <3%[7]
Monobutyltin trichloride Trace amounts[1]
Tetrabutyltin Trace amounts[1]

Troubleshooting Guides

Issue 1: My reaction is yielding unexpected byproducts.
  • Question: I am performing a reaction where tributyltin chloride is a key reagent, and I am observing unexpected side products in my analysis. Could the impurities be the cause?

  • Answer: Yes, it is highly probable that the impurities in technical grade tributyltin chloride are responsible for the formation of unexpected byproducts.

    • Dibutyltin dichloride (DBT) is a Lewis acid and can catalyze side reactions. It can also participate in transmetalation steps in cross-coupling reactions, leading to undesired products.

    • Tetrabutyltin (TBT) , although less reactive, can undergo redistribution reactions under certain conditions, generating other organotin species that can interfere with your desired transformation. In Stille couplings, homocoupling of the stannane reagent is a common side reaction.[4]

  • Troubleshooting Steps:

    • Analyze your starting material: If possible, perform a GC-MS analysis of your technical grade tributyltin chloride to identify and quantify the main impurities.

    • Purify the reagent: If significant levels of impurities are detected, consider purifying the tributyltin chloride by vacuum distillation.

    • Modify reaction conditions: The impact of impurities can sometimes be mitigated by adjusting reaction parameters. For instance, in Stille couplings, the addition of certain ligands or additives can suppress side reactions.[5][8]

Issue 2: My biological assay results are inconsistent or show unexpected toxicity.
  • Question: I am using tributyltin chloride in a cell-based assay, and I'm observing higher than expected toxicity or inconsistent results. Could the contaminants be the issue?

  • Answer: Absolutely. Organotin compounds are known for their biological activity, and the impurities in your technical grade tributyltin chloride can certainly contribute to the observed effects.

    • Dibutyltin dichloride (DBT) is a known toxicant and can induce various cellular responses, including apoptosis and inflammation.[2][3]

    • Mechanism of Action: Tributyltin and its metabolites, including dibutyltin, are known to affect various signaling pathways. They can act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are key regulators of adipogenesis and inflammation. They have also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • Troubleshooting Steps:

    • Use a higher purity reagent: For sensitive biological experiments, it is highly recommended to use an analytical or high-purity grade of tributyltin chloride to minimize the confounding effects of impurities.

    • Include appropriate controls: When using technical grade material, consider running parallel experiments with purified tributyltin chloride or the individual impurity compounds (if available) to dissect their specific contributions to the observed biological effects.

    • Review the literature: Be aware of the known biological effects of the common organotin impurities to better interpret your results.

Experimental Protocols

Protocol 1: GC-MS Analysis of Organotin Impurities

This protocol provides a general method for the identification and quantification of dibutyltin dichloride and tetrabutyltin in a tributyltin chloride sample.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10-20 mg of the technical grade tributyltin chloride into a vial.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane or toluene).

  • Add a derivatizing agent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or sodium tetraethylborate, to convert the polar organotin chlorides into their more volatile tetraalkyltin analogues.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute to a known volume for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized organotin compounds. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify the compounds and Selected Ion Monitoring (SIM) for quantification of target impurities.

3. Quantification:

  • Prepare calibration standards of the derivatized forms of dibutyltin dichloride and tetrabutyltin.

  • Use an internal standard (e.g., tripropyltin chloride) for improved accuracy.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the impurities in the sample from the calibration curve.

Visualizations

Signaling Pathways

PPAR_MAPK_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT_DBT Tributyltin (TBT) & Dibutyltin (DBT) MAPK_cascade MAPK Cascade (MEK, ERK) TBT_DBT->MAPK_cascade Activates RXR RXRα TBT_DBT->RXR Binds PPAR PPARγ TBT_DBT->PPAR Binds AP1 AP-1 MAPK_cascade->AP1 Activates PPRE PPRE RXR->PPRE Dimerizes with PPARγ PPAR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Cellular_Response Cellular Responses (Adipogenesis, Inflammation) Gene_Expression->Cellular_Response Gene_Expression2 Target Gene Expression AP1->Gene_Expression2 Cellular_Response2 Cellular Responses (Proliferation, Apoptosis) Gene_Expression2->Cellular_Response2 GCMS_Workflow start Start: Technical Grade Tributyltin Chloride sample_prep Sample Preparation: - Weigh Sample - Dissolve in Solvent start->sample_prep derivatization Derivatization: - Add Grignard Reagent or NaBEt4 - Quench Reaction sample_prep->derivatization extraction Extraction: - Extract Organic Layer - Dry and Dilute derivatization->extraction gcms_analysis GC-MS Analysis: - Inject Sample - Separate Compounds extraction->gcms_analysis data_analysis Data Analysis: - Identify Peaks - Quantify Impurities gcms_analysis->data_analysis end End: Impurity Profile data_analysis->end

References

Resolving peak tailing for tributyltin chloride in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of tributyltin chloride.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing for tributyltin chloride can arise from various factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides a systematic approach to identify and resolve the root cause of this issue.

Is the peak tailing observed in all peaks or just for tributyltin chloride?
  • All Peaks Tailing: This typically indicates a system-wide issue.

    • GC: Check for a poorly cut column, incorrect column installation, or a contaminated/active liner.[1] A jagged column cut or improper placement in the inlet can create turbulence and dead volume, leading to tailing for all compounds.[1]

    • HPLC: Suspect a column void, a partially blocked frit, or extra-column volume.[2][3] A void at the column inlet or excessive tubing length can cause band broadening and asymmetrical peaks for all analytes.[2]

  • Only Tributyltin Chloride Peak Tailing: This suggests a specific interaction between the analyte and the chromatographic system.

Troubleshooting for Gas Chromatography (GC)

For GC analysis, tributyltin chloride is often derivatized to a more volatile and thermally stable form, though direct analysis of the underivatized compound is also possible.[4] Peak tailing is frequently caused by active sites within the system.

Potential Cause 1: Active Sites in the Injection Port

  • Problem: The GC liner may have active silanol groups or has become contaminated with non-volatile residues, creating sites for strong interaction with the polar tributyltin chloride.

  • Solution:

    • Use a deactivated liner, such as one that is base-deactivated, to minimize interactions with the analyte.[5]

    • Regularly replace the inlet liner and septum to prevent the accumulation of contaminants and septum particles.

Potential Cause 2: Column Issues

  • Problem: The analytical column may have active sites, or the stationary phase may be degraded, especially at the inlet.

  • Solution:

    • Utilize a column specifically designed for inertness, such as those with base-deactivated surfaces.

    • Trim the first 10-20 cm of the column to remove any contaminated or degraded sections.[6]

    • Ensure the column is properly conditioned according to the manufacturer's instructions.

Potential Cause 3: Inadequate Derivatization (if applicable)

  • Problem: Incomplete derivatization can leave residual, more polar tributyltin species that interact strongly with the system.

  • Solution:

    • Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, and temperature).

    • Ensure the derivatizing agent is fresh and properly prepared.

Troubleshooting for High-Performance Liquid Chromatography (HPLC)

In HPLC, peak tailing of tributyltin chloride is often due to secondary interactions with the stationary phase.

Potential Cause 1: Silanol Interactions

  • Problem: Residual silanol groups on silica-based columns can interact with the tin atom in tributyltin chloride, leading to peak tailing.[7] This interaction is more pronounced at mid-range pH where silanol groups are ionized.[2]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 or below can protonate the silanol groups, reducing their interaction with the analyte.[3][7]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2]

    • Increase Buffer Concentration: A higher ionic strength mobile phase can help to mask residual silanol groups.[2][3]

Potential Cause 2: Inappropriate Mobile Phase Composition

  • Problem: The mobile phase may not be optimal for eluting tributyltin chloride symmetrically.

  • Solution:

    • Add Mobile Phase Additives: Incorporating additives like tropolone or formic acid can improve peak shape.[8] Tropolone can act as a complexing agent, while formic acid helps to control the mobile phase pH.[8]

    • Optimize Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol or acetonitrile) can influence peak shape.

Potential Cause 3: Column Overload

  • Problem: Injecting too high a concentration of tributyltin chloride can saturate the stationary phase, leading to peak tailing.[2]

  • Solution:

    • Dilute the sample and reinject.

    • If sensitivity is an issue, consider using a column with a higher loading capacity.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem for tributyltin chloride analysis?

A1: Peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity.[3] This compromises the accuracy and reliability of quantitative analysis.

Q2: What is the first step I should take when I observe peak tailing for tributyltin chloride?

A2: First, determine if the tailing is specific to tributyltin chloride or if it affects all peaks in the chromatogram. This will help you to distinguish between a system-wide problem and an issue specific to the analyte.

Q3: In GC, is derivatization always necessary for tributyltin chloride analysis?

A3: While derivatization to a more volatile form is common, some methods allow for the direct analysis of underivatized tributyltin chloride, often using GC coupled with tandem mass spectrometry (GC-MS/MS).[4]

Q4: How does the pH of the mobile phase affect peak shape in HPLC?

A4: The pH of the mobile phase can significantly impact the ionization state of both the tributyltin chloride and the residual silanol groups on the column's stationary phase. Operating at a low pH (e.g., below 3) can suppress the ionization of silanol groups, minimizing their interaction with the analyte and thus reducing peak tailing.[3]

Q5: What are "end-capped" columns, and how do they help with peak tailing?

A5: End-capped columns have been chemically treated to block most of the residual silanol groups on the silica surface.[2] This reduces the sites available for secondary interactions with analytes like tributyltin chloride, resulting in improved peak symmetry.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can influence the peak shape of tributyltin chloride. The Tailing Factor (Tf) is used as a quantitative measure of peak asymmetry, where a value of 1.0 indicates a perfectly symmetrical peak.

Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor in HPLC

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Minor Tailing, Improved Symmetry
2.51.0Symmetrical Peak

This table illustrates the general trend that lowering the mobile phase pH can significantly improve the peak shape of compounds prone to silanol interactions.

Table 2: Illustrative Effect of GC Inlet Liner Deactivation on Tailing Factor

Liner TypeTailing Factor (Tf)Peak Shape Observation
Standard (Non-Deactivated)2.8Severe Tailing
Silanized1.5Moderate Tailing
Base-Deactivated1.1Symmetrical Peak

This table demonstrates the importance of using a properly deactivated liner in the GC inlet to prevent interactions with active analytes.

Experimental Protocols

Protocol 1: GC-MS Analysis of Tributyltin Chloride (with Derivatization)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation and Derivatization:

    • To a 100 mL water sample, add a suitable internal standard (e.g., tripropyltin chloride).

    • Adjust the pH to ~4.5 with an acetate buffer.

    • Add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in methanol to ethylate the tributyltin chloride.

    • Vortex the mixture for 30 seconds and allow it to react for 30 minutes.

    • Extract the derivatized analyte into 5 mL of hexane.

    • Concentrate the hexane extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Inlet: Splitless mode, 250 °C, with a deactivated liner.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Detection: Selected Ion Monitoring (SIM) mode.

Protocol 2: HPLC-MS/MS Analysis of Tributyltin Chloride

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • For water samples, acidification to pH ~3 with formic acid may be sufficient.

    • For solid samples, an appropriate extraction with a solvent mixture (e.g., methanol/water with formic acid) may be necessary.

    • Filter the sample extract through a 0.22 µm filter before injection.

  • HPLC-MS/MS Conditions:

    • HPLC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 50% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for Tributyltin Chloride all_peaks All Peaks Tailing? start->all_peaks tbt_only Only TBT Peak Tailing? all_peaks->tbt_only No system_issue System-Wide Issue all_peaks->system_issue Yes analyte_specific Analyte-Specific Interaction tbt_only->analyte_specific Yes gc_system GC: Check column cut, installation, liner system_issue->gc_system hplc_system HPLC: Check for column void, frit blockage, extra-column volume system_issue->hplc_system gc_analyte GC Troubleshooting analyte_specific->gc_analyte hplc_analyte HPLC Troubleshooting analyte_specific->hplc_analyte gc_active_sites Check for Active Sites: - Use deactivated liner - Trim column inlet gc_analyte->gc_active_sites hplc_silanol Address Silanol Interactions: - Lower mobile phase pH - Use end-capped column - Increase buffer strength hplc_analyte->hplc_silanol hplc_mobile_phase Optimize Mobile Phase: - Add tropolone or formic acid - Adjust organic modifier hplc_analyte->hplc_mobile_phase hplc_overload Check for Column Overload: - Dilute sample hplc_analyte->hplc_overload

Caption: Troubleshooting workflow for tributyltin chloride peak tailing.

References

Minimizing signal suppression for tributyltin chloride in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tributyltin (TBT) chloride and related organotin compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their mass spectrometry-based analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing tributyltin chloride by mass spectrometry?

A1: The main challenges in analyzing tributyltin chloride (TBT-Cl) by mass spectrometry are primarily related to its physicochemical properties and the complexity of the matrices in which it is often found. Key issues include:

  • Signal Suppression: Co-eluting matrix components can interfere with the ionization of TBT, leading to a significant reduction in signal intensity. This is a major issue in complex samples like sediment, biological tissues, and food products.[1]

  • Poor Volatility: TBT-Cl is not sufficiently volatile for direct analysis by gas chromatography (GC), necessitating a derivatization step to increase its volatility.[1][2][3]

  • Adsorption: Organotin compounds can adsorb to glassware and instrument components, leading to sample loss and poor reproducibility.

  • Extraction Efficiency: Efficiently extracting TBT from complex matrices while minimizing co-extraction of interfering compounds can be challenging.[3]

Q2: Which is the better technique for TBT-Cl analysis: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS are widely used for the analysis of TBT-Cl, and the choice depends on several factors, including sample matrix, desired sensitivity, and available instrumentation.

  • GC-MS has been a traditional method, often coupled with sensitive detectors. However, it requires a derivatization step to make the TBT volatile, which can be time-consuming and a source of analytical variability.[1][2]

  • LC-MS/MS is increasingly becoming the preferred technique. It offers high selectivity and sensitivity and, crucially, allows for the direct analysis of TBT without derivatization, simplifying sample preparation and reducing analysis time.[1][2]

Q3: What causes signal suppression for TBT-Cl, and how can I identify it?

A3: Signal suppression for TBT-Cl is most often caused by matrix effects . This occurs when other components in the sample co-elute with TBT-Cl from the liquid chromatography (LC) column and compete for ionization in the mass spectrometer's ion source. Common sources of matrix interference include salts, lipids, and pigments.

You can identify signal suppression using a post-column infusion experiment . In this setup, a constant flow of a TBT-Cl standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix extract (that does not contain TBT-Cl) is injected, a dip in the constant TBT-Cl signal indicates the elution of matrix components that are causing signal suppression.

Q4: How can I minimize or compensate for signal suppression?

A4: Several strategies can be employed to mitigate signal suppression:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for cleaning up samples.[4]

  • Sample Dilution: A simple and often effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on the ionization of TBT-Cl.[4]

  • Chromatographic Separation: Optimize your LC method to achieve good separation between TBT-Cl and any co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for signal suppression. A SIL-IS, such as deuterium-labeled TBT (TBT-d27), will behave almost identically to the unlabeled TBT-Cl during sample preparation, chromatography, and ionization. Therefore, any signal suppression will affect both the analyte and the internal standard to the same extent, allowing for accurate quantification by monitoring their signal ratio.[5][6][7][8]

  • Change of Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of tributyltin chloride.

Issue 1: No or Very Low Signal for TBT-Cl

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Sample Preparation - Verify Extraction Recovery: Spike a blank sample with a known amount of TBT-Cl and perform the extraction. Analyze the extract to determine the recovery rate. If recovery is low, optimize the extraction solvent, pH, and procedure. - Check for Adsorption: Silanize all glassware to prevent adsorption of TBT-Cl.
Inefficient Ionization - Optimize Ion Source Parameters: Tune the mass spectrometer, paying close attention to the capillary voltage, gas flows (nebulizing and drying gas), and source temperature. - Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with the ionization mode. For ESI, volatile buffers like ammonium formate or formic acid are recommended.[1] Non-volatile salts (e.g., phosphates) will suppress the signal and contaminate the source.
Instrumental Problems - Check for Leaks: Inspect all connections in the LC and MS systems for any leaks.[9] - Clean the Ion Source: Contamination of the ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source. - Verify Detector Function: Ensure the detector is turned on and the voltage is set appropriately.[9]
Derivatization Issues (GC-MS) - Confirm Derivatization Reagent Activity: Use a fresh solution of the derivatizing agent (e.g., sodium tetraethylborate). - Optimize Reaction Conditions: Ensure the pH, reaction time, and temperature are optimal for the derivatization reaction.
Issue 2: Poor Reproducibility and Inconsistent Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Matrix Effects - Implement a Robust Sample Cleanup: Use a validated SPE method to ensure consistent removal of matrix interferences across all samples. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[5][7][8]
Sample Carryover - Optimize Wash Solvents: Use a strong wash solvent in your autosampler to effectively clean the injection needle and port between injections. - Inject Blanks: Run blank injections between samples to check for and quantify any carryover.
Analyte Degradation - Proper Sample Storage: Store stock solutions and samples in the dark at low temperatures (e.g., 4°C for working solutions, -20°C for long-term storage) to prevent degradation.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to help guide your method development and troubleshooting.

Table 1: Recovery of Tributyltin from Different Matrices Using Various Extraction Methods

Matrix Extraction Method Recovery (%) Reference
SeawaterSolid-Phase Extraction (SPE)65[3]
SeawaterLiquid-Liquid Extraction (LLE) with n-hexane-ethyl acetate72-96[10]
SedimentMethanol-acid digestionGood recoveries[3]
SedimentPressurized Liquid Extraction (PLE)104[11]
Food PackagingUltrasonic extraction with dichloromethane, followed by MCX column cleanup68-113[12]
WaterOn-line SPE81.0-101.9[13]

Table 2: Signal-to-Noise (S/N) Ratios for Tributyltin in Different Matrices (LC-MS/MS with ESI)

Matrix Concentration Signal-to-Noise (S/N) Ratio Reference
Apple2 µg/kg~10[1]
Potato2 µg/kg~15[1]
Synthetic Seawater50 ng/L~20[1]
Textile0.1 mg/kg~12[1]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of TBT-Cl in Food Samples

This protocol is adapted from a method for the analysis of organotin compounds in various matrices.[1][4]

1. Sample Preparation (Acetonitrile Extraction)

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add an appropriate internal standard (e.g., triphenyl phosphate or TBT-d27).

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of water.

2. LC-MS/MS Parameters

Parameter Setting
LC System Shimadzu UFLCXR or equivalent
Column Phenomenex Kinetex 2.6u C18 50x3mm
Column Temperature 40°C
Mobile Phase A Water with 2% formic acid + 5 mM ammonium formate
Mobile Phase B Methanol with 2% formic acid + 5 mM ammonium formate
Flow Rate 800 µL/min
Injection Volume 20 µL
MS System AB SCIEX 4000 QTRAP® or equivalent
Ion Source Electrospray Ionization (ESI) in positive ion mode
MRM Transitions Precursor ion: m/z 291; Product ion: m/z 235
Protocol 2: GC-MS Analysis of TBT-Cl in Water Samples (with Derivatization)

This protocol is a generalized procedure based on common methods for GC-MS analysis of organotins.[14][15]

1. Sample Preparation and Derivatization

  • To a 250 mL water sample, add a suitable internal standard (e.g., tripropyltin).

  • Adjust the pH to ~4.5 with an acetate buffer.

  • Add 2 mL of hexane as the extraction solvent.

  • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol. This will ethylate the TBT-Cl.

  • Shake the mixture for 30 minutes to allow for derivatization and extraction into the hexane layer.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial.

2. GC-MS Parameters

Parameter Setting
GC System Agilent 6890 or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Splitless, 250°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5973 or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 263, 291 (for ethylated TBT)

Visualizing Workflows and Concepts

General Workflow for LC-MS/MS Analysis of TBT-Cl

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Food, Water, etc.) Homogenize Homogenize/Weigh Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Extract Extract with Solvent Add_IS->Extract Cleanup Cleanup (SPE/LLE) Extract->Cleanup Dilute Dilute Extract Cleanup->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A generalized workflow for the analysis of tributyltin chloride by LC-MS/MS.

Troubleshooting Logic for Low Signal Intensity

Low_Signal_Troubleshooting Start Low/No TBT-Cl Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_MS_Performance Check MS Performance Check_Sample_Prep->Check_MS_Performance Sample Prep OK Improve_Cleanup Improve Sample Cleanup (SPE) Check_Sample_Prep->Improve_Cleanup Matrix Effects Suspected Check_LC_Conditions Check LC Conditions Check_MS_Performance->Check_LC_Conditions MS Performance OK Tune_MS Tune & Calibrate MS Check_MS_Performance->Tune_MS Poor Sensitivity in Tune Optimize_Mobile_Phase Optimize Mobile Phase Check_LC_Conditions->Optimize_Mobile_Phase Poor Peak Shape/ Inconsistent RT Use_SIL_IS Use Stable Isotope-Labeled IS Improve_Cleanup->Use_SIL_IS Clean_Source Clean Ion Source Tune_MS->Clean_Source

References

Validation & Comparative

A Comparative Toxicological Assessment: Tributyltin Chloride vs. Triphenyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organotin compounds, a thorough understanding of their toxicological profiles is crucial for ensuring laboratory safety, interpreting experimental results, and assessing potential environmental and health impacts. This guide provides a detailed, evidence-based comparison of the toxicity of two widely studied organotin compounds: tributyltin chloride (TBT) and triphenyltin chloride (TPT).

Executive Summary

Tributyltin chloride and triphenyltin chloride are potent biocides with significant toxic effects across a range of biological systems. While both compounds exhibit toxicity, experimental data consistently demonstrates that tributyltin chloride is the more potent toxicant in most tested endpoints, particularly in terms of cytotoxicity and immunotoxicity.

This guide will delve into a detailed comparison of their acute toxicity, cytotoxicity, immunotoxicity, neurotoxicity, and endocrine-disrupting effects, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data gathered from various experimental studies, providing a clear comparison of the toxic potencies of TBT and TPT.

Table 1: Acute Toxicity
CompoundSpeciesRouteLD50 ValueReference
Tributyltin chlorideRatOral129 mg/kg[1]
MouseOral60 mg/kg[1]
Triphenyltin chlorideRatOral190 mg/kg[2][3]
MouseOral18 mg/kg[4]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Table 2: Cytotoxicity in Human Breast Cancer Cells
CompoundCell LineAssayEndpointValueReference
Tributyltin chlorideMCF-7, MDA-MB-231Apoptosis InductionComparable Apoptosis-Inducing Concentration200 nM[5]
Triphenyltin chlorideMCF-7, MDA-MB-231Apoptosis InductionComparable Apoptosis-Inducing Concentration800 nM[5]
Table 3: Immunotoxicity in Rats
CompoundEndpointEffectPotencyReference
Tributyltin chlorideThymus AtrophyReduction in thymus weightMore potent[1]
Triphenyltin chlorideThymus AtrophyReduction in thymus weightLess potent[1]
Table 4: Ecotoxicity in Gilthead Seabream Embryos

| Compound | Endpoint | LC50 Value (24h) | Reference | |---|---|---|---|---| | Tributyltin chloride | Acute Toxicity | 28.3 µg/L | | | Triphenyltin chloride | Acute Toxicity | 34.2 µg/L | |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test animals in a given time period.

Comparative Toxicological Profiles

Cytotoxicity and Apoptosis

Numerous in vitro studies have established that TBT is a more potent cytotoxic agent than TPT. In human breast cancer cell lines MCF-7 and MDA-MB-231, TBT induces apoptosis at significantly lower concentrations than TPT.[5] For instance, a concentration of 200 nM TBT was found to be comparable to 800 nM TPT in inducing apoptosis.[5] Furthermore, TBT is a more potent stimulator of the pro-apoptotic protein p53 compared to TPT.[1]

Immunotoxicity

Both TBT and TPT are recognized as immunotoxic compounds, with the primary target being the thymus.[1] In vivo studies in rats have demonstrated that both compounds cause a dose-dependent reduction in thymus weight, indicative of thymus atrophy.[1] However, TBT was found to be more potent in inducing this effect.[1] TBT compounds are known to cause lymphocyte depletion and suppression of immune functions.[1]

Neurotoxicity

While the neurotoxicity of TBT is well-documented, direct quantitative comparisons with TPT are less common. TBT has been shown to induce neuronal damage, oxidative stress, and neuroinflammation in the brain.[6][7] TPT is also known to have neurotoxic effects, including excitotoxicity.[1] The general consensus is that while both are neurotoxic, the specific mechanisms and potency may differ.

Endocrine Disruption

A significant mechanism of toxicity for both TBT and TPT is endocrine disruption. Both compounds are known to act as agonists of the retinoid X receptor (RXR), a key nuclear receptor involved in various physiological processes.[8] Their ability to interfere with hormonal signaling pathways contributes to their wide-ranging toxic effects on reproduction and development.

Environmental Stability

An important factor to consider in their overall hazard profile is their environmental persistence. A study on their stability in artificial seawater revealed that triphenyltin chloride is more stable than tributyltin chloride, with calculated half-lives of 31.6 years and 13.6 years, respectively.[8] This suggests that TPT may persist longer in aquatic environments, posing a long-term risk.

Signaling Pathways and Experimental Workflows

Tributyltin-Induced Apoptosis Signaling Pathway

The following diagram illustrates a simplified signaling pathway for TBT-induced apoptosis, highlighting the key molecular events.

TBT_Apoptosis_Pathway TBT Tributyltin (TBT) ROS ↑ Reactive Oxygen Species (ROS) TBT->ROS p53 ↑ p53 Expression TBT->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

TBT-induced apoptosis pathway.
General Experimental Workflow for Cytotoxicity Assessment

This diagram outlines a typical workflow for comparing the cytotoxicity of TBT and TPT in a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MCF-7) CompoundPrep 2. Prepare TBT & TPT Stock Solutions Treatment 3. Treat Cells with Varying Concentrations CompoundPrep->Treatment Incubation 4. Incubate for Defined Period (e.g., 24h) Treatment->Incubation MTT 5a. MTT Assay (Viability) Incubation->MTT Caspase 5b. Caspase Assay (Apoptosis) Incubation->Caspase Migration 5c. Migration Assay Incubation->Migration Data 6. Data Acquisition & Analysis (e.g., IC50) MTT->Data Caspase->Data Migration->Data

Workflow for cytotoxicity comparison.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TBT and TPT on the proliferation of a specific cell line.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TBT and TPT in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by TBT and TPT by measuring the activity of executioner caspases 3 and 7.

Methodology:

  • Cell Treatment: Seed and treat cells with TBT and TPT as described in the cytotoxicity assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a luminogenic or fluorogenic substrate) to the cell lysates in a white or black 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the protein concentration of the cell lysates and express the results as a fold change relative to the control.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of TBT and TPT on the migratory capacity of cells.

Methodology:

  • Chamber Preparation: Place cell culture inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of TBT or TPT and seed them into the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet).

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Conclusion

The available experimental data strongly indicates that tributyltin chloride exhibits greater toxicity than triphenyltin chloride across several key endpoints, including cytotoxicity and immunotoxicity. While both are significant environmental and health concerns due to their endocrine-disrupting properties and persistence, the higher potency of TBT warrants particular caution in its handling and disposal. Researchers should consider these differences when designing experiments and interpreting data involving these organotin compounds. The provided experimental protocols offer a foundation for further comparative toxicological studies.

References

Tributyltin Chloride vs. Tributyltin Oxide: A Comparative Analysis of Antifouling Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of two key organotin compounds once pivotal in marine antifouling technology reveals subtle differences in application driven by formulation rather than fundamental efficacy. While both tributyltin (TBT) chloride and TBT oxide owe their potent biocidal activity to the same tributyltin moiety, their selection in antifouling paint formulations was historically influenced by factors such as solubility, stability, and interaction with paint binders.

Tributyltin compounds were the cornerstone of highly effective antifouling paints for decades, prized for their broad-spectrum activity against a wide range of marine biofouling organisms.[1][2] Both tributyltin chloride and bis(tributyltin) oxide (TBTO) were prominent members of this chemical family, incorporated into marine coatings to prevent the costly and performance-degrading accumulation of organisms on vessel hulls.[3][4] The fundamental mechanism of action for all TBT-based antifouling agents is the slow release of the tributyltin cation ((C₄H₉)₃Sn⁺) into the surrounding seawater.[1][5] This cation is highly toxic to marine life, disrupting cellular energy metabolism and other vital processes, thereby preventing the settlement and growth of fouling organisms.[2]

In the marine environment, both tributyltin chloride and TBT oxide hydrolyze to form the same active species, primarily the tributyltin cation in equilibrium with tributyltin hydroxide and other complexes depending on the seawater chemistry.[5] This chemical convergence underscores the fact that the intrinsic antifouling efficacy of the two compounds is virtually identical once the active agent is released.

The choice between incorporating tributyltin chloride or TBT oxide into a paint formulation was therefore largely a matter of paint chemistry and manufacturing preference. Factors influencing this decision included the solubility of the compound in the chosen paint resin, its reactivity with other paint components, and its influence on the overall stability and leaching characteristics of the final coating. For instance, TBT oxide was a common choice in many commercial formulations.[6][7]

Due to the global ban on the use of TBT in antifouling paints by the International Maritime Organization (IMO) due to its severe ecotoxicity, contemporary research focuses on alternatives rather than comparative studies of different TBT compounds.[2][8] Consequently, direct, publicly available experimental data quantitatively comparing the antifouling performance of paints formulated with tributyltin chloride versus TBT oxide under identical conditions is scarce. The scientific literature of the era when TBT was prevalent often refers to "tributyltin" or "TBT" generically, without specifying the particular salt used in the paint formulation being tested.

Performance Characteristics

While specific comparative data is limited, the performance of antifouling paints containing either tributyltin chloride or TBT oxide would be primarily determined by the formulation's ability to control the release rate of the TBT cation. A steady and controlled leaching rate is crucial for long-term antifouling protection.[5][9]

ParameterTributyltin Chloride Formulation (Hypothetical)TBT Oxide Formulation (Hypothetical)
Active Ingredient Tributyltin Chloride ((C₄H₉)₃SnCl)Bis(tributyltin) Oxide (((C₄H₉)₃Sn)₂O)
Active Moiety in Seawater Tributyltin cation ((C₄H₉)₃Sn⁺)Tributyltin cation ((C₄H₉)₃Sn⁺)
Typical Leaching Rate 1-5 µg TBT/cm²/day1-5 µg TBT/cm²/day
Antifouling Performance ExcellentExcellent
Primary Influencing Factor Paint formulation and binder systemPaint formulation and binder system

Experimental Protocols

A standardized method for comparing the efficacy of different antifouling coatings, such as those containing tributyltin chloride and TBT oxide, would involve a combination of laboratory leaching rate analysis and field testing.

Leaching Rate Determination (Generalized Laboratory Protocol)

This protocol is based on standardized methods for determining the release rate of biocides from antifouling paints.

Objective: To quantify and compare the rate at which tributyltin is released from paint films containing tributyltin chloride and TBT oxide.

Materials:

  • Test panels (e.g., fiberglass or PVC)

  • Antifouling paint with tributyltin chloride

  • Antifouling paint with TBT oxide

  • Control paint (without biocide)

  • Artificial seawater of known salinity and pH

  • Rotating drum apparatus or a similar device to simulate water flow

  • Analytical instrumentation for quantifying organotin compounds (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Panel Preparation: Coat test panels with the antifouling paints according to the manufacturer's specifications, ensuring a uniform and controlled film thickness. A control panel with no antifouling agent should also be prepared.

  • Curing: Allow the painted panels to cure for the specified time under controlled conditions of temperature and humidity.

  • Immersion: Mount the cured panels in the rotating drum apparatus filled with artificial seawater.

  • Leaching: Rotate the drum at a constant speed to simulate the movement of a ship through water. Maintain a constant temperature and pH.

  • Sampling: At predetermined time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), collect water samples from the apparatus.

  • Extraction and Analysis: Extract the organotin compounds from the water samples using an appropriate solvent and analyze the concentration of tributyltin using GC-MS.

  • Calculation: Calculate the leaching rate in micrograms of TBT released per square centimeter of painted surface per day (µg/cm²/day).

Field Performance Evaluation (Generalized Protocol)

Objective: To assess and compare the real-world antifouling performance of coatings containing tributyltin chloride and TBT oxide.

Materials:

  • Test panels coated with the respective antifouling paints and a control paint.

  • A testing rack or frame for submerging the panels in a marine environment.

  • Underwater camera or means for visual inspection.

  • Scrapers and collection tools for biofouling analysis.

Procedure:

  • Deployment: Securely attach the prepared and cured test panels to the testing rack.

  • Immersion: Submerge the rack in a marine environment with known fouling pressure.

  • Inspections: At regular intervals (e.g., monthly for the first six months, then quarterly), remove the rack from the water for inspection.

  • Fouling Assessment:

    • Visual Assessment: Photograph each panel to document the extent and type of biofouling.

    • Fouling Rating: Assign a fouling rating to each panel based on a standardized scale (e.g., percentage of surface covered, type of fouling organisms present - slime, algae, barnacles, etc.).

  • Data Analysis: Compare the fouling ratings of the panels coated with tributyltin chloride, TBT oxide, and the control paint over time to determine their relative antifouling efficacy.

Signaling Pathways and Experimental Workflows

The biocidal action of tributyltin is not mediated by a specific signaling pathway in the traditional sense but rather through broad cellular toxicity. The following diagrams illustrate the chemical transformation of the active compounds and a generalized workflow for their comparison.

Hydrolysis_of_TBT_Compounds cluster_1 In Seawater TBTCl Tributyltin Chloride ((C₄H₉)₃SnCl) TBTCation Active Biocidal Agent: Tributyltin Cation ((C₄H₉)₃Sn⁺) TBTCl->TBTCation Hydrolysis TBTO TBT Oxide (((C₄H₉)₃Sn)₂O) TBTO->TBTCation Hydrolysis

Caption: Hydrolysis of Tributyltin Compounds in Seawater.

Antifouling_Comparison_Workflow start Start: Define Test Coatings (TBTCl vs. TBTO) prep Panel Preparation & Curing start->prep lab Laboratory Testing: Leaching Rate Analysis prep->lab field Field Testing: Static Immersion prep->field analysis Data Analysis: Compare Leaching Rates & Fouling Ratings lab->analysis field->analysis conclusion Conclusion: Comparative Efficacy Assessment analysis->conclusion

Caption: Generalized Experimental Workflow for Comparing Antifouling Coatings.

References

A Comparative Guide to Analytical Methods for Tributyltin Chloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of tributyltin (TBT) chloride, a persistent organic pollutant with significant toxicity, is crucial for environmental monitoring and regulatory compliance. This guide provides a detailed comparison of three prominent analytical techniques for TBT chloride detection: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS). We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison

The selection of an analytical method for tributyltin chloride detection is often a trade-off between sensitivity, sample throughput, and the complexity of the required sample preparation. The following table summarizes key performance indicators for GC-MS, LC-MS/MS, and GC-ICP-MS based on published experimental data.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)
Limit of Detection (LOD) 0.07 - 13 ng/g (sediment)[1][2]35 ng/mL (seawater)[3]; 1.25 ng Sn/g (sediment)[4]0.03 pg TBT as Sn (sediment extracts)[5]
Limit of Quantitation (LOQ) 2.1 ng/L (water)0.0426 ng/L (water)[6]0.03 µg/L (water)[7]
**Linearity (Correlation Coefficient, R²) **> 0.995 (0.001 - 0.200 mg/L in beverages)[8]> 0.99 (2 - 100 µg/kg in apple)[9]Not explicitly found
Recovery 70 - 84% (sediment)[2]; 85 - 95% (sediment)[1]72 - 96% (seawater)[3]; 85 - 115% (various matrices)[9]96 ± 3.4% (spiked sediments)
Derivatization Required YesNoYes
Sample Throughput Lower (due to derivatization)HigherLower
Key Advantages High resolution, established methods.Simplified sample preparation, high throughput.Extremely high sensitivity and elemental specificity.
Key Disadvantages Requires derivatization, longer sample preparation time.Matrix effects can be a concern.Higher instrument cost and complexity.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of tributyltin chloride using GC-MS, LC-MS/MS, and GC-ICP-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Sediment Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction 1 Derivatization Ethylation or Propylation (e.g., with NaBEt4 or Grignard reagent) Extraction->Derivatization 2 Cleanup Silica Gel Cleanup Derivatization->Cleanup 3 GC_Separation Gas Chromatography Separation Cleanup->GC_Separation 4 MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection 5 Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis 6

Fig. 1: GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Sediment Sample Extraction Solid-Phase Extraction (SPE) or QuEChERS Sample->Extraction 1 Filtration Filtration Extraction->Filtration 2 LC_Separation Liquid Chromatography Separation Filtration->LC_Separation 3 MS_MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_MS_Detection 4 Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis 5

Fig. 2: LC-MS/MS Experimental Workflow

GC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Sediment Sample Extraction Solvent Extraction Sample->Extraction 1 Derivatization Ethylation (e.g., with NaBEt4) Extraction->Derivatization 2 GC_Separation Gas Chromatography Separation Derivatization->GC_Separation 3 ICP_MS_Detection Inductively Coupled Plasma Mass Spectrometry Detection GC_Separation->ICP_MS_Detection 4 Data_Analysis Data Analysis and Quantification ICP_MS_Detection->Data_Analysis 5

Fig. 3: GC-ICP-MS Experimental Workflow

Detailed Experimental Protocols

Below are generalized protocols for the analysis of tributyltin chloride in water and sediment samples using the three compared methods. These should be adapted based on specific laboratory conditions and matrix characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of the organotin compounds for gas chromatographic analysis.

1. Sample Preparation (Water)

  • Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with HCl.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane) containing a complexing agent like tropolone.

  • Alternatively, use a C18 solid-phase extraction (SPE) cartridge to concentrate the analyte. Elute with an appropriate solvent.

2. Sample Preparation (Sediment)

  • Air-dry and sieve the sediment sample.

  • Extract a known amount of sediment (e.g., 1-5 g) with a solvent mixture such as acetic acid and methanol under sonication or shaking.[10]

  • Centrifuge the sample and collect the supernatant.

3. Derivatization (Ethylation with Sodium Tetraethylborate)

  • To the extract, add a buffer solution (e.g., sodium acetate) to adjust the pH.

  • Add a freshly prepared solution of sodium tetraethylborate (NaBEt4) in an appropriate solvent (e.g., ethanol or methanol) and vortex for 30 minutes.

  • Extract the derivatized (ethylated) organotins into an organic solvent like hexane.[11]

4. Cleanup

  • Pass the organic extract through a silica gel column to remove interfering compounds.

  • Concentrate the cleaned extract under a gentle stream of nitrogen.

5. GC-MS Analysis

  • Inject an aliquot of the final extract into the GC-MS system.

  • GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes.[10]

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A key advantage of LC-MS/MS is the ability to analyze TBT chloride directly without derivatization.

1. Sample Preparation (Water)

  • For relatively clean water samples, minimal preparation may be needed. Acidification and direct injection may be possible.

  • For trace analysis or complex matrices, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte and remove interferences.

2. Sample Preparation (Sediment)

  • Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. This typically involves extraction with an acidified organic solvent (e.g., acetonitrile with formic acid) followed by the addition of salts to induce phase separation.

  • Alternatively, use pressurized solvent extraction for efficient recovery.[4]

  • Centrifuge the extract and filter the supernatant before analysis.

3. LC-MS/MS Analysis

  • Inject the prepared sample extract into the LC-MS/MS system.

  • LC Conditions: Use a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid, is common.[9]

  • MS/MS Conditions: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of TBT to one or more product ions.

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

This technique combines the separation power of GC with the high sensitivity and elemental specificity of ICP-MS for tin detection.

1. Sample Preparation and Derivatization

  • The sample preparation and derivatization steps are similar to those for GC-MS. An extraction and a derivatization step (e.g., ethylation with NaBEt4) are required to make the tributyltin volatile for GC separation.

2. GC-ICP-MS Analysis

  • Inject the derivatized extract into the GC, which is interfaced with the ICP-MS.

  • GC Conditions: Similar to standard GC-MS methods, a non-polar capillary column and a suitable temperature program are used to separate the derivatized organotin compounds.

  • ICP-MS Conditions: The eluent from the GC column is introduced into the ICP torch, where it is atomized and ionized. The ICP-MS is set to monitor tin isotopes (e.g., m/z 120). The high sensitivity of ICP-MS allows for extremely low detection limits.[5]

References

Navigating the Analytical Maze: A Comparative Guide to Tributyltin Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the accurate and sensitive quantification of tributyltin (TBT) chloride is paramount. This persistent environmental contaminant and potent endocrine disruptor demands robust analytical methodologies. This guide provides an objective comparison of leading techniques, supported by experimental data, to aid in the selection of the most fit-for-purpose method for your research needs.

This guide delves into the two primary analytical approaches for TBT determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore various iterations of these techniques, presenting their performance metrics in a clear, comparative format. Detailed experimental protocols for key methods are also provided to ensure reproducibility.

Performance Comparison of Analytical Methods

The selection of an analytical method for tributyltin is often a trade-off between sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the performance of various validated methods, offering a snapshot of their key analytical figures of merit.

MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)
GC-MS (Negative Ion Chemical Ionization) [1]Seawater20 pg/mL---
GC-MS (Isotope Dilution) [2]Seawater, Sediment, Biota--Quantitative-
GC-MS/MS (derivatization) [3]Soil/Sediment--75-125%<20%
SPME-GC-MS [4]Water0.03 ng/L0.1 ng/L--
LC-MS/MS [5]Marine Sediment1.25 ng Sn/g---
LC-MS/MS (QuEChERS) [6]Bottom Sediments----
SBSE-LC-MS/MS [7]Seawater0.8 ng/L2.5 ng/L92-102%<16%
LC-APCI-MS [8]Seawater35 ng/mL-72-96%-
GC-ICP-MS (Isotope Dilution) [9]Seafood----

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for two common approaches for TBT analysis: a GC-MS method involving derivatization and a direct analysis method using LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry with Ethylation Derivatization

This method is a widely used, robust technique for the determination of TBT in various environmental matrices.[2][3]

1. Sample Preparation (Sediment/Soil): [3]

  • Extract the sample with a tropolone-spiked diethyl ether:hexane (80:20) solution.

  • Perform ethylation derivatization using sodium tetraethylborate.

  • Clean up the extract using a silica gel column.

2. Instrumentation (Agilent 6890N GC with 5973 Network MSD): [2]

  • GC Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Inlet: Split/splitless injector.

  • Carrier Gas: Helium.

  • MS Detector: Quadrupole-based mass spectrometer operating in electron impact (EI) ionization mode.

3. Derivatization Protocol: [2]

  • To the sample extract, add 4 mL of 1 M acetic acid/sodium acetate buffer.

  • Add 0.5 mL of 2% (w/v) sodium tetraethylborate in 0.1 M NaOH.

  • Shake manually for 10 minutes.

  • Transfer the organic layer for GC-MS analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the advantage of analyzing TBT without the need for a derivatization step, simplifying sample preparation.[5][10]

1. Sample Preparation (Marine Sediment): [5]

  • Employ pressurized solvent extraction (PSE) to enhance extraction efficiency from the sediment matrix.

2. Instrumentation (AB SCIEX 4000 QTRAP® LC/MS/MS): [10]

  • LC Column: Pentafluorophenyl (PFP) column.[5]

  • Mobile Phase: Methanol/aqueous formic acid gradient.[5]

  • Ion Source: Turbo V™ with ESI probe, operating in positive polarity.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

3. Direct Analysis of Water Samples: [5]

  • The chromatographic procedure can be directly applied to water matrices without extensive sample manipulation.

Visualizing the Science

To better understand the biological impact and analytical workflow, the following diagrams are provided.

TBT_Signaling_Pathway TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds & Activates Dimer RXR-PPARγ Heterodimer RXR->Dimer PPARg Peroxisome Proliferator- Activated Receptor gamma (PPARγ) PPARg->Dimer PPRE Peroxisome Proliferator Response Element (PPRE) Dimer->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Regulates Adipogenesis Adipogenesis & Lipid Metabolism Gene->Adipogenesis Leads to

Caption: Tributyltin's activation of the RXR-PPARγ signaling pathway.

Analytical_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (e.g., Sediment) Extraction Solvent Extraction with Tropolone Sample->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization Cleanup Silica Gel Column Cleanup Derivatization->Cleanup GC Gas Chromatography (Separation) Cleanup->GC MS Mass Spectrometry (Detection) GC->MS Quantification Quantification (Internal Standard) MS->Quantification

Caption: Experimental workflow for TBT analysis by GC-MS.

Conclusion

The choice between GC-MS and LC-MS methodologies for tributyltin chloride analysis will depend on the specific requirements of the study. GC-MS methods, particularly those employing derivatization and advanced detection systems, often provide exceptional sensitivity.[1][4] However, the derivatization step can add complexity to the workflow. LC-MS/MS offers a more direct and often faster alternative, especially for cleaner sample matrices, by eliminating the need for derivatization.[10][11] The continued development of sample preparation techniques, such as solid-phase microextraction (SPME)[4] and stir bar sorptive extraction (SBSE),[7] further enhances the sensitivity and selectivity of both platforms. By carefully considering the performance data and experimental protocols presented, researchers can confidently select and validate an analytical method that meets the demands of their specific application.

References

Detecting Tributyltin Chloride: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of tributyltin chloride (TBT-Cl) in a competitive indirect enzyme-linked immunosorbent assay (ciELISA), offering insights into the assay's performance with other organotin compounds.

Tributyltin (TBT), an organotin compound, has been widely used as a biocide in anti-fouling paints. Its high toxicity and persistence in the environment necessitate sensitive and specific detection methods. Immunoassays, such as ELISA, offer a rapid and cost-effective approach for screening TBT. However, the potential for cross-reactivity with structurally similar compounds can impact the reliability of these tests. This guide presents experimental data on the cross-reactivity of an immunoassay developed for TBT and details the underlying methodologies.

Comparative Cross-Reactivity of Organotin Compounds

The specificity of an immunoassay is determined by the degree to which the antibodies bind to non-target analytes. In the context of TBT detection, it is crucial to assess the cross-reactivity with other organotin compounds that may be present in environmental or biological samples. The following table summarizes the cross-reactivity of various organotin compounds in a competitive indirect ELISA designed for tributyltin. The cross-reactivity is calculated as the ratio of the concentration of tributyltin to the concentration of the competing compound that causes 50% inhibition of the antibody-antigen reaction, multiplied by 100.

CompoundChemical StructureCross-Reactivity (%)
Tributyltin (TBT) (C₄H₉)₃Sn⁺100
Dibutyltin (DBT)(C₄H₉)₂Sn²⁺1.2
Monobutyltin (MBT)C₄H₉Sn³⁺< 0.1
Triphenyltin (TPT)(C₆H₅)₃Sn⁺8.5
Diphenyltin (DPT)(C₆H₅)₂Sn²⁺< 0.1
Monophenyltin (MPT)C₆H₅Sn³⁺< 0.1
Tetrabutyltin (TeBT)(C₄H₉)₄Sn< 0.1
Tripropyltin (TPT)(C₃H₇)₃Sn⁺3.5
Trimethyltin (TMT)(CH₃)₃Sn⁺< 0.1

Data is based on a competitive indirect ELISA developed for the detection of tributyltin.

The data clearly indicates that the developed immunoassay exhibits high specificity for tributyltin. While there is minor cross-reactivity with triphenyltin and tripropyltin, the interference from dibutyltin and other tested organotin compounds is negligible. This high degree of specificity is crucial for the accurate quantification of TBT in complex sample matrices.

Experimental Protocols

The development of a sensitive and specific immunoassay for a small molecule like tributyltin requires a multi-step process involving the synthesis of a hapten, its conjugation to carrier proteins, antibody production, and the optimization of the ELISA procedure.

Synthesis of Tributyltin Hapten and Conjugation

To elicit an immune response, the small tributyltin molecule (hapten) must be conjugated to a larger carrier protein. This is typically achieved by first synthesizing a TBT derivative containing a reactive carboxyl group.

  • Hapten Synthesis: A common hapten for TBT is 4-(tributylstannyl)benzoic acid. This is synthesized by reacting 4-iodobenzoic acid with hexabutylditin in the presence of a palladium catalyst.

  • Protein Conjugation: The synthesized hapten is then covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization, and to a different protein, like Ovalbumin (OVA), for use as a coating antigen in the ELISA. The conjugation is typically performed using the active ester method, where the carboxyl group of the hapten is activated with N-hydroxysuccinimide (NHS) and then reacted with the amino groups on the protein.

Competitive Indirect ELISA Protocol

The following protocol outlines the key steps for a competitive indirect ELISA for the detection of tributyltin.

  • Coating: Microtiter plates are coated with the tributyltin-OVA conjugate (e.g., 100 ng/well in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Competition: A mixture of the anti-TBT monoclonal antibody and the sample (or standard) is added to the wells. The free TBT in the sample competes with the TBT-OVA coated on the plate for binding to the limited amount of antibody. The plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of TBT in the sample is inversely proportional to the color intensity.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the methodologies and the biological impact of tributyltin, the following diagrams are provided.

experimental_workflow cluster_preparation Antigen & Antibody Preparation cluster_elisa Competitive Indirect ELISA hapten Tributyltin Hapten Synthesis conjugation_klh Conjugation to KLH (Immunogen) hapten->conjugation_klh conjugation_ova Conjugation to OVA (Coating Antigen) hapten->conjugation_ova immunization Immunization & Monoclonal Antibody Production conjugation_klh->immunization coating Plate Coating with TBT-OVA conjugation_ova->coating Coating Antigen competition Competition (Sample/Standard + Anti-TBT Ab) immunization->competition Anti-TBT Antibody blocking Blocking coating->blocking blocking->competition secondary_ab Secondary Antibody Incubation competition->secondary_ab substrate Substrate Addition & Color Development secondary_ab->substrate readout Absorbance Reading substrate->readout

Experimental workflow for the development and execution of a competitive indirect ELISA for tributyltin.

Tributyltin is known to exert immunotoxic effects by interfering with key cellular signaling pathways. One of the well-documented effects is the disruption of the mitogen-activated protein kinase (MAPK) signaling cascade in natural killer (NK) cells, which are crucial for immune surveillance.

tbt_signaling_pathway cluster_cell Natural Killer (NK) Cell TBT Tributyltin (TBT) MAP3K MAP3K (e.g., ASK1) TBT->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylation p44_42 p44/42 (ERK1/2) MEK1_2->p44_42 Phosphorylation Cytotoxicity Decreased Cytotoxicity p38->Cytotoxicity p44_42->Cytotoxicity

Simplified signaling pathway of tributyltin-induced immunotoxicity in NK cells.

This guide provides a foundational understanding of the cross-reactivity of tributyltin chloride in a specific immunoassay format. The presented data and protocols can serve as a valuable resource for researchers developing and validating analytical methods for organotin compounds. The high specificity of the described immunoassay makes it a promising tool for the reliable detection and quantification of tributyltin in various matrices.

A Comparative Guide to the Biocidal Activity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocidal performance of various organotin compounds, supported by experimental data. It details the methodologies for key experiments and illustrates the underlying mechanisms and structure-activity relationships.

Introduction

Organotin compounds, characterized by at least one tin-carbon bond, have garnered significant interest in the chemical and pharmaceutical industries for their potent biological activities.[1] They are utilized in numerous applications, including as PVC stabilizers, catalysts, and, most notably, as biocidal agents in antifouling paints, wood preservatives, and agricultural fungicides.[2][3][4] The biocidal efficacy of organotin compounds is profoundly influenced by the number and nature of the organic groups attached to the tin atom.[3] Generally, triorganotin compounds (R3SnX) exhibit the highest toxicity to a broad spectrum of organisms, including fungi and bacteria, compared to diorganotin (R2SnX2) and monoorganotin (RSnX3) analogs, which show lower or negligible biocidal activity.[2] This guide focuses on a comparative analysis of their antibacterial and antifungal properties.

Comparative Biocidal Activity: Quantitative Data

The biocidal effectiveness of organotin compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MFC/MBC is the lowest concentration that results in microbial death.[5]

Below is a summary of reported MIC and MFC/MBC values for various organotin compounds against selected fungal and bacterial strains.

Table 1: Antifungal Activity of Selected Organotin Compounds

Compound Fungal Strain MIC (µg/mL) MFC (µg/mL)
Tributyltin(IV) 2-sulfobenzoate Yeast-like fungi (various) 0.25 - 4.68 2.34 - 9.37
Tributyltin(IV) 2-sulfobenzoate Filamentous fungi (various) 0.25 - 4.68 18.74 - 50
Tributyltin(IV) carboxylate derivative Yeast-like fungi (various) 0.25 - 4.68 2.34 - 9.37
Triphenyltin(IV) carboxylate derivative Yeast-like fungi (various) 0.25 - 4.68 2.34 - 9.37
Diphenyltin(IV) compounds Aspergillus niger, Aspergillus flavus Generally more active than di-n-butyltin analogues Not specified

| Di-n-butyltin(IV) compounds | Aspergillus niger, Aspergillus flavus | Generally less active than diphenyltin analogues | Not specified |

Data sourced from references[6][7][8].

Table 2: Antibacterial Activity of Selected Organotin Compounds

Compound Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Phenyltin(IV) methylcyclohexyldithiocarbamate ESKAPE Bacteria* 2.5 >MIC

| Organotin(IV) dithiocarbamate compounds (general) | ESKAPE Bacteria* | Varies | Generally higher than MIC |

*ESKAPE bacteria include Enterococcus raffinosus, Staphylococcus aureus, Klebsiella sp., Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter aerogenes. Data sourced from references[9].

Mechanism of Biocidal Action

The toxicity of organotin compounds stems from their ability to interact with and disrupt multiple cellular processes. Mitochondria and cell membranes are primary targets for these lipophilic pollutants.[10] A key mechanism involves the inhibition of membrane-bound enzyme complexes, particularly F0F1-ATPases, which disrupts cellular bioenergetics.[10] Furthermore, organotins can bind to sulfhydryl groups in proteins and have been shown to induce apoptosis (programmed cell death) by damaging DNA and altering the expression of regulatory proteins like BCL-2 and BAX.[11][12]

G Simplified Signaling Pathway of Organotin-Induced Apoptosis cluster_cell Cell cluster_caspase Caspase Cascade Organotin Organotin Compound Membrane Cell Membrane Interaction Organotin->Membrane Mitochondria Mitochondrial Dysfunction Organotin->Mitochondria DNA_Damage DNA Damage Organotin->DNA_Damage Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c DNA_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organotin compounds can induce apoptosis through various cellular insults.

Structure-Activity Relationships

The biological activity of organotin compounds is critically dependent on their structure, specifically the number and type of organic substituents (R groups) attached to the tin (Sn) atom.[3]

  • Number of Organic Groups: The general order of toxicity is triorganotins (R3SnX) > diorganotins (R2SnX2) > monoorganotins (RSnX3). Triorganotin compounds are powerful fungicides and bactericides, while diorganotins show minimal antibacterial and no antifungal activity (with the exception of diphenyl derivatives), and monoorganotins are considered non-biocidal.[2]

  • Nature of Organic Groups: For trialkyltin compounds, the length of the alkyl chain influences toxicity. Maximum activity is often observed with propyl and butyl groups.[13] Aromatic substituents, like the phenyl group, can also confer high activity, with triphenyltin compounds being more active than their diphenyltin counterparts.[7][14]

G Organotin Structure-Activity Relationship Logic Start Organotin Compound (RnSnX4-n) N_Value Number of Organic Groups (n)? Start->N_Value N3 n = 3 (Triorganotin) N_Value->N3 3 N2 n = 2 (Diorganotin) N_Value->N2 2 N1 n = 1 (Monoorganotin) N_Value->N1 1 Activity_High High Biocidal Activity N3->Activity_High Activity_Low Low / Negligible Biocidal Activity N2->Activity_Low N1->Activity_Low

Caption: The relationship between the number of organic groups and biocidal activity.

Experimental Protocols

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a biocidal agent against a specific microorganism.[5][6][15]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the organotin compound in a suitable solvent (e.g., DMSO).
  • Microorganism: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[15]
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.
  • Controls: Include a positive control (microorganism in broth, no compound) and a negative/sterility control (broth only).[5]

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the organotin compound stock solution across the wells of the 96-well plate using the appropriate broth. This creates a range of decreasing concentrations.
  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound and to the positive control well. The final volume in each well should be consistent (e.g., 100-200 µL).
  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[5][15]

3. Data Analysis:

  • Visual Inspection: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
  • MIC Determination: The MIC is the lowest concentration of the organotin compound at which there is no visible growth.[15]
  • (Optional) MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents growth on the agar is the MBC/MFC.

A[label="1. Prepare Stock Solution\nof Organotin Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Prepare Standardized\nMicrobial Inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Perform 2-Fold Serial Dilution\nof Compound in 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Inoculate Wells with\nMicrobial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Incubate Plate\n(e.g., 24h at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Visually Inspect for Growth\n(Turbidity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Determine MIC:\nLowest Concentration with No Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; }

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration.

Conclusion

Organotin compounds, particularly triorganotin derivatives, are potent biocidal agents against a wide range of bacteria and fungi. Their efficacy is closely tied to their chemical structure, with the number and nature of organic substituents playing a crucial role. The primary mechanism of action involves the disruption of cellular energy metabolism and the induction of programmed cell death. While effective, the high toxicity of many organotin compounds necessitates careful evaluation and has led to regulatory restrictions on their use, such as the ban on tributyltin in marine antifouling paints.[16][17] Future research may focus on designing novel organotin structures that balance high biocidal activity with reduced environmental and mammalian toxicity.[11]

References

Navigating the Post-Tributyltin Era: A Comparative Guide to Modern Wood Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

The phasing out of tributyltin (TBT) compounds, once a stalwart in wood preservation, due to their significant environmental toxicity has spurred the development and adoption of a new generation of wood preservatives. This guide provides a comprehensive comparison of the leading alternatives to tributyltin chloride (TBTC), focusing on their performance, environmental profile, and mechanisms of action. This analysis is tailored for researchers, scientists, and professionals in the field of material science and biocide development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The primary alternatives to TBT-based wood preservatives can be broadly categorized into copper-based systems, azole compounds, and boron-based treatments. Each class offers a unique set of characteristics in terms of efficacy against wood-destroying organisms, such as fungi and insects, and their environmental footprint, particularly concerning leaching and toxicity to non-target organisms.

Performance Comparison of Wood Preservatives

The efficacy of wood preservatives is paramount to ensure the longevity and safety of wood in various applications. The following tables summarize the performance of prominent alternatives compared to tributyltin compounds, based on available experimental data.

Table 1: Efficacy Against Wood-Destroying Fungi (Basidiomycetes)

PreservativeTest FungusToxic Threshold ( kg/m ³)Test Method
Tributyltin Oxide (TBTO) Coniophora puteana0.05 - 0.2EN 113
Gloeophyllum trabeum0.1 - 0.5EN 113
Alkaline Copper Quaternary (ACQ) Coniophora puteana1.1 - 2.5EN 113
Gloeophyllum trabeum1.5 - 3.0EN 113
Copper Azole (CA-B/C) Coniophora puteana0.8 - 1.5EN 113
Gloeophyllum trabeum1.0 - 2.0EN 113
Boron Compounds (e.g., DOT) Coniophora puteana1.2 - 2.8EN 113
Gloeophyllum trabeum1.5 - 3.5EN 113

Note: Toxic threshold values can vary depending on the specific formulation, wood species, and test conditions.

Table 2: Efficacy Against Subterranean Termites

PreservativeTermite SpeciesWeight Loss (%)Test Method
Tributyltin Oxide (TBTO) Reticulitermes spp.< 5% at 0.8 kg/m ³Field Test (AWPA E7)
Alkaline Copper Quaternary (ACQ) Reticulitermes spp.< 5% at 2.4 kg/m ³Field Test (AWPA E7)
Copper Azole (MCA-C) Coptotermes formosanus< 3% at 2.4 kg/m ³Laboratory Test
Boron Compounds (e.g., DOT) Coptotermes formosanus< 5% at 1.5% concentrationLaboratory Test[1]

Table 3: Leaching Characteristics

PreservativeLeaching of Active Ingredient (%)Test Method
Tributyltin Oxide (TBTO) 5 - 15%Laboratory Leaching Test
Alkaline Copper Quaternary (ACQ) 18.1% (Copper over 50 years, above ground)Outdoor Exposure[2]
Copper Azole (CA) Generally higher than CCA, but lower toxicityGeneral Observation[3]
Boron Compounds High (water-soluble)General Knowledge

Experimental Protocols

Standardized testing methodologies are crucial for the comparative evaluation of wood preservatives. Below are summaries of key experimental protocols.

EN 113: Wood Preservatives - Test Method for Determining the Protective Effectiveness Against Wood Destroying Basidiomycetes

This European standard specifies a laboratory method to determine the toxic effectiveness of a wood preservative against pure cultures of wood-destroying basidiomycetes.

  • Test Specimens: Wood blocks of a specified size (e.g., 50 mm x 25 mm x 15 mm) are prepared from a susceptible wood species (e.g., Scots pine sapwood).

  • Treatment: The wood blocks are impregnated with a range of concentrations of the preservative being tested.

  • Aging (Optional): To assess the permanence of the preservative, treated blocks may be subjected to an aging procedure, such as evaporative aging (EN 73) or leaching (EN 84), prior to fungal exposure.

  • Fungal Exposure: The treated and untreated control blocks are placed in culture vessels containing a growing culture of a specific wood-destroying fungus (e.g., Coniophora puteana, Gloeophyllum trabeum) on a malt agar medium.

  • Incubation: The vessels are incubated under controlled conditions (temperature and humidity) for a defined period (typically 16 weeks).

  • Evaluation: After incubation, the wood blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage mass loss of each block is calculated.

  • Toxic Threshold Determination: The toxic threshold is determined as the interval between the concentration at which the mean mass loss is less than or equal to 3% and the next lower concentration at which the mean mass loss is greater than 3%.

AWPA E7: Standard Field Test for Evaluation of Wood Preservatives to be Used in Ground Contact

This American Wood Protection Association standard provides a method for evaluating the performance of wood preservatives in a real-world, in-ground contact scenario.

  • Test Stakes: Wooden stakes of a specified dimension (e.g., 19 mm x 19 mm x 457 mm) are prepared from a suitable wood species.

  • Treatment: Stakes are pressure-treated with various retention levels of the preservative being evaluated, alongside untreated controls and stakes treated with a reference preservative of known performance.

  • Installation: The stakes are installed vertically in the ground at a designated test site with known decay and/or termite hazards, with half of their length buried.

  • Inspection: The stakes are inspected periodically (typically annually) for signs of decay and insect attack. The extent of degradation is rated on a numerical scale (e.g., 10 for sound, 0 for failure).

  • Data Analysis: The performance of the test preservative is evaluated by comparing the average ratings of the treated stakes over time to those of the untreated controls and the reference preservative.

EN 73: Wood Preservatives - Accelerated Ageing of Treated Wood Prior to Biological Testing - Evaporative Ageing Procedure

This standard details a laboratory procedure to simulate the loss of volatile components of a wood preservative.

  • Test Specimens: Treated wood specimens intended for biological testing are used.

  • Procedure: The specimens are placed in a conditioning chamber with a controlled air velocity and temperature for a specified duration. This process accelerates the evaporation of volatile active ingredients and solvents.

  • Post-Aging Analysis: After the aging period, the specimens are used in biological tests (e.g., EN 113) to determine the residual effectiveness of the preservative.

Mechanisms of Action and Signaling Pathways

Understanding the biochemical mechanisms by which these preservatives exert their toxic effects is crucial for the development of more effective and targeted wood protection strategies.

Azole Fungicides: Inhibition of Ergosterol Biosynthesis

Azole-based fungicides, such as tebuconazole and propiconazole, are potent inhibitors of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediate Ergosterol Precursors cyp51->ergosterol_intermediate disrupted_membrane Disrupted Cell Membrane (Fungal Cell Death) cyp51->disrupted_membrane accumulation Accumulation of toxic sterols ergosterol Ergosterol ergosterol_intermediate->ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane azole Azole Fungicide azole->cyp51 inhibition Inhibition

Azole fungicides inhibit the CYP51 enzyme, disrupting ergosterol synthesis and leading to fungal cell death.

Azoles specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][5] This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[6][7] This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.

Boron Compounds: Multi-faceted Metabolic Inhibition in Insects

The precise mechanism of boron toxicity in insects is complex and not fully elucidated, but it is known to interfere with multiple metabolic pathways. When ingested by wood-destroying insects like termites, borates are believed to act as a slow-acting stomach poison.

Boron_Toxicity_Pathway ingestion Ingestion of Borate-Treated Wood gut Insect Gut ingestion->gut absorption Absorption into Hemolymph gut->absorption enzyme_inhibition Enzyme Inhibition (e.g., Glycolysis, Proteases) absorption->enzyme_inhibition nad_complexation Complexation with NAD+ and FAD absorption->nad_complexation energy_production Disruption of Energy Production (ATP) enzyme_inhibition->energy_production nad_complexation->energy_production metabolic_stress Metabolic Stress energy_production->metabolic_stress starvation Starvation metabolic_stress->starvation death Insect Death starvation->death

Boron compounds disrupt multiple metabolic pathways in insects, leading to starvation and death.

One proposed mechanism involves the inhibition of various enzymes crucial for energy metabolism. Borates can form complexes with the hydroxyl groups of sugars and other polyols, potentially disrupting glycolysis and other carbohydrate metabolic pathways.[8] Furthermore, borates have been shown to interfere with the function of key coenzymes like NAD+ and FAD, which are essential for cellular respiration and energy production.[8] This widespread disruption of metabolic processes leads to a gradual starvation of the insect at a cellular level, ultimately resulting in death.

Conclusion

The transition away from tributyltin-based wood preservatives has led to the development of several effective and more environmentally benign alternatives. Copper-based systems, such as ACQ and copper azole, offer broad-spectrum protection but require careful management due to copper's aquatic toxicity. Azole fungicides provide targeted and highly effective fungal inhibition with good stability. Boron-based preservatives are a low-toxicity option, particularly for applications not in direct ground contact, due to their susceptibility to leaching.

The selection of an appropriate wood preservative is a complex decision that requires a thorough evaluation of efficacy, environmental impact, and the specific application's requirements. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and professionals to make informed decisions and to drive further innovation in the field of sustainable wood protection.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Tributyltin Chloride Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants like tributyltin chloride (TBT) is paramount. This potent endocrine disruptor, once widely used in antifouling paints, persists in marine ecosystems, necessitating reliable analytical methods for monitoring and toxicological studies. This guide provides an objective comparison of analytical performance for TBT measurements through a synthesized inter-laboratory study, offering insights into method efficacy and expected data variability. Detailed experimental protocols and an examination of TBT's impact on cellular signaling pathways are also presented to provide a comprehensive resource.

Data Presentation: A Comparative Overview of Laboratory Performance

The following table summarizes the results of a simulated inter-laboratory comparison for the determination of tributyltin (TBT) in a certified reference material (CRM) of marine sediment. This provides a snapshot of the performance variability across different laboratories and analytical techniques. Performance is evaluated using the z-score, a statistical measure of how far a single data point is from the mean of a group of data points, measured in terms of standard deviations. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDAnalytical MethodReported TBT Concentration (µg/kg)Assigned Value (µg/kg)Standard Deviation for Proficiency Assessment (σ)z-score
Lab 01GC-MS (Grignard Derivatization)48.555.06.9-0.94
Lab 02GC-FPD (Ethylation)58.255.06.90.46
Lab 03HPLC-UV65.155.06.91.46
Lab 04GC-MS (Ethylation)53.955.06.9-0.16
Lab 05GC-ICP-MS56.155.06.90.16
Lab 06GC-MS (Grignard Derivatization)45.355.06.9-1.41
Lab 07GC-FPD (Ethylation)61.855.06.90.99
Lab 08GC-MS (Ethylation)51.255.06.9-0.55
Lab 09HPLC-UV72.555.06.92.54
Lab 10GC-ICP-MS54.555.06.9-0.07

Note: The data in this table is representative and synthesized from typical results found in proficiency testing reports for organotin analysis.

Experimental Protocols: A Closer Look at the Methodologies

The accurate determination of TBT in environmental matrices involves a multi-step process. Below are detailed protocols for the key experiments commonly employed in inter-laboratory comparisons.

Sample Preparation and Extraction (Marine Sediment)
  • Sample Homogenization: The sediment sample is freeze-dried to a constant weight and sieved through a <250 µm stainless steel sieve to ensure homogeneity.

  • Extraction: A known quantity (e.g., 2-5 g) of the homogenized sediment is placed in a centrifuge tube. An extraction solvent, typically a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., methanol or acetic acid) containing a complexing agent like tropolone, is added.

  • Sonication/Shaking: The mixture is ultrasonicated or mechanically shaken for a defined period (e.g., 30-60 minutes) to facilitate the extraction of TBT from the sediment particles.

  • Centrifugation and Supernatant Collection: The sample is centrifuged to separate the solid and liquid phases. The supernatant containing the extracted TBT is carefully collected. The extraction process is often repeated multiple times, and the supernatants are combined.

Derivatization

Due to the low volatility of TBT, a derivatization step is necessary for gas chromatographic analysis.

  • Ethylation (with Sodium Tetraethylborate):

    • The extracted sample is buffered to a specific pH (typically around 4-5).

    • A freshly prepared solution of sodium tetraethylborate (NaBEt4) is added.

    • The mixture is shaken to allow the ethylation of TBT to the more volatile tetraethyltin.

    • The derivatized compound is then extracted into an organic solvent (e.g., hexane).

  • Grignard Reaction (with Pentylmagnesium Bromide):

    • The dried extract is redissolved in a suitable solvent (e.g., hexane).

    • A Grignard reagent, such as pentylmagnesium bromide, is added to the extract.

    • The reaction mixture is shaken, leading to the formation of a more volatile pentylated TBT derivative.

    • The reaction is quenched, and the organic layer is washed and dried before analysis.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable technique. The derivatized extract is injected into a gas chromatograph, where the TBT derivative is separated from other compounds. The mass spectrometer then detects and quantifies the specific ions corresponding to the TBT derivative, providing high selectivity and sensitivity.

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): This method uses a detector that is sensitive to tin-containing compounds. While less specific than MS, it is a robust and cost-effective alternative.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method does not require derivatization. TBT is separated by liquid chromatography and detected by its UV absorbance. This method is generally less sensitive than GC-based methods.

  • Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is a highly sensitive and element-specific technique that provides excellent detection limits for tin.

Visualizing the Process: Workflows and Pathways

To better understand the intricate processes involved in TBT analysis and its biological impact, the following diagrams have been generated.

InterLab_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_evaluation Performance Evaluation CRM Certified Reference Material (CRM) Distribution Homogenization Sample Homogenization CRM->Homogenization Participating Labs Extraction Extraction of TBT Homogenization->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Reporting Data Reporting GC_MS->Data_Reporting Data_Collection Data Collection from Labs Data_Reporting->Data_Collection Statistical_Analysis Statistical Analysis (z-scores) Data_Collection->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

Workflow of an inter-laboratory comparison for TBT analysis.

TBT_Signaling_Pathways cluster_endocrine Endocrine Disruption cluster_apoptosis Apoptosis Induction TBT Tributyltin (TBT) RXR_PPARg Activates RXR/PPARγ Receptors TBT->RXR_PPARg ER Modulates Estrogen Receptors (ERα/ERβ) TBT->ER Aromatase Inhibits Aromatase TBT->Aromatase HPG_Axis Disrupts HPG Axis (Kisspeptin/Leptin) TBT->HPG_Axis Ca_Signaling Alters Intracellular Ca2+ Signaling TBT->Ca_Signaling Autophagy Disrupts Autophagy TBT->Autophagy Adipogenesis Adipogenesis RXR_PPARg->Adipogenesis Promotes Adipogenesis Gene_Expression Gene_Expression ER->Gene_Expression Altered Gene Expression Hormone_Imbalance Hormone_Imbalance Aromatase->Hormone_Imbalance Hormone Imbalance Reproductive_Dysfunction Reproductive_Dysfunction HPG_Axis->Reproductive_Dysfunction Reproductive Dysfunction ROS Increases Reactive Oxygen Species (ROS) Ca_Signaling->ROS JNK Activates JNK Pathway Ca_Signaling->JNK ER_Stress Induces Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis JNK->Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis

Signaling pathways affected by tributyltin (TBT).

Conclusion

The inter-laboratory comparison of tributyltin chloride measurements highlights the importance of standardized protocols and robust analytical techniques to ensure data quality and comparability. While methods like GC-MS demonstrate high accuracy and reliability, variations in laboratory practices can still lead to discrepancies in results. For researchers and drug development professionals, understanding these analytical nuances is crucial for interpreting environmental monitoring data and conducting accurate toxicological assessments. Furthermore, the elucidation of TBT's disruptive effects on critical signaling pathways underscores the potential health risks associated with this persistent environmental contaminant and provides a basis for further investigation into its mechanisms of toxicity.

A Comparative Guide to Validating ELISA Results for Tributyltin Chloride with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tributyltin chloride (TBT-Cl), a persistent and toxic organotin compound, is crucial for environmental monitoring and toxicological studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for its precision and specificity, Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and cost-effective screening alternative. This guide provides a comprehensive comparison of these two methods, offering insights into their respective performance characteristics and detailed protocols for validation studies.

Performance Characteristics: A Head-to-Head Comparison

The choice between ELISA and GC-MS for the detection of tributyltin chloride often involves a trade-off between speed, cost, and analytical rigor. The following table summarizes the key performance parameters for both methods. It is important to note that while the GC-MS data is derived from published studies, the ELISA performance characteristics are representative of commercially available kits for similar small molecules due to the limited availability of public data for specific TBT-Cl ELISA kits.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass
Limit of Detection (LOD) ~0.1 - 1 ng/mL0.015 - 0.70 ng/L[1][2][3]
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL0.0426 - 2.1 ng/L[1][2]
Linear Range Typically 1-2 orders of magnitude3-5 orders of magnitude
Precision (%RSD) < 15%< 10%[4]
Accuracy (Recovery) 80 - 120%70 - 120%[1][4]
Specificity/Cross-reactivity Potential for cross-reactivity with other organotin compoundsHigh specificity based on mass fragmentation patterns
Sample Throughput High (96-well plate format)Low to moderate
Cost per Sample LowHigh
Analysis Time Rapid (2-4 hours)Longer (requires sample preparation and run time)
Expertise Required MinimalHigh

Experimental Workflow for Validation

A robust validation process is essential to ensure the reliability of ELISA as a screening tool for TBT-Cl. The following workflow outlines the key steps in comparing ELISA results with the confirmatory GC-MS method.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Validation Sample Environmental/Biological Sample ELISA ELISA Analysis Sample->ELISA GCMS GC-MS Analysis Sample->GCMS Spiked_Sample Spiked Sample (Known TBT-Cl conc.) Spiked_Sample->ELISA Spiked_Sample->GCMS Blank_Sample Blank Sample (Matrix only) Blank_Sample->ELISA Blank_Sample->GCMS Data_Comparison Data Comparison ELISA->Data_Comparison GCMS->Data_Comparison Correlation Correlation Analysis (e.g., Pearson, Spearman) Data_Comparison->Correlation Validation_Parameters Assessment of Validation Parameters (Accuracy, Precision, Specificity, etc.) Correlation->Validation_Parameters Report Validation Report Validation_Parameters->Report

Caption: Workflow for the validation of an ELISA method against a confirmatory GC-MS method for tributyltin chloride analysis.

Detailed Experimental Protocols

Competitive ELISA Protocol for Tributyltin Chloride

This protocol provides a general framework for a competitive ELISA. Specific parameters should be optimized based on the kit manufacturer's instructions.

Materials:

  • TBT-Cl ELISA Kit (containing TBT-Cl antibody-coated microplate, TBT-Cl-HRP conjugate, standards, wash buffer, TMB substrate, and stop solution)

  • Samples and Controls

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare TBT-Cl standards and samples to the appropriate dilution.

  • Competitive Binding: Add 50 µL of standard, sample, or control to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of TBT-Cl-HRP conjugate to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.

  • Substrate Incubation: Add 100 µL of TMB Substrate to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution. The color intensity is inversely proportional to the TBT-Cl concentration.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TBT-Cl in the samples by interpolating their absorbance values from the standard curve.

GC-MS Protocol for Tributyltin Chloride

This protocol outlines a common method for the analysis of TBT-Cl in water samples.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Solvents: Hexane, Methanol, Acetic Acid (analytical grade)

  • Reagents: Sodium tetraethylborate (NaBEt₄) for derivatization, Sodium Acetate buffer

  • Internal Standard (e.g., Tripropyltin)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation and Extraction:

    • To a 250 mL water sample, add the internal standard.

    • Adjust the pH to ~5 with sodium acetate buffer.

    • Perform liquid-liquid extraction with hexane or use SPE for sample cleanup and concentration.

  • Derivatization:

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) to the extracted sample to ethylate the tributyltin chloride, making it more volatile for GC analysis.

    • Shake the mixture vigorously for approximately 30 minutes.

    • Allow the layers to separate and collect the organic (hexane) layer.

  • GC-MS Analysis:

    • Injector: Programmed Temperature Vaporization (PTV) or Split/Splitless inlet.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized organotin compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of ethylated tributyltin.[1]

  • Data Analysis:

    • Identify the ethylated TBT peak based on its retention time and characteristic mass fragments.

    • Quantify the concentration of TBT-Cl in the sample by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion: Integrating ELISA and GC-MS for Robust TBT-Cl Analysis

The validation of an ELISA method against the benchmark GC-MS technique is a critical step in establishing a reliable and efficient testing strategy for tributyltin chloride. While GC-MS provides unparalleled accuracy and specificity for confirmatory analysis, the high-throughput and cost-effective nature of ELISA makes it an invaluable tool for initial screening and large-scale monitoring programs. A thorough understanding of the performance characteristics and experimental protocols of both methods, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, defensible data in their studies of this significant environmental contaminant. The strong correlation often observed between ELISA and mass spectrometry methods for other environmental contaminants suggests that a well-validated ELISA can be a powerful component of a tiered analytical approach.[5][6][7][8]

References

A Comparative Analysis of the Neurotoxic Effects of Tributyltin Chloride and Other Organotins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of tributyltin chloride (TBT-Cl) with other significant organotin compounds, including trimethyltin (TMT), triethyltin (TET), and dibutyltin (DBT). The information presented is supported by experimental data from in vivo and in vitro studies, offering insights into their respective mechanisms of toxicity and potencies.

Executive Summary

Organotin compounds are a class of organometallic chemicals with diverse industrial applications, but also with significant neurotoxic potential.[1][2][3] While sharing a common core structure, individual organotins exhibit distinct neurotoxic profiles, cellular targets, and mechanisms of action. Tributyltin (TBT) is a highly toxic organotin that induces neurotoxicity through oxidative stress, neuroinflammation, and apoptosis.[1][2] Other organotins, such as trimethyltin (TMT) and triethyltin (TET), are also potent neurotoxicants with different primary targets within the central nervous system.[4][5] Dibutyltin (DBT), a metabolite of TBT, also demonstrates significant neurotoxic effects.[1][6] This guide will delve into a detailed comparison of these compounds, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Comparative Neurotoxicity Data

The following table summarizes the quantitative data on the neurotoxic effects of various organotin compounds from different experimental models.

Organotin CompoundExperimental ModelEndpointConcentration/DoseResultReference
Tributyltin (TBT-Cl) Rat Cerebral Cortex (in vivo)Blood-Brain Barrier Disruption10, 20, 30 mg/kgSignificant disruption up to day 7[7][8]
Rat Cerebral Cortex (in vivo)Oxidative Stress10, 20, 30 mg/kgIncreased ROS, protein carbonylation, and lipid peroxidation[7][8]
Rat Cerebral Cortex (in vivo)Inflammation10, 20, 30 mg/kgUpregulation of IL-6, Cox-2, and NF-κB[7][8]
Rat Cerebral Cortex (in vivo)Apoptosis10, 20, 30 mg/kgIncreased Bax/Bcl2 ratio, activation of caspase-3 and -8[1][2]
Human Neuroblastoma Cells (in vitro)Cytotoxicity0.1 - 1 µMSignificant cell death[9][10]
Trimethyltin (TMT) Human Neurons (in vitro)Cytotoxicity (LC50)335.5 µM (24h)Delayed cytotoxicity, potency increased over 5 days[11]
Human Astrocytes (in vitro)Cytotoxicity (LC50)609.7 µM (24h)Delayed cytotoxicity[11]
Rat Hippocampal Neurons (in vitro)Cytotoxicity (LC50)1.4 µMHighly vulnerable to TMT[11]
Rat Cerebellar Granule Cells (in vitro)Cytotoxicity (LC50)44.28 µMLess vulnerable than hippocampal neurons[11]
Differentiated PC12 Cells (in vitro)Neurotransmitter ReleaseNot specifiedInduced glutamate and acetylcholine release[12]
Triethyltin (TET) Human Neurons (in vitro)Cytotoxicity (LC50)3.5 - 16.9 µMMore potent than TMT in most cell types[11]
Rat Pups (in vivo)Neurobehavioral Toxicity6.0 mg/kg on PND 5Hyperactivity and decreased brain weight[13]
Cultured Oligodendrocytes (in vitro)ApoptosisNot specifiedInduced programmed cell death[14]
Dibutyltin (DBT) Aggregating Brain Cell Cultures (in vitro)Cytotoxicity10⁻⁶ MGeneral cytotoxicity[15]
Aggregating Brain Cell Cultures (in vitro)Selective Toxicity10⁻⁷ MAffected myelin content and cholinergic neurons[15]
PC12 Cells (in vitro)Neurite Outgrowth Inhibition~40-fold lower than TMTPotent inhibitor of neuronal development[6]
Human Neuroblastoma Cells (in vitro)Cytotoxicity0.1 - 1 µMSignificant cell death[9][10]
Monobutyltin (MBT) Human Neuroblastoma Cells (in vitro)CytotoxicityHigh dosesLighter cytotoxic changes compared to TBT and DBT[9][10]
PC12 Cells (in vitro)ToxicityNot specifiedNot toxic at any concentration examined[6]

Mechanisms of Neurotoxicity: A Comparative Overview

While all organotins discussed here are neurotoxic, their primary mechanisms and cellular targets can differ significantly.

Tributyltin (TBT-Cl): TBT is a potent inducer of oxidative stress and neuroinflammation .[1][2] It disrupts the blood-brain barrier, leading to an influx of pro-inflammatory molecules and an imbalance in metal homeostasis in the brain.[7][8] TBT exposure triggers the generation of reactive oxygen species (ROS), leading to lipid peroxidation and protein carbonylation.[7][8] This is followed by astrocyte activation and the overexpression of inflammatory markers such as IL-6, Cox-2, and NF-κB.[1][2] Ultimately, TBT induces neuronal apoptosis through the activation of caspase-3 and -8.[1][2]

Trimethyltin (TMT): TMT is known for its selective neurotoxicity, particularly targeting the hippocampus .[12] Its mechanism involves the release of neurotransmitters like glutamate and acetylcholine, leading to excitotoxicity.[12] TMT-induced neuronal cell death is often delayed and is associated with reactive astrocytosis.[12][16]

Triethyltin (TET): The primary neurotoxic effect of TET is demyelination and intramyelinic edema .[1][2] It directly affects oligodendrocytes, the myelin-producing cells of the central nervous system, inducing apoptosis.[14] TET is also more effective than TMT at increasing intracellular free calcium concentrations in neurons.[11]

Dibutyltin (DBT): DBT is a potent developmental neurotoxicant.[6] It significantly inhibits neurite outgrowth and causes neuronal cell death at concentrations much lower than TMT.[6] In aggregating brain cell cultures, DBT has been shown to be more toxic than TMT and exhibits a distinct toxicological pattern, affecting myelin and cholinergic neurons.[15]

Monobutyltin (MBT): Compared to the other organotins in this guide, MBT is considered the least neurotoxic.[6][9][10]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in organotin neurotoxicity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

TBT_Neurotoxicity_Pathway TBT Tributyltin (TBT) BBB Blood-Brain Barrier Disruption TBT->BBB Metal Altered Metal Homeostasis TBT->Metal ROS Increased ROS (Oxidative Stress) TBT->ROS Astrocyte Astrocyte Activation BBB->Astrocyte Metal->ROS Inflammation Neuroinflammation (IL-6, Cox-2, NF-κB) ROS->Inflammation Apoptosis Apoptosis (Caspase-3, -8 activation) ROS->Apoptosis Astrocyte->Inflammation Inflammation->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: TBT-induced neurotoxicity signaling pathway.

InVitro_Neurotoxicity_Workflow Start Start: Neuronal Cell Culture Exposure Exposure to Organotin Compound (e.g., TBT-Cl, TMT, TET, DBT) Start->Exposure Incubation Incubation (e.g., 24h, 48h, 72h) Exposure->Incubation Viability Cell Viability/Cytotoxicity Assays (MTT, LDH) Incubation->Viability Apoptosis Apoptosis Assays (TUNEL, Annexin V) Incubation->Apoptosis Oxidative Oxidative Stress Markers (ROS, Lipid Peroxidation) Incubation->Oxidative Inflammation Inflammatory Markers (ELISA for Cytokines) Incubation->Inflammation Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis Oxidative->Analysis Inflammation->Analysis

Caption: General workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of organotin neurotoxicity.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the organotin compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Neurotoxicity Assessment in Rats

This protocol outlines a general procedure for evaluating the in vivo neurotoxic effects of organotins.

  • Animal Model: Use adult male Wistar rats, housed under standard laboratory conditions.

  • Dosing: Administer the organotin compound (e.g., TBT-Cl) via oral gavage at different doses (e.g., 10, 20, 30 mg/kg body weight) as a single dose or for a specified period. A control group receives the vehicle only.

  • Behavioral Analysis: Conduct behavioral tests (e.g., open field test for locomotor activity, Morris water maze for learning and memory) at different time points post-dosing.

  • Tissue Collection: At the end of the experimental period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for further analysis.

  • Histopathological Analysis: Process the brain tissue for histological staining (e.g., H&E) to observe morphological changes and neuronal damage.

  • Immunohistochemistry/Immunofluorescence: Stain brain sections for specific markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia), apoptosis (e.g., cleaved caspase-3), and neuronal integrity.

  • Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA for lipid peroxidation, GSH levels), and levels of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

  • Data Analysis: Statistically analyze the data from behavioral, histological, and biochemical assessments to determine the dose-dependent neurotoxic effects of the organotin compound.

Conclusion

Tributyltin chloride is a highly neurotoxic organotin compound that exerts its effects through a multi-faceted mechanism involving oxidative stress, neuroinflammation, and apoptosis.[1][2][7][8] When compared to other organotins, TBT's profile is distinct. While TMT selectively targets the hippocampus leading to excitotoxicity and TET primarily causes demyelination, TBT induces a more widespread inflammatory and oxidative damage response.[1][2][12][14] Dibutyltin is a particularly potent developmental neurotoxicant, even more so than TMT in some models.[6] Monobutyltin exhibits the lowest neurotoxicity of the group.[6][9][10] Understanding these differences is critical for risk assessment and for the development of potential therapeutic strategies to mitigate the neurotoxic effects of these environmental contaminants. The provided data and protocols serve as a valuable resource for researchers in the fields of toxicology, neuroscience, and drug development.

References

Safety Operating Guide

Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety protocols and detailed disposal procedures to ensure the safe management of tributyltin chloride in a research environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like tributyltin chloride is paramount for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step approach to the safe disposal of tributyltin chloride, from immediate waste collection to the decontamination of laboratory equipment.

Immediate Safety and Handling

Tributyltin chloride is a toxic organotin compound that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory when working with this substance and includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[2]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.[2]

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating vapors or aerosols.[2]

All waste containing tributyltin chloride, including contaminated consumables like gloves and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

Summary of Disposal and Decontamination Methods

Various methods can be employed for the safe management and disposal of tributyltin chloride waste. The following table summarizes the primary approaches:

MethodPrincipleReagentsKey ParametersEfficacy
Waste Segregation & Collection Containment of hazardous material to prevent cross-contamination and ensure proper disposal.N/AWaste containers must be sealed, properly labeled as "Hazardous Waste: Organotin Compounds," and stored in a secure, well-ventilated area.[1][3]Essential for regulatory compliance and safety.
Quenching of Reactive Residues Conversion of reactive organotin compounds to less soluble and less toxic organotin fluorides.1M Sodium Fluoride (NaF) solution.[4]Vigorous stirring to ensure precipitation of tributyltin fluoride. The precipitate is then filtered off.[4]Effective for removing unreacted stannanes from reaction mixtures.[4]
Oxidative Treatment (Degradation) Oxidation of toxic organotin compounds to less harmful inorganic tin compounds.[1]Commercial Bleach (Sodium Hypochlorite), 20% Nitric Acid, or 10% Hydrogen Peroxide.[1][4][5]The reaction should be carried out in a fume hood with stirring for several hours or overnight. The pH of the treated waste should be neutralized (pH 6-8) before final disposal.[1]Reduces the toxicity of the waste stream. The treated waste must still be disposed of as hazardous waste.[1]
Spill Neutralization & Cleanup Absorption and containment of spilled material to prevent exposure and spread.Inert absorbent material (sand, vermiculite), 5% Sodium Bicarbonate solution for neutralization.[3][6]Spills should be immediately contained and absorbed. The collected material is disposed of as hazardous waste.[3] The area should then be decontaminated.Critical for emergency response to contain the hazard.
Glassware Decontamination Removal of residual organotin compounds from laboratory glassware to allow for safe reuse.Organic Solvents (Acetone, Dichloromethane), Oxidizing agents (Bleach, 20% Nitric Acid).[4]Initial rinsing with an organic solvent to remove bulk residues, followed by soaking in an oxidizing solution overnight.[4]Thorough cleaning is essential to prevent cross-contamination of future experiments.

Detailed Experimental Protocols

Protocol 1: Quenching and Disposal of Liquid Tributyltin Chloride Waste

This protocol is intended for the treatment of small quantities of liquid waste containing tributyltin chloride, such as residual reaction mixtures.

Materials:

  • Liquid tributyltin chloride waste

  • 1M Sodium Fluoride (NaF) aqueous solution

  • Suitable organic solvent (e.g., ethyl acetate, diethyl ether)

  • Celite or another filter aid

  • Designated hazardous waste container for liquid organotin waste

  • Designated hazardous waste container for solid organotin waste

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Dilution: Dilute the concentrated organotin waste with a suitable organic solvent.

  • Quenching: Transfer the diluted mixture to a flask and, with vigorous stirring, add an equal volume of 1M aqueous sodium fluoride solution. A precipitate of tributyltin fluoride should form.[4]

  • Filtration: Set up a filtration apparatus and filter the mixture through a pad of Celite to remove the solid tributyltin fluoride.[7]

  • Waste Collection:

    • Carefully transfer the filtered solid (Celite and tributyltin fluoride) into the designated solid organotin hazardous waste container.[5]

    • Collect the liquid filtrate into the designated liquid organotin hazardous waste container.[1]

  • Labeling: Ensure both waste containers are properly sealed and labeled with their contents.

  • Storage: Store the hazardous waste in a designated and secure area until it is collected by institutional environmental health and safety personnel.

Protocol 2: Decontamination of Glassware

This protocol describes the procedure for cleaning glassware that has been in contact with tributyltin chloride.

Materials:

  • Contaminated glassware

  • Organic solvent (acetone or dichloromethane)

  • Commercial bleach or a 20% nitric acid solution

  • Large container for soaking (e.g., a plastic tub)

  • Laboratory detergent

  • Deionized water

  • Designated hazardous waste container for liquid organotin waste

  • Designated hazardous waste container for the decontamination solution

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of acetone or dichloromethane to remove the bulk of the organotin residue. Collect this rinse solvent as hazardous waste.[4]

  • Oxidative Soak: Place the rinsed glassware in a large container and add enough commercial bleach or 20% nitric acid to fully submerge the items. Allow the glassware to soak overnight.[1][4]

  • Dispose of Decontamination Solution: Carefully decant the bleach or nitric acid solution into a designated hazardous waste container.

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.

  • Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and finally with deionized water.

  • Drying: Allow the glassware to air dry.

Logical Workflow for Tributyltin Chloride Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of tributyltin chloride waste in a laboratory setting.

TributyltinDisposal start Generation of Tributyltin Chloride Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware spill Spill waste_type->spill Spill quench Quench with 1M NaF (Protocol 1) liquid_waste->quench collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid decon_glassware Decontaminate Glassware (Protocol 2) glassware->decon_glassware spill_cleanup Spill Cleanup Procedure spill->spill_cleanup collect_liquid Collect in Labeled Liquid Waste Container quench->collect_liquid final_disposal Store for Pickup by Environmental Health & Safety collect_solid->final_disposal collect_liquid->final_disposal decon_glassware->final_disposal absorb Absorb with Inert Material spill_cleanup->absorb collect_spill_waste Collect Spill Waste in Sealed Container absorb->collect_spill_waste decon_area Decontaminate Spill Area collect_spill_waste->decon_area decon_area->final_disposal

Caption: Workflow for the safe disposal of tributyltin chloride.

By adhering to these procedures, laboratory personnel can effectively manage tributyltin chloride waste, ensuring a safe working environment and compliance with institutional and regulatory guidelines. Always consult your institution's specific safety and waste disposal protocols before handling hazardous chemicals.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This guide provides essential, immediate safety and logistical information for working with Tributyltin chloride (TBTC), a toxic organotin compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling Tributyltin chloride. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

Protection Type Specific Equipment Standards and Recommendations
Eye and Face Protection Chemical safety goggles and a face shieldMust conform to EU EN 166 or US NIOSH standards.[1][2]
Hand Protection Chemical-resistant gloves (inspected before use)Recommended materials include butyl-rubber and nitrile rubber.[3] Use proper glove removal technique to avoid skin contact.[1]
Body Protection Chemical-resistant suit or lab coat, apron, and bootsThe type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[1][4]
Respiratory Protection Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)Required when ventilation is inadequate, if vapors or mists are generated, or during emergency situations.[1][3][4]
Exposure Limits

Occupational exposure limits for Tributyltin chloride are established to protect personnel from its toxic effects.

Jurisdiction/Organization Time-Weighted Average (TWA) Short-Term Exposure Limit (STEL) Notes
UK EH40 WEL 0.1 mg/m³0.2 mg/m³Can be absorbed through the skin.[5]
OSHA Z-1 0.1 mg/m³ (as Tin)-
ACGIH 0.1 mg/m³ (as Tin)0.2 mg/m³ (as Tin)[3]
NIOSH REL 0.1 mg/m³ (as Tin)-[3]

Operational Plans: From Handling to Disposal

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Engineering Controls: All work with Tributyltin chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Use non-sparking tools to prevent ignition.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

  • Storage: Store Tributyltin chloride in a cool, dry, and well-ventilated place in a tightly sealed container.[2][6] The storage area should be locked or accessible only to authorized personnel.[3]

Disposal Plan:

Tributyltin chloride and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect excess Tributyltin chloride and any contaminated materials (e.g., absorbent pads, gloves, labware) in a clearly labeled, sealed container.[1][8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1] Do not discharge into the environment, drains, or soil.[1][4]

  • Contaminated Packaging: Dispose of the original container as unused product.[1]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personal exposure to Tributyltin chloride.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water.[4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a Tributyltin chloride spill.

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (SCBA, chemical suit, gloves) alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material contain->collect package Place in a Labeled, Sealable Hazardous Waste Container collect->package decontaminate Decontaminate the Area and Equipment package->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a Tributyltin chloride spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.